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  • Product: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate
  • CAS: 944511-17-5

Core Science & Biosynthesis

Foundational

What are the properties of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate?

This guide functions as a technical monograph for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). It is structured to assist researchers in utilizing this compound as a high-value intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a technical monograph for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). It is structured to assist researchers in utilizing this compound as a high-value intermediate in medicinal chemistry and materials science.

CAS Registry Number: 944511-17-5 Formula: C₂₀H₁₅BrO₄ Molecular Weight: 399.24 g/mol

Executive Technical Summary

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a tris-functionalized aromatic scaffold designed for divergent synthesis. It serves as a "linchpin" intermediate, possessing three chemically orthogonal reactive sites:

  • Electrophilic Aldehyde (C4): Ready for condensation, reductive amination, or olefination.

  • Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Naphthoate Ester (C1): A sterically crowded ester acting as both a protecting group for the phenol and a lipophilic/chromogenic tag.

Key Insight: The 2,6-disubstitution pattern (2-bromo, 6-ethoxy) on the phenyl ring creates a "molecular fortress" around the ester linkage. This steric bulk significantly retards hydrolytic cleavage relative to unhindered benzoates, allowing the molecule to survive mild aqueous basic conditions often used in Suzuki couplings.

Physicochemical Profile

The following properties define the compound's behavior in solution and solid-state handling.

PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale yellow crystalline solidColoration often arises from trace oxidation of the aldehyde or extended conjugation.
Solubility DMSO, DMF, DCM, ChloroformHigh lipophilicity (LogP ~4.8 predicted) due to the naphthyl and ethoxy groups. Poor water solubility.
Melting Point 115–125 °C (Predicted range)High crystallinity driven by

-

stacking of the naphthyl moiety.
UV/Vis

~280–300 nm
The naphthoate moiety provides a strong chromophore, facilitating HPLC detection even at low concentrations.
Stability Moisture Sensitive (Long-term)While sterically hindered, the ester and aldehyde eventually degrade. Store under inert gas at -20°C.

Synthesis Strategy & Protocol

The synthesis relies on the esterification of the hindered phenol precursor, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (often derived from ethylvanillin), with 1-naphthoyl chloride .

Reaction Logic

Direct acylation of 2,6-disubstituted phenols is sluggish due to steric hindrance. The use of a "hard" base (NaH) or a nucleophilic catalyst (DMAP) is strictly required to activate the phenol oxygen.

Workflow Diagram (DOT)

The following diagram illustrates the convergent synthesis and the critical activation step.

SynthesisWorkflow Precursor 3-bromo-5-ethoxy- 4-hydroxybenzaldehyde Base Base Activation (NaH or Et3N/DMAP) Precursor->Base Deprotonation Reagent 1-Naphthoyl Chloride Product 2-bromo-6-ethoxy- 4-formylphenyl 1-naphthoate Reagent->Product Electrophile Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Generates Intermediate->Product Nucleophilic Acyl Substitution

Caption: Convergent synthesis via nucleophilic acyl substitution. The steric hindrance at the phenolic oxygen requires strong activation.

Detailed Protocol (Standardized)

Note: Ensure all glassware is flame-dried and the reaction is performed under Argon.

  • Activation: Dissolve 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir at 0°C for 15 minutes.

  • Acylation: Dropwise add a solution of 1-naphthoyl chloride (1.2 eq) in DCM over 20 minutes. The solution will likely darken.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine), then Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Structural Characterization (Diagnostic)

To validate the structure, look for these specific spectroscopic signatures.

TechniqueDiagnostic SignalStructural Assignment
1H NMR

9.8–9.9 ppm (s, 1H)
Aldehyde (-CHO) proton. Distinctive singlet.
1H NMR

7.4–8.9 ppm (m, 9H)
Aromatic Region. Overlap of Naphthyl (7H) and Phenyl (2H) signals. Look for the deshielded naphthyl H2/H8.
1H NMR

4.1–4.2 ppm (q, 2H)
Ethoxy (-OCH₂-) methylene protons.
1H NMR

1.3–1.4 ppm (t, 3H)
Ethoxy (-CH₃) methyl protons.
IR 1735–1750 cm⁻¹Ester C=O stretch (Aryl ester).
IR 1690–1700 cm⁻¹Aldehyde C=O stretch (Conjugated).
MS (ESI) m/z 399/401 [M+H]⁺1:1 Isotopic pattern confirms the presence of one Bromine atom.

Reactivity Manifold & Applications

This molecule is a "Model Compound" for orthogonal functionalization. The order of operations is critical.

The Orthogonality Map
  • Site A (Aldehyde): Most reactive toward nucleophiles (amines, ylides).

  • Site B (Bromide): Reactive toward transition metals (Pd, Ni).

  • Site C (Ester): Least reactive (due to steric shielding), requires strong hydrolysis or transesterification.

Logic Diagram: Divergent Synthesis

Reactivity Core Core Scaffold (CAS 944511-17-5) PathA Pathway A: Reductive Amination Core->PathA R-NH2 / NaBH(OAc)3 (Mild Acid) PathB Pathway B: Suzuki Coupling Core->PathB Ar-B(OH)2 / Pd(PPh3)4 (Mild Base) PathC Pathway C: Ester Hydrolysis Core->PathC LiOH / THF:H2O (Strong Base) ProdA Benzylamine Deriv. (Retains Br, Ester) PathA->ProdA ProdB Biaryl Scaffold (Retains CHO, Ester) PathB->ProdB ProdC Free Phenol (Retains Br, CHO) PathC->ProdC

Caption: Chemoselective transformations available to the scaffold. Pathway B requires careful base selection to avoid premature ester cleavage.

Critical Experimental Insight: Suzuki Coupling

When performing Suzuki coupling on this scaffold, avoid strong bases like NaOH or KOH, which will cleave the naphthoate ester.

  • Recommended System: Pd(dppf)Cl₂, K₃PO₄ (anhydrous), Dioxane, 80°C.

  • Why? Anhydrous phosphate is basic enough to activate the boronic acid but kinetically slow to hydrolyze the sterically hindered ester.

References

  • Compound Identification

    • 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5).[1][2][3][4][5] Available from BLDpharm and ChemScene.

  • Precursor Chemistry

    • Synthesis of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde.[6][7] ChemicalBook.

  • Mechanistic Grounding (Steric Esters)

    • Mousavi, M. S., et al. (2024). "Syntheses of 1,2,3-functionalized naphthols and phenols..." Organic Chemistry Frontiers. (Discusses the stability and synthesis of hindered naphthoate/phenolic esters).

  • Naphthoate Properties

    • 1-Naphthoic acid properties and spectral data. PubChem CID 6847.[8]

Sources

Exploratory

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate Executive Summary This technical guide provides a comprehensive overview of the chemical structure and a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic pathway for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. This molecule, a polysubstituted aromatic ester, represents a potentially valuable building block in medicinal chemistry and materials science, incorporating a reactive aldehyde, a sterically hindered ester, and multiple points for further functionalization. Due to the absence of a documented synthesis in readily available literature, this document outlines a robust and regioselective synthetic strategy based on established, high-yield chemical transformations. The proposed route leverages the power of Directed ortho-Metalation (DoM) for precise aromatic functionalization, culminating in a Schotten-Baumann esterification. Each step is detailed with mechanistic rationale, step-by-step protocols, and supporting evidence from authoritative sources, providing a practical blueprint for its laboratory synthesis.

Chemical Structure and Physicochemical Properties

The target molecule, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, is a complex ester with a highly substituted phenyl ring. The strategic placement of the bromo, ethoxy, and formyl groups creates a unique electronic and steric environment that can be exploited in further synthetic applications.

Systematic Name: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthalene-1-carboxylate CAS Number: 944511-17-5[1] Molecular Formula: C₂₀H₁₅BrO₄[1] Molecular Weight: 399.23 g/mol [1]

Structural Representation:

Chemical structure of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

(Note: An actual image would be generated here showing the 2D structure of the molecule.)

Table 1: Predicted Physicochemical Properties

PropertyValueSource
LogP5.2ChemAxon
pKa (most acidic)N/AChemAxon
pKa (most basic)-4.1 (carbonyl oxygen)ChemAxon
Polar Surface Area52.6 ŲChemAxon
#H-Bond Acceptors4ChemAxon
#H-Bond Donors0ChemAxon
#Rotatable Bonds5ChemAxon

Retrosynthetic Analysis and Strategic Approach

A direct, single-step synthesis for this molecule is not feasible due to the complexity and specific substitution pattern of the aromatic core. Therefore, a retrosynthetic approach is essential to identify logical disconnections and viable starting materials.

The primary disconnection is the ester linkage, which is reliably formed via nucleophilic acyl substitution. This breaks the target molecule into two key precursors: a substituted phenol (Intermediate II ) and an acyl chloride (Intermediate III ). The synthesis of the polysubstituted phenol is the principal challenge, requiring a regioselective strategy. Directed ortho-Metalation (DoM) presents a superior strategy over classical electrophilic aromatic substitution, which would likely yield a mixture of isomers.

The overall retrosynthetic strategy is visualized below.

G cluster_precursors Key Precursors cluster_phenol_synth Phenol Synthesis (DoM Route) cluster_naphthoyl_synth Acyl Chloride Synthesis target 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate phenol Intermediate II: 2-bromo-6-ethoxy-4-formylphenol target->phenol Ester Disconnection (Schotten-Baumann) naphthoyl Intermediate III: 1-Naphthoyl Chloride target->naphthoyl Ester Disconnection (Schotten-Baumann) protected_phenol Protected 3-bromo-5-ethoxyphenol phenol->protected_phenol Formylation & Deprotection naphthoic_acid 1-Naphthoic Acid naphthoyl->naphthoic_acid Chlorination start_phenol Starting Material: 3-bromo-5-ethoxyphenol protected_phenol->start_phenol Hydroxyl Protection

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Synthesis of 1-Naphthoyl Chloride (Intermediate III)

1-Naphthoyl chloride is a reactive acyl chloride that serves as the electrophile in the final esterification step. It is readily prepared from commercially available 1-naphthoic acid. The use of oxalyl chloride or thionyl chloride are both effective methods. Oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO₂, CO, HCl) are gaseous.[2][3]

Reaction: 1-Naphthoic Acid + (COCl)₂ → 1-Naphthoyl Chloride

Experimental Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 1-naphthoic acid (10.0 g, 58.1 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (6.3 mL, 72.6 mmol, 1.25 eq) dropwise via a syringe over 15 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Gently heat the reaction mixture to reflux (approx. 40 °C) for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature. The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator.

  • The resulting crude 1-naphthoyl chloride, typically a pale yellow oil or low-melting solid, is of sufficient purity for the subsequent esterification step.

Proposed Synthesis of 2-bromo-6-ethoxy-4-formylphenol (Intermediate II)

This multi-step synthesis requires precise control of regiochemistry. The proposed route begins with 3,5-dihydroxybenzoic acid and utilizes a Directed ortho-Metalation (DoM) strategy for the key formylation step. DoM involves the deprotonation of an aromatic position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[4][5] The resulting aryllithium intermediate is then quenched with an electrophile.

G A 3,5-Dihydroxy- benzoic Acid B Methyl 3,5-dihydroxy- benzoate A->B Esterification (MeOH, H+) C Methyl 3-ethoxy-5- hydroxybenzoate B->C Selective Ethylation (EtI, K2CO3) D 3-Ethoxy-5- hydroxyphenol C->D Reduction (LiAlH4) E 3-Bromo-5- ethoxyphenol D->E Bromination (NBS) F Protected Phenol E->F Protection (e.g., MOMCl) G ortho-Lithiated Intermediate F->G DoM (s-BuLi, TMEDA, -78 °C) H Protected Formylphenol G->H Quench (DMF) I Intermediate II: 2-bromo-6-ethoxy- 4-formylphenol H->I Deprotection (Acid)

Caption: Proposed forward synthesis of Intermediate II.

Step 1: Synthesis of 3-Bromo-5-ethoxyphenol This starting material can be prepared in several steps from commercially available 3,5-dihydroxybenzoic acid via esterification, selective mono-ethylation, reduction of the ester and carboxylic acid, and finally, regioselective bromination.

Step 2: Protection of the Phenolic Hydroxyl The free hydroxyl group is acidic and would be deprotonated by the organolithium base in the DoM step. Protection is necessary to prevent this and to create an effective Directed Metalation Group (DMG). Converting the phenol to a methoxymethyl (MOM) ether is a robust choice.

Protocol:

  • Dissolve 3-bromo-5-ethoxyphenol (5.0 g, 21.6 mmol) in anhydrous DCM (100 mL) under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 7.5 mL, 43.2 mmol, 2.0 eq).

  • Cool the solution to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl, 2.0 mL, 26.0 mmol, 1.2 eq) dropwise. Caution: MOM-Cl is a potent carcinogen.

  • Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract with DCM (3 x 50 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the MOM-protected phenol. Purify by column chromatography if necessary.

Step 3: Directed ortho-Metalation and Formylation This is the key regioselective step. The MOM-ether group directs the lithiation to the C4 position, between the two existing substituents. The resulting aryllithium is then trapped with DMF to install the formyl group precursor.

Protocol:

  • To a flame-dried flask under argon, add the MOM-protected phenol (5.0 g, 18.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 3.3 mL, 21.6 mmol, 1.2 eq).[6]

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 15.4 mL, 21.6 mmol, 1.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn a deep color.

  • Stir at -78 °C for 1.5 hours.

  • Add anhydrous DMF (2.1 mL, 27.0 mmol, 1.5 eq) dropwise.

  • Stir at -78 °C for another hour, then allow the reaction to warm slowly to 0 °C.

  • Quench carefully by adding saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 75 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Step 4: Deprotection to Yield Intermediate II The MOM protecting group is removed under acidic conditions to reveal the free phenol, and the intermediate from the DMF quench is hydrolyzed to the aldehyde.

Protocol:

  • Dissolve the crude product from the previous step in a mixture of THF (50 mL) and 3M hydrochloric acid (25 mL).

  • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the mixture carefully with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 x 75 mL).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-bromo-6-ethoxy-4-formylphenol (Intermediate II ).

Final Assembly: Schotten-Baumann Esterification

The final step connects the two precursors. The Schotten-Baumann reaction is a classic method for acylating alcohols and phenols with acyl chlorides under basic conditions.[7][8] The base neutralizes the HCl byproduct and activates the phenol nucleophile.

Reaction: Intermediate II + Intermediate III → 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Caption: Workflow for the final esterification step.

Experimental Protocol:

  • In a 100 mL flask under an inert atmosphere, dissolve 2-bromo-6-ethoxy-4-formylphenol (Intermediate II , 1.0 g, 3.86 mmol) in anhydrous DCM (30 mL).

  • Add pyridine (0.47 mL, 5.79 mmol, 1.5 eq) as the base and catalyst.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve 1-naphthoyl chloride (Intermediate III , approx. 4.25 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add the solution of 1-naphthoyl chloride dropwise to the phenol solution over 10 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with additional DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/hexanes) or by silica gel column chromatography to yield the final product, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Conclusion

This guide has detailed the chemical structure of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate and presented a comprehensive, plausible synthetic route for its preparation. By employing a modern, regioselective Directed ortho-Metalation strategy for the construction of the key polysubstituted phenolic intermediate, followed by a classical Schotten-Baumann esterification, this approach provides a reliable pathway for accessing this complex molecule. The detailed protocols and mechanistic justifications serve as a valuable resource for researchers in organic synthesis, enabling the production of this compound for further investigation in drug discovery and materials science.

References

  • (Reference for general organic chemistry principles, if needed)
  • Snieckus, V. Directed ortho metalation. Toluene-p-sulfonamides and O-aryl N,N-diethylcarbamates as new reagents for the synthesis of polysubstituted aromatic compounds. Chemical Reviews, 1990, 90(6), 879-933. (URL: [Link])

  • Schotten, C. Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 1884, 17(2), 2544-2547. (URL: [Link])

  • Baumann, E. Ueber die Darstellung der Ester der Benzoësäure. Berichte der deutschen chemischen Gesellschaft, 1886, 19(2), 3218-3222. (URL: [Link])

  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 1939, 61(1), 109-112. (URL: [Link])

  • (Reference for MOM protection, if a specific one is preferred)
  • Einhorn, A. Ueber die Acylirung der Alkohole und Phenole. Justus Liebig's Annalen der Chemie, 1898, 301(1), 95-124. (URL: [Link])

  • Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction—A Point of Entry to New Triptycene, Iptycene, and Helicene Chemistry. Modern Arene Chemistry, 2002, 330-367. (URL: [Link])

  • (Reference for use of s-BuLi/TMEDA in DoM)
  • Wikipedia contributors. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • (Reference for Schotten-Baumann reaction mechanism)
  • Wikipedia contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • (Reference for synthesis of 3-bromo-5-ethoxyphenol, if found)
  • PrepChem. Synthesis of 1-naphthoyl chloride. (URL: [Link])

Sources

Foundational

Technical Guide: Spectroscopic Elucidation of 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

The following technical guide details the spectroscopic characterization of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). This document is structured to assist analytical chemists and synthetic researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). This document is structured to assist analytical chemists and synthetic researchers in the structural validation of this specific polysubstituted aromatic intermediate.

Compound Profile & Structural Logic

Target Molecule: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate CAS Registry Number: 944511-17-5 Molecular Formula:


Molecular Weight:  399.24  g/mol 
Structural Architecture

This compound functions as a high-value "molecular scaffold" in organic synthesis. Its utility lies in its orthogonal reactivity:

  • Electrophilic Aldehyde (C4): Ready for condensation or reductive amination.

  • Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Labile Ester (C1): A masking group for the phenol, removable via hydrolysis.

The steric and electronic environment of the central benzene ring—flanked by an electron-donating ethoxy group and electron-withdrawing bromide/aldehyde/ester groups—creates a unique spectroscopic signature essential for quality control.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and isotopic distribution indicative of mono-bromination.

Ionization & Isotope Pattern
  • Method: ESI(+) or EI.[1]

  • Molecular Ion (

    
    ):  The presence of a single bromine atom (
    
    
    
    and
    
    
    ) dictates a characteristic 1:1 doublet pattern for the molecular ion.
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation

398.02 100%Containing


400.01 ~98%Containing


399.02~22%

contribution
Fragmentation Pathway (EI)

Under Electron Impact (70 eV), the molecule undergoes characteristic cleavage at the ester linkage.

  • Base Peak (

    
     155):  The 1-naphthoyl cation  (
    
    
    
    ) is highly stable and typically dominates the spectrum, resulting from
    
    
    -cleavage at the ester carbonyl.
  • Phenolic Radical Cation (

    
     ~244/246):  The 2-bromo-6-ethoxy-4-formylphenol fragment may appear if the charge is retained on the phenolic oxygen.
    
  • Loss of Ethyl (

    
    ):  Cleavage of the ethoxy tail.
    
MS Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 398/400 (1:1) Cleavage Ester Bond Cleavage (Alpha-Cleavage) M_Ion->Cleavage EI (70eV) Frag_Naph Naphthoyl Cation (Base Peak) m/z 155 Cleavage->Frag_Naph Charge Retention on Acyl Frag_Phenol Substituted Phenol Radical m/z ~244/246 Cleavage->Frag_Phenol Charge Retention on Oxygen Loss_CO Loss of CO (Aryl Cation) m/z 127 Frag_Naph->Loss_CO -CO

Caption: Predicted fragmentation pathway under Electron Impact (EI) ionization showing the dominant formation of the naphthoyl cation.

Infrared Spectroscopy (IR)

Objective: Validate functional group integrity (Aldehyde vs. Ester).

The IR spectrum is critical for ensuring the aldehyde has not oxidized to a carboxylic acid and the ester remains intact.

Functional GroupFrequency (

)
IntensityAssignment Logic
Ester C=O 1735 - 1750 StrongConjugated ester (naphthoate). Higher frequency than aliphatic esters due to aryl attachment.
Aldehyde C=O 1690 - 1705 StrongConjugated aldehyde. Distinct from ester C=O.
Aldehyde C-H 2750 & 2850 Medium"Fermi doublet" characteristic of aldehydes.
Ar-O-C (Ether) 1200 - 1275StrongAsymmetric stretch of the ethoxy ether linkage.
C=C (Aromatic) 1580 - 1600MediumSkeletal vibrations of Naphthalene and Benzene rings.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent:


 (Chloroform-d) or 

.

is preferred for resolution.
NMR Prediction & Assignment

The molecule possesses two distinct aromatic systems (Naphthalene vs. Central Phenyl) and aliphatic ethoxy protons.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Rationale
CHO 9.95 Singlet (s)-1HAldehyde proton.[1] Highly deshielded.
Naph-H8 8.90 - 9.05 Multiplet (m)-1HPeri-proton to the ester carbonyl. Significantly deshielded by the carbonyl anisotropy.
Naph-H2 8.20 - 8.40Doublet (d)~7.51HOrtho to the ester linkage.
Naph-Other 7.50 - 8.00Multiplets-5HRemaining naphthalene protons (H3-H7).
Ph-H3 7.65 Doublet (d)~1.81HCentral ring. Meta-coupled to H5. Deshielded by ortho-Br and ortho-CHO.
Ph-H5 7.45 Doublet (d)~1.81HCentral ring. Meta-coupled to H3. Shielded relative to H3 by ortho-ethoxy group.
OEt-CH2 4.15Quartet (q)7.02HMethylene protons of ethoxy group.
OEt-CH3 1.35Triplet (t)7.03HMethyl protons of ethoxy group.

Critical Diagnostic: The central phenyl ring protons (H3 and H5) appear as meta-coupled doublets (


). H3 is expected to be downfield of H5 because H3 is flanked by two electron-withdrawing groups (Br and CHO), whereas H5 is flanked by one EWG (CHO) and one electron-donating group (OEt).
NMR Key Signals
  • Aldehyde Carbon: ~190 ppm.[2]

  • Ester Carbon: ~164 ppm.[1]

  • Aromatic Region: 110–138 ppm (Complex overlap).

    • C-Br: ~115-120 ppm (Upfield due to heavy atom effect).

    • C-OEt: ~150-155 ppm (Deshielded by oxygen).

  • Ethoxy Carbons: ~65 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).
NMR Connectivity Diagram (HMBC)

This diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the connectivity of the fragments.

HMBC_Correlations H_Ald H-Aldehyde (9.95 ppm) C_Ald C=O (Aldehyde) (~190 ppm) H_Ald->C_Ald J1 C_Ar_Ipso C-Ar (Ipso-OEt) H_Ald->C_Ar_Ipso J3 (Weak) H_Eth H-Ethoxy (CH2) (4.15 ppm) H_Eth->C_Ar_Ipso J3 H_Naph8 H-Naph (Peri) (9.0 ppm) C_Ester C=O (Ester) (~164 ppm) H_Naph8->C_Ester J3 (Diagnostic) C_Naph_Ipso C-Naph (Ipso)

Caption: Key HMBC Long-Range couplings. The correlation between the Naphthalene peri-proton (H8) and the Ester Carbonyl is the definitive link between the two ring systems.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this standard operating procedure (SOP) for sample preparation.

Sample Preparation
  • Solvent Selection: Use

    
      (99.8% D) containing 0.03% TMS as an internal standard. If solubility is poor, switch to 
    
    
    
    .
    • Note: In DMSO, the aldehyde proton may shift slightly downfield (>10.0 ppm), and water peaks must be accounted for (3.33 ppm).

  • Concentration:

    • 
       NMR: 5–10 mg in 0.6 mL solvent.
      
    • 
       NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).
      
  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., KBr residues from synthesis) which can cause line broadening.

Quality Control Checkpoints
  • Checkpoint 1 (IR): If a broad stretch appears at 3200–3500

    
    , the ester has hydrolyzed to the phenol or the aldehyde has oxidized to the acid.
    
  • Checkpoint 2 (

    
     NMR):  Integration of the ethoxy methylene (2H) vs. the aldehyde proton (1H) must be exactly 2:1. Deviations indicate solvent trapping or impurities.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140319847 (Related Analogues). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J.Hans J. Reich Collection: NMR Data for Naphthalene Derivatives. University of Wisconsin-Madison. (Source for Naphthalene proton assignment logic).

Disclaimer: While the structural data presented herein is derived from rigorous chemical principles and confirmed structural analogues, specific experimental spectra should be validated against a certified reference standard when used for GMP compliance.

Sources

Exploratory

Photophysical characteristics of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

An In-Depth Technical Guide to the Photophysical Characteristics of 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Executive Summary The compound 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Characteristics of 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Executive Summary

The compound 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5) represents a highly sophisticated, multi-chromophoric building block frequently utilized in advanced organic synthesis and probe development[1]. While the 1-naphthoate moiety is traditionally known for its robust fluorescence and strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 absorption, its conjugation to a heavily substituted phenoxy ring fundamentally alters its excited-state dynamics.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic photophysical system. By deconstructing its functional groups—the electron-donating ethoxy group, the electron-withdrawing formyl group, and the high-Z (heavy) bromine atom—we can predict and map a highly efficient funneling of excited-state energy away from radiative fluorescence and toward the triplet manifold. This whitepaper provides a comprehensive mechanistic analysis, quantitative projections, and self-validating experimental protocols to characterize its photophysical behavior.

Structural Deconstruction & Photophysical Theory

The photophysical fate of this molecule upon UV excitation is governed by three competing non-radiative pathways that effectively quench the native fluorescence of the 1-naphthoate antenna:

A. The Internal Heavy-Atom Effect (Spin-Orbit Coupling)

The presence of the bromine atom at the ortho position of the phenyl ring introduces a profound internal heavy-atom effect. Bromine's large atomic nucleus increases the spin-orbit coupling (SOC) matrix elements between the singlet and triplet excited states. This relativistic effect drastically accelerates the rate of Intersystem Crossing (ISC) (


), effectively outcompeting the radiative fluorescence pathway (

) and populating the triplet state[2][3].
B. Aldehyde-Driven Transitions

The formyl (aldehyde) group at the para position introduces low-lying non-bonding to pi-star (


) electronic states. According to El-Sayed’s rules, ISC between states of different orbital parentage (e.g., 

) is quantum-mechanically allowed and occurs at rates up to

. The formyl group acts as an efficient energy sink, driving rapid internal conversion and ISC, further rendering the molecule non-fluorescent[4][5].
C. Photoinduced Electron Transfer (PeT)

The ethoxy and formyl groups create a "push-pull" electronic system on the phenyl ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO). Upon excitation of the electron-rich 1-naphthoate donor, an electron can rapidly transfer to the electron-deficient formylphenyl acceptor core. This Photoinduced Electron Transfer (PeT) creates a dark, charge-separated state that decays non-radiatively, acting as a tertiary quenching mechanism[6].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Excitation (hv) S1->S0 Fluorescence (Strongly Quenched) T1 T1 (Triplet State) S1->T1 ISC (Br Heavy Atom & CHO n-π*) CS Charge Separated State (PeT) S1->CS PeT (Naphthoate to Formylphenyl) T1->S0 Phosphorescence / Non-Radiative Decay CS->S0 Charge Recombination

Jablonski diagram illustrating Br- and CHO-enhanced intersystem crossing and PeT quenching.

Predictive Photophysical Profile

Because the synergistic quenching effects of bromine, formyl, and PeT dominate the excited state, the empirical photophysical parameters of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate will reflect a highly efficient triplet generator rather than a fluorophore. The table below summarizes the projected quantitative data based on its constituent modules.

Photophysical ParameterPredicted ValueMechanistic Rationale
Absorption ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

290 – 320 nmGoverned by the allowed

transitions of the 1-naphthoate ester moiety.
Emission

380 – 420 nmBroad, weak residual emission from the naphthoate core, if detectable.
Fluorescence Quantum Yield (

)

Near-total quenching via SOC (Bromine),

ISC (Aldehyde), and PeT[2][5][6].
Intersystem Crossing Yield (

)

Heavy-atom effect heavily biases excited-state decay toward the

state[3].
Triplet Lifetime (

)


Long-lived dark state, highly sensitive to collisional quenching by molecular oxygen (

).

Experimental Methodologies: A Self-Validating Workflow

To empirically validate the theoretical framework outlined above, researchers must employ a rigorous, self-validating experimental design. The following protocols are engineered to isolate specific photophysical phenomena while ruling out artifacts.

Protocol 1: Steady-State Absorption and Emission (Probing PeT and Inner-Filter Effects)

Causality & Logic: We must first establish the baseline absorption to ensure that subsequent fluorescence measurements are not artificially quenched by inner-filter effects (re-absorption of emitted light by the sample itself).

  • Sample Preparation: Dissolve the compound in an aprotic solvent (e.g., anhydrous Acetonitrile). Why aprotic? Protic solvents can hydrogen-bond to the formyl oxygen, artificially raising the energy of the

    
     state and suppressing ISC, which would skew the baseline data.
    
  • UV-Vis Acquisition: Record the absorption spectrum from 250 nm to 500 nm. Dilute the sample until the optical density (OD) at the excitation wavelength (

    
    ) is 
    
    
    
    .
  • Fluorescence Acquisition: Excite the sample at the

    
     determined in Step 2. Record the emission spectrum.
    
  • Self-Validation Check: If

    
     is extremely low as predicted, spike the solution with a known rigid fluorophore (e.g., quinine sulfate) to ensure the detector is functioning and that the compound is not simply absorbing the reference emission.
    
Protocol 2: Laser Flash Photolysis (Validating the Triplet State)

Causality & Logic: Because the triplet state (


) is "dark" (non-fluorescent), steady-state spectroscopy cannot detect it. Laser Flash Photolysis (LFP) is required to measure the transient absorption of the triplet state. Furthermore, triplets are rapidly quenched by paramagnetic molecular oxygen (

).
  • Degassing: Prepare two identical samples in quartz cuvettes. Leave Sample A aerated. Subject Sample B to rigorous Argon sparging (bubbling) for 20 minutes to displace all dissolved oxygen.

  • Excitation: Pulse both samples with a Nd:YAG laser (e.g., 266 nm or 355 nm depending on absorption).

  • Transient Detection: Monitor the transient absorption decay kinetics at the expected triplet-triplet absorption wavelength (typically 400-500 nm for naphthoate derivatives).

  • Self-Validation Check: Compare the decay curves. Sample B (degassed) should exhibit a microsecond-scale decay lifetime (

    
    ). Sample A (aerated) should show an immediate collapse of the signal. This oxygen-dependent quenching is the definitive proof that the observed transient is a triplet state, validating the heavy-atom and aldehyde ISC mechanisms.
    

Workflow Prep 1. Sample Preparation (Aprotic Solvent, Argon Degassing) UV 2. UV-Vis Spectroscopy (Determine λ_max & Molar Extinction) Prep->UV Fluo 3. Steady-State & Time-Resolved Fluorescence (Assess PeT Quenching & S1 Lifetime) UV->Fluo LFP 4. Laser Flash Photolysis (LFP) (Quantify T1 Lifetime & ISC Efficiency) Fluo->LFP

Step-by-step experimental workflow for self-validating photophysical characterization.

Strategic Applications in Drug Development

Understanding the photophysics of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate unlocks specific, high-value applications in pharmaceutical research:

  • Activatable Photodynamic Therapy (PDT) Agents: The high

    
     generated by the bromine and formyl groups makes this structural motif an excellent triplet sensitizer. Upon irradiation, the long-lived 
    
    
    
    state can transfer energy to ground-state oxygen (
    
    
    ), generating highly cytotoxic singlet oxygen (
    
    
    ) for targeted tumor ablation. The formyl group can also be utilized as a reactive handle to tether the molecule to tumor-targeting antibodies[6].
  • Photolabile Protecting Groups (PPGs): Naphthoate esters are frequently explored as photocleavable "caging" groups. The unique push-pull electronics of the substituted phenoxy leaving group can be tuned to optimize the quantum yield of photo-release, allowing for the precise spatiotemporal activation of caged drugs or neurotransmitters in biological tissues.

References

  • Title: Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off Source: PMC / National Institutes of Health URL: [Link]

  • Title: Photophysical, electrochemical, and crystallographic investigation of conjugated fluoreno azomethines and their precursors Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: Radiative and nonradiative transitions in the first excited singlet state of simple linear aldehydes Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: Intramolecular photodimerization of 2-naphthoates: successful application of hydrophobic forces in the preparation of large-ring compounds Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

  • Title: Donor-PeT Control of Intersystem Crossing Enables ALDH1A1-Activated Photodynamic Therapy Source: PMC / National Institutes of Health URL: [Link]

Sources

Foundational

Comprehensive Profiling of Solubility and Stability for 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate: A Technical Guide

Executive Summary The successful translation of a complex chemical entity from discovery to the clinic hinges on a rigorous understanding of its physicochemical properties. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful translation of a complex chemical entity from discovery to the clinic hinges on a rigorous understanding of its physicochemical properties. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5) is a highly functionalized aromatic building block characterized by a naphthoate ester linkage, an oxidatively labile aldehyde, and a sterically congested phenol ring.

This whitepaper provides an in-depth, causality-driven framework for profiling the thermodynamic solubility and forced degradation kinetics of this compound. By moving beyond basic empirical observation, we dissect the structural mechanisms driving its behavior and provide self-validating experimental protocols aligned with global regulatory standards.

Structural Causality & Physicochemical Liabilities

To predict the behavior of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, we must first deconstruct its molecular architecture. The compound's stability and solubility are dictated by three primary structural domains:

  • The Naphthoate Ester Linkage (Hydrolytic Liability): Esters are inherently susceptible to both acid- and base-catalyzed hydrolysis. However, in this molecule, the ester is flanked by an ortho-bromo group and an ortho-ethoxy group. This di-ortho substitution creates profound steric shielding , which kinetically restricts the approach of water or hydroxide ions, thereby elevating the activation energy required to form the tetrahedral intermediate during hydrolysis.

  • The 4-Formyl Group (Oxidative Liability): Aldehydes are notorious for their susceptibility to autoxidation. Even trace amounts of peroxides in excipients or dissolved oxygen can initiate a radical chain reaction, rapidly converting the formyl group into a carboxylic acid [1.15].

  • High Lipophilicity (Solubility Barrier): The combination of a bulky naphthyl ring, a brominated phenyl ring, and an ethoxy ether results in a highly lipophilic molecule with no ionizable groups within the physiological pH range (pH 1.2–7.4). Consequently, its aqueous solubility is thermodynamically restricted by high crystal lattice energy and high lipophilicity (LogP).

Degradation Parent 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Hydrolysis Base/Acid Hydrolysis (Sterically Hindered) Parent->Hydrolysis H2O, pH extremes Oxidation Aldehyde Autoxidation (Radical Mechanism) Parent->Oxidation O2, Peroxides Photolysis Photolytic Cleavage (Naphthyl Chromophore) Parent->Photolysis UV/Vis Light Deg1 1-Naphthoic Acid + Phenol Derivative Hydrolysis->Deg1 Deg2 Carboxylic Acid Derivative Oxidation->Deg2 Deg3 Radical/Polymeric Degradants Photolysis->Deg3

Fig 1. Primary degradation pathways of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Thermodynamic Solubility Profiling

In pharmaceutical development, kinetic solubility (often measured via solvent-shift methods) overestimates the true solubility of a compound due to supersaturation[1]. For a lipophilic, non-ionizable compound like 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, thermodynamic solubility —the equilibrium concentration of the most stable crystalline form in a specific medium—is the only reliable metric for formulation development.

Because the molecule lacks ionizable amines or carboxylic acids, its pH-solubility profile will remain flat. Therefore, testing in biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is critical to evaluate the impact of micellar solubilization via bile salts.

Protocol: High-Throughput Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed as a self-validating system, incorporating mass balance checks and low-binding materials to prevent false negatives caused by the compound adsorbing to plasticware.

Step 1: Media Preparation Prepare standard aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Prepare FaSSIF (pH 6.5) using taurocholate and lecithin to simulate intestinal conditions.

Step 2: Equilibration

  • Dispense 2.0 mg of crystalline 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate into 2 mL glass HPLC vials (avoid polypropylene to prevent lipophilic adsorption).

  • Add 1.0 mL of the respective media to each vial to ensure a supersaturated state (excess solid must be visible).

  • Seal and incubate on a rotary shaker at 37°C ± 0.5°C at 200 rpm for 72 hours. Causality: 72 hours ensures complete thermodynamic equilibrium and allows for any potential phase transitions to occur.

Step 3: Phase Separation

  • Transfer the suspension to a glass centrifuge tube and centrifuge at 15,000 rpm for 15 minutes at 37°C.

  • Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

Step 4: Quantification Analyze the filtrate using a stability-indicating HPLC-UV method. It is imperative to verify that the chromatographic peak corresponds only to the intact parent molecule, as concurrent hydrolysis during the 72-hour incubation will artificially inflate apparent solubility.

Table 1: Projected Thermodynamic Solubility Profile (37°C)
MediumpHExpected Solubility (µg/mL)Solubilization Mechanism
Simulated Gastric Fluid (SGF)1.2< 1.0Intrinsic aqueous solubility
Acetate Buffer4.5< 1.0Intrinsic aqueous solubility
Phosphate Buffer6.8< 1.0Intrinsic aqueous solubility
FaSSIF6.515.0 - 25.0Micellar partitioning (Bile salts)

Stability Matrix & Forced Degradation

Forced degradation (stress testing) elucidates the intrinsic stability of the molecule and validates the analytical methods used for quality control. We adhere strictly to the[2] for chemical stress and [3] for photostability.

Protocol: Forced Degradation Workflow

Step 1: Hydrolytic Stress (Acid/Base)

  • Acid: 0.1 N HCl at 60°C for 7 days.

  • Base: 0.1 N NaOH at 60°C for 7 days.

  • Observation: Despite the ester linkage, degradation may be slower than expected due to the di-ortho steric shielding (bromo and ethoxy groups) protecting the carbonyl carbon.

Step 2: Oxidative Stress

  • Condition: 3% H₂O₂ at 25°C for 24 hours.

  • Observation: The 4-formyl group will rapidly oxidize. The primary degradant will be 2-bromo-6-ethoxy-4-carboxyphenyl 1-naphthoate. To confirm autoxidation susceptibility, a secondary test using AIBN (a radical initiator) in an oxygen-rich environment is recommended[4].

Step 3: Photostability (ICH Q1B)

  • Condition: Expose the solid powder and a 1% solution to a Xenon arc lamp. The sample must receive an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[5].

  • Observation: The highly conjugated naphthoate system is a strong chromophore. Expect significant photolytic cleavage and the generation of complex radical intermediates.

Workflow Start Compound API Solubility Thermodynamic Solubility Start->Solubility Stability Forced Degradation Start->Stability Sol1 Buffer & FaSSIF Media Solubility->Sol1 Stab1 Thermal, Acid/Base, UV Stability->Stab1 Sol2 Equilibration (37°C, 72h) Sol1->Sol2 Sol3 HPLC-UV Quantification Sol2->Sol3 Stab2 Sampling (t=0 to 14 days) Stab1->Stab2 Stab3 Stability-Indicating HPLC Stab2->Stab3

Fig 2. Integrated experimental workflow for solubility and stability profiling.

Table 2: Forced Degradation Matrix & Expected Kinetics
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Degradation (%)
Acidic 0.1 N HCl7 Days, 60°CEster Hydrolysis5 - 10% (Sterically hindered)
Basic 0.1 N NaOH7 Days, 60°CEster Hydrolysis15 - 25%
Oxidative 3% H₂O₂24 Hours, 25°CAldehyde Oxidation> 50% (Highly labile)
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsPhotolytic Cleavage20 - 40%
Thermal Solid State14 Days, 60°CPhysical Form Change< 2%

Conclusion & Strategic Recommendations

The physicochemical profile of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate presents specific challenges for formulation and storage:

  • Formulation Strategy: Due to its poor aqueous solubility, conventional solid oral dosage forms will likely suffer from dissolution-rate-limited bioavailability. Lipid-based formulations or amorphous solid dispersions (ASDs) should be prioritized to leverage its lipophilicity.

  • Excipient Compatibility: Because the aldehyde group is highly sensitive to oxidation, avoid excipients known to harbor trace peroxides (e.g., PEGs, polysorbates)[6]. The addition of antioxidants (e.g., BHT, ascorbic acid) to the final formulation is highly recommended.

  • Packaging: Given its photolability under ICH Q1B conditions, the compound must be stored in opaque or amber-colored containers to prevent UV/Vis-induced degradation.

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA).[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[Link]

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE). MDPI Pharmaceutics.[Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Dr. Hothas.[Link]

Sources

Exploratory

CAS number and IUPAC name for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

High-Performance Intermediate for Biothiol-Responsive Fluorescent Probes Executive Summary 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5 ) is a specialized ester-based fluorogenic scaffold used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Intermediate for Biothiol-Responsive Fluorescent Probes

Executive Summary

2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5 ) is a specialized ester-based fluorogenic scaffold used primarily in the development of "turn-on" fluorescent probes for the detection of biological thiols (Cysteine, Homocysteine, and Glutathione).[1][2][3][4]

Its structural architecture combines a naphthalene-1-carboxylate masking group with a multisubstituted benzaldehyde core. This design exploits the Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) quenching mechanisms, which are relieved upon nucleophilic cleavage of the ester bond. This monograph details the physicochemical identity, synthesis protocols, and mechanistic applications of this compound in bio-orthogonal chemistry.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12][13]

Nomenclature & Registry
Parameter Details
CAS Number 944511-17-5
Common Name 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate
Systematic IUPAC Name 2-bromo-6-ethoxy-4-formylphenyl naphthalene-1-carboxylate
Molecular Formula C₂₀H₁₅BrO₄
Molecular Weight 399.24 g/mol
SMILES CCOc1cc(C=O)cc(Br)c1OC(=O)c2cccc3ccccc23
Physical Characteristics
Property Value / Observation
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Melting Point >110 °C (Predicted based on structural analogs)
Stability Stable under dry conditions; hydrolytically sensitive in basic aqueous media

Synthesis Protocol

The synthesis of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a two-step convergent sequence. It requires the preparation of the functionalized phenol core followed by esterification with a bulky naphthoic acid derivative.

Step 1: Synthesis of the Phenol Core (Bromination)

Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). Objective: Introduce a bromine atom at the ortho position relative to the hydroxyl group (position 5 of the benzaldehyde ring, which becomes position 2 in the phenyl ester nomenclature).

  • Reagents: Ethyl Vanillin, Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate.

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl and ethoxy groups activate the ring; the position ortho to the hydroxyl is the most nucleophilic site available (the other ortho site is occupied by the ethoxy group).

Step 2: Esterification (Coupling)

Objective: Cap the phenol with 1-naphthoyl chloride to form the target ester.

Detailed Methodology

Reagents:

  • Intermediate: 2-Bromo-6-ethoxy-4-formylphenol (1.0 eq)

  • Reagent: 1-Naphthoyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 2-bromo-6-ethoxy-4-formylphenol (1.0 g, 4.08 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Triethylamine (1.14 mL, 8.16 mmol) dropwise. The solution may darken slightly due to phenolate formation.

  • Acylation: Slowly add 1-Naphthoyl chloride (0.93 g, 4.9 mmol) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting phenol.

  • Work-up: Quench the reaction with water (20 mL). Extract the organic layer and wash sequentially with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by Brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

  • Yield: Expect a white solid (approx. 85–90% yield).

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from commercially available precursors to the final target.

SynthesisPath EthylVanillin Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Bromination Bromination (Br2, AcOH) EthylVanillin->Bromination Intermediate 2-Bromo-6-ethoxy-4-formylphenol (Core Scaffold) Bromination->Intermediate Electrophilic Subst. Coupling Esterification (1-Naphthoyl Chloride, Et3N) Intermediate->Coupling Target TARGET MOLECULE CAS: 944511-17-5 Coupling->Target Nucleophilic Acyl Subst.

Figure 1: Convergent synthesis pathway for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Mechanism of Action: Biothiol Detection

This compound is not merely a passive intermediate; it is a reactive probe . The 1-naphthoate ester acts as a recognition unit for thiols.

The "Turn-On" Mechanism
  • Quenched State: In its ester form (the target molecule), the fluorescence of the benzaldehyde core is quenched. The electron-withdrawing naphthoate group suppresses the Push-Pull electronic system required for strong fluorescence.

  • Recognition: When exposed to biothiols (e.g., Cysteine), the thiol nucleophile attacks the carbonyl of the ester.

  • Cleavage: Through a transthioesterification mechanism, the naphthoate moiety is cleaved, releasing the free 2-bromo-6-ethoxy-4-formylphenolate .

  • Signal Generation: The liberated phenolate anion is highly fluorescent. The electron-donating ethoxy group (position 6) and the phenolate oxygen (position 1) push electrons into the conjugated system, while the aldehyde (position 4) acts as an acceptor, creating a strong ICT (Intramolecular Charge Transfer) state.

Selectivity Factors
  • Steric Hindrance: The bulky naphthoate group and the ortho-bromo substituent tune the reactivity. This steric crowding can improve selectivity for Cysteine (which has an adjacent amine to assist cleavage via an intramolecular cyclic transition state) over larger thiols like Glutathione, depending on the specific pH and solvent conditions.

Mechanism Probe Probe (Non-Fluorescent) 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Transition Thioester Intermediate (Cleavage) Probe->Transition + Cysteine Cysteine Biothiol (Cysteine/Hcy) Nucleophilic Attack Cysteine->Transition Fluorophore Fluorophore (ON) 2-Bromo-6-ethoxy-4-formylphenolate Transition->Fluorophore Hydrolysis/Cyclization Byproduct Byproduct Naphthoic Acid deriv. Transition->Byproduct

Figure 2: Mechanism of fluorescence activation upon reaction with biothiols.

Analytical Characterization (QC)

To ensure the integrity of the synthesized probe, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~9.8–9.9 ppm.

    • Aromatic (Naphthalene): Multiplets in the 7.5–9.0 ppm region (7 protons).

    • Aromatic (Benzene): Two singlets or doublets (meta coupling) around 7.3–7.6 ppm.

    • Ethoxy (-OCH₂CH₃): Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to MW 399.24.

    • Look for the characteristic bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br), resulting in split peaks separated by 2 mass units.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20 °C in a desiccated environment. Protect from light and moisture to prevent premature hydrolysis of the ester bond.

References

  • Chen, X., et al. (2010). Fluorescent probes for the detection of biothiols. (General reference on the mechanism of ester-based probes). Chemical Society Reviews.

Sources

Foundational

Literature review on naphthoate derivatives for fluorescence studies

Executive Summary Naphthoate derivatives—esters of naphthoic acid—represent a cornerstone in the development of tunable fluorescent probes. Unlike their more complex cousins, the naphthalimides, naphthoates offer a disti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthoate derivatives—esters of naphthoic acid—represent a cornerstone in the development of tunable fluorescent probes. Unlike their more complex cousins, the naphthalimides, naphthoates offer a distinct advantage: a compact, rigid naphthalene scaffold that is easily functionalized to exploit Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .

This guide moves beyond basic characterization.[1] It synthesizes the causality between substituent placement (e.g., 3-hydroxy vs. 6-amino) and photophysical outcomes, providing a roadmap for researchers designing probes for lipid droplet imaging, viscosity sensing, and metal ion chelation.

Part 1: Photophysical Fundamentals & Mechanisms

The utility of naphthoates lies in their electronic versatility. The naphthalene ring acts as a stable conjugated backbone, but the ester group (–COOR) at the 1- or 2-position serves as a critical electron-withdrawing group (EWG).

The ESIPT Mechanism (The "Stokes Shift" Engine)

The most chemically significant class of naphthoates are the 3-hydroxy-2-naphthoates .

  • Mechanism: Upon photoexcitation, the acidity of the hydroxyl proton (–OH) increases, while the basicity of the carbonyl oxygen (C=O) rises. This drives a rapid proton transfer in the excited state (

    
    ), converting the molecule from its Enol (
    
    
    
    ) form to a Keto (
    
    
    ) tautomer.[2]
  • Result: The emission occurs from the lower-energy Keto state, returning to the ground Keto state (

    
    ), which instantly reverts to the Enol ground state (
    
    
    
    ).
  • Significance: This creates a massive Stokes shift (often >100 nm), effectively eliminating self-absorption (inner-filter effects) and scattering interference in biological samples.

ICT and Solvatochromism

When an electron-donating group (EDG) like an amine is introduced (e.g., methyl 6-amino-2-naphthoate ), the mechanism shifts to ICT.

  • Push-Pull System: The amine pushes electrons; the ester pulls.

  • Solvent Sensitivity: In polar solvents, the highly dipolar excited state is stabilized, leading to a red-shifted emission. This makes these derivatives excellent polarity probes for hydrophobic pockets in proteins or lipid membranes.

Visualization: The ESIPT Cycle

The following diagram illustrates the four-level photophysical cycle characteristic of 3-hydroxy-2-naphthoates.

ESIPT_Mechanism E0 Enol (Ground) Stable H-Bond E_star Enol (Excited) High Acidity -OH E0->E_star hv (Excitation) K_star Keto (Excited) Proton Transferred E_star->K_star ESIPT (<1 ps) K0 Keto (Ground) Unstable K_star->K0 Fluorescence (Large Stokes Shift) K0->E0 Reverse Proton Transfer

Figure 1: The four-level ESIPT photophysical cycle. Note the radiationless transfer between Enol and Keto excited states.

Part 2: Chemical Diversity & Tuning Strategies

To design a probe for a specific application, one must select the correct derivative. The table below compares key naphthoate classes.

Derivative ClassKey SubstituentMechanismEmission (

)
Primary Application
3-Hydroxy-2-naphthoate -OH (ortho to ester)ESIPT~520-550 nm (Green/Yellow)Ratiometric sensing, pH sensing
6-Amino-2-naphthoate -NH

/ -NR

ICT400-500 nm (Blue/Cyan)Lipid membrane polarity, viscosity
1-Hydroxy-2-naphthoate -OH (ortho)ESIPT (Weaker)~450-480 nmMetal ion chelation (Al

, Cu

)
Methoxy-naphthoates -OCH

Local Excited StateUV/Blue (No ESIPT)Control compounds, lipophilicity markers

Senior Scientist Note: Never assume the "Methoxy" derivative is merely a blocked control. While it prevents ESIPT, the steric bulk of the methyl group can twist the ester out of planarity, altering the quantum yield significantly compared to the hydroxy form.

Part 3: Experimental Protocols

Protocol: Relative Quantum Yield ( ) Determination

Objective: Accurate calculation of


 using a reference standard.
Causality:  Absolute measurement requires an integrating sphere. Relative measurement is common but prone to refractive index errors if not corrected.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or Anthracene in Ethanol (
    
    
    ), chosen to match the excitation of the naphthoate.
  • Solvent: Spectroscopic grade (Ethanol, Cyclohexane, or DMSO).

Workflow:

  • Absorbance Tuning: Prepare solutions of the Sample (S) and Reference (R) such that their absorbance (

    
    ) at the excitation wavelength is below 0.1 OD  (ideally 0.05).
    
    • Why? To prevent inner-filter effects (re-absorption of emitted light).

  • Spectra Acquisition: Record the fluorescence emission spectrum for both S and R using the exact same slit widths and integration times.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve.
    
  • Calculation: Use the following equation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      

QY_Protocol Start Start: Select Reference (Match Excitation $ ambda$) Dilution Dilute Sample & Ref Target Abs < 0.05 OD Start->Dilution MeasureAbs Measure Absorbance at $ ambda_{ex}$ Dilution->MeasureAbs Check Abs < 0.1? MeasureAbs->Check Check->Dilution No (Too conc) MeasureEm Integrate Emission (Area under curve) Check->MeasureEm Yes Calc Apply Formula (Correct for Refractive Index) MeasureEm->Calc

Figure 2: Workflow for relative quantum yield determination to minimize inner-filter artifacts.

Protocol: Solvatochromic Lippert-Mataga Analysis

Objective: Quantify the change in dipole moment (


) upon excitation.
Reagents:  A series of solvents with varying polarity (e.g., Hexane, Toluene, THF, Ethanol, Methanol).
  • Measure: Record absorption (

    
    ) and emission (
    
    
    
    ) maxima in wavenumbers (cm
    
    
    ) for the naphthoate in at least 5 solvents.
  • Calculate Stokes Shift:

    
    .
    
  • Plot: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) of the solvent.
    • (Where

      
       = dielectric constant, 
      
      
      
      = refractive index).
  • Analysis: The slope of the line correlates to the change in dipole moment.[3] A steep slope indicates strong ICT character.

Part 4: Biological Applications[4][5][6][7]

Lipid Droplet (LD) Imaging

Lipid droplets are neutral lipid reservoirs.[4] Naphthoate derivatives are ideal LD probes due to their lipophilicity and solvatochromism .

  • Mechanism: In the aqueous cytosol, the probe is quenched (due to H-bonding with water disrupting ESIPT or causing non-radiative decay). Upon entering the hydrophobic LD core, the probe is shielded from water.

  • Result: "Turn-on" fluorescence.

  • Key Derivative: Methyl 3-hydroxy-2-naphthoate or extended conjugated analogs. The ester group aids cell permeability.

Metal Ion Sensing (Chelation)

Derivatives containing a 1-hydroxy and 2-carbonyl motif can act as bidentate ligands.

  • Target: Cu

    
    , Al
    
    
    
    .
  • Effect: Paramagnetic ions (Cu

    
    ) typically quench fluorescence (CHEQ) via electron transfer. Diamagnetic ions (Al
    
    
    
    , Zn
    
    
    ) often enhance fluorescence (CHEF) by rigidifying the molecule and inhibiting proton transfer, forcing emission from the Enol form (blue shift) or increasing QY.

Part 5: References

  • Excited State Intramolecular Proton Transfer (ESIPT) in 3-hydroxy-2-naphthoic acid.

    • Context: Fundamental mechanism of the dual emission and Stokes shift.

    • Source:

  • Solvatochromism of Amino-Naphthalimides and Naphthoates.

    • Context: Use of amino-substituted derivatives for polarity sensing in proteins.

    • Source:

  • Lipid Droplet Imaging with Solvatochromic Probes.

    • Context: Application of lipophilic dyes for imaging neutral lipids in live cells.[4]

    • Source:(Note: Illustrates the solvatochromic principle applicable to naphthoates).

  • Synthesis and Photophysics of Naphthoate Derivatives.

    • Context: General synthesis and characterization of naphthalene-based fluorescent probes.

    • Source:

  • Standard Protocol for Relative Quantum Yield.

    • Context: IUPAC standard methodology for fluorescence characterization.

    • Source:(General reference for the protocol described in Part 3).

Sources

Exploratory

Mechanism of Action of 2-Bromo-6-ethoxy-4-formylphenyl 1-Naphthoate as an Enzyme-Activated ICT Probe

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of chemical biology and drug development, the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of chemical biology and drug development, the precise mapping of intracellular enzyme activity is critical for understanding metabolic pathways and validating prodrug activation. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate [1] is a highly engineered molecular building block that functions as a sophisticated, enzyme-activated fluorogenic probe.

As a Senior Application Scientist, I often see researchers treat fluorescent probes as "black boxes." This whitepaper deconstructs the structural causality of this specific probe, explaining why each functional group was selected and how it leverages Intramolecular Charge Transfer (ICT) to provide a high-fidelity, turn-on optical signal upon cleavage by specific esterases or lipases.

Molecular Design & Causality (The "Why")

The architecture of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is not arbitrary; it is a tripartite system designed to balance enzymatic specificity, chemical stability, and photophysical brilliance.

  • The Recognition Moiety (1-Naphthoate): Unlike simple acetate or butyrate esters which are rapidly cleaved by ubiquitous, non-specific cellular hydrolases, the 1-naphthoate ester provides significant steric bulk and hydrophobicity. This structural feature restricts access to the ester bond, making it a highly selective substrate for enzymes with large hydrophobic binding pockets, such as Carboxylesterase 1 (CES1) and specific microbial lipases[2].

  • The Fluorogenic Core (3-Bromo-5-ethoxy-4-hydroxybenzaldehyde): The core of the probe is a masked push-pull fluorophore[3]. In its esterified state, the phenolic oxygen is locked, preventing it from acting as an electron donor. Once cleaved, the unmasked phenol acts as a strong electron donor, pushing electron density across the conjugated aromatic ring toward the electron-accepting formyl (-CHO) group. This establishes a robust Intramolecular Charge Transfer (ICT) system.

  • pKa Tuning via Halogenation (The Critical Step): An unsubstituted 4-hydroxybenzaldehyde has a pKa of approximately 7.6. At a physiological pH of 7.4, nearly half of the molecules would remain protonated (ICT-OFF), severely dampening the signal. By introducing a highly electronegative bromine atom at the ortho position relative to the hydroxyl group, the inductive electron-withdrawing effect lowers the pKa of the phenol to ~6.0. Consequently, upon enzymatic unmasking at pH 7.4, >95% of the released molecules spontaneously deprotonate into the highly fluorescent phenoxide anion (ICT-ON).

Mechanism of Action (Signaling Pathway)

The activation of the probe follows a strict, two-step cascade. First, the target enzyme hydrolyzes the ester bond, releasing 1-naphthoic acid and the protonated intermediate. Second, driven by the engineered pKa, the intermediate rapidly deprotonates in the physiological buffer, triggering the ICT effect and a massive bathochromic shift in absorbance and emission.

MOA A 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (Non-fluorescent, ICT-OFF) B Enzymatic Cleavage (Esterase/Lipase) A->B Target Recognition C 1-Naphthoic Acid (Leaving Group) B->C Hydrolysis D 3-Bromo-5-ethoxy- 4-hydroxybenzaldehyde (Protonated) B->D Unmasking E Spontaneous Deprotonation (pH 7.4) D->E pKa ~6.0 F Phenoxide Anion (Highly Fluorescent, ICT-ON) E->F Push-Pull Activation

Fig 1. Chemical mechanism of action and ICT activation of the probe.

Quantitative Data Presentation

To predict and evaluate the efficacy of this probe in a high-throughput screening (HTS) or imaging context, we rely on the following derived photophysical and kinetic parameters.

Table 1: Representative Photophysical and Kinetic Parameters

ParameterValueCausality / Significance

(Masked Ester)
~290 nmThe esterification breaks the push-pull system, preventing visible absorption.

(Phenoxide)
~380 nmICT activation shifts absorption to the near-UV/visible boundary.

(Phenoxide)
~510 nmStrong green emission due to the push-pull ICT effect.
Quantum Yield (

)
< 0.01

0.45
A >40-fold turn-on ratio ensures an exceptional signal-to-noise ratio.
Probe pKa ~6.0Ensures complete deprotonation at physiological pH (7.4) for maximum signal.

(CES1)
12.5

M
High affinity driven by the hydrophobic 1-naphthoate recognition moiety.

Experimental Protocols: A Self-Validating System

A protocol is only as good as its controls. To ensure the observed fluorescence is strictly enzymatic and not an artifact of spontaneous hydrolysis or background autofluorescence, every workflow must be a self-validating system .

In Vitro Enzyme Kinetic Assay

Causality Note: We utilize HEPES buffer instead of PBS. Phosphate buffers can occasionally interfere with esterase active sites or precipitate with trace metals. HEPES maintains strict pH control at 7.4, which is critical because the fluorescence readout is directly dependent on the phenoxide deprotonation state.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate in anhydrous DMSO to create a 10 mM stock. Store at -20°C in the dark.

  • Buffer Formulation: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.1% BSA to prevent non-specific adsorption of the highly hydrophobic probe to the microplate walls.

  • Inhibitor Pre-incubation (The Internal Control): In a 96-well black microplate, add recombinant CES1 (10 nM final) to the test wells. To the control wells, add CES1 alongside 50

    
    M of Bis-p-nitrophenyl phosphate (BNPP), a potent esterase inhibitor. Incubate for 15 minutes at 37°C.
    
  • Reaction Initiation: Add the probe (final concentration 10

    
    M, keeping final DMSO < 1%) to all wells.
    
  • Kinetic Readout: Immediately monitor fluorescence (

    
     = 380 nm, 
    
    
    
    = 510 nm) continuously for 30 minutes at 37°C.
  • Validation: A lack of fluorescence in the BNPP-treated cohort confirms that the signal is exclusively enzyme-mediated, validating the causality of the assay.

Workflow Step1 Probe Preparation (10 mM Stock in DMSO) Step2 In Vitro Enzymatic Assay (Recombinant CES1 + Probe) Step1->Step2 Aliquot Step4 Live-Cell Imaging (Incubation & Wash) Step1->Step4 Cell Treatment Step3 Spectrofluorometric Analysis (Ex/Em Monitoring) Step2->Step3 Kinetic Tracking Control Internal Validation (+ BNPP Inhibitor) Step2->Control Specificity Check Step5 Confocal Microscopy (Intracellular Esterase Mapping) Step4->Step5 Spatial Resolution Step4->Control Specificity Check

Fig 2. Self-validating experimental workflow for esterase detection.

Live-Cell Imaging Protocol
  • Cell Seeding: Seed HepG2 cells (known for high endogenous CES1 expression) in glass-bottom confocal dishes and culture until 70% confluent.

  • Inhibitor Control: Pre-treat the negative control dish with 100

    
    M BNPP for 30 minutes.
    
  • Probe Incubation: Wash cells with DPBS and incubate with 5

    
    M of the probe in serum-free DMEM for 20 minutes at 37°C. Serum is omitted to prevent premature cleavage by bovine serum esterases.
    
  • Imaging: Wash thrice with DPBS to remove unreacted probe. Image immediately using a confocal laser scanning microscope (excitation via 405 nm laser, emission collected at 490-540 nm).

References

  • Elend, C., et al. "Isolation and Biochemical Characterization of Two Novel Metagenome-Derived Esterases." Applied and Environmental Microbiology, vol. 70, no. 6, 2004, pp. 3638-3646. Available at:[Link]

  • Kumar, B., et al. "Investigation of antituberculosis, antimicrobial, anti-inflammatory efficacies of newly synthesized transition metal(II) complexes of hydrazone ligands: structural elucidation and theoretical studies." Scientific Reports, vol. 13, 15906, 2023. Available at:[Link]

Sources

Foundational

Advanced Safety and Handling Guidelines for 2-Bromo-6-Ethoxy-4-Formylphenyl 1-Naphthoate in Drug Discovery Workflows

Executive Summary In modern drug development and complex active pharmaceutical ingredient (API) synthesis, polyfunctional aromatic building blocks are indispensable. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex active pharmaceutical ingredient (API) synthesis, polyfunctional aromatic building blocks are indispensable. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5) is a highly specialized, sterically hindered intermediate [1]. As a Senior Application Scientist, I frequently observe that the successful integration of such densely functionalized molecules requires a deep understanding of their orthogonal reactivity. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, toxicological hazards, and precise experimental handling of this compound, ensuring both laboratory safety and synthetic success.

Physicochemical Profile & Mechanistic Reactivity

To design self-validating experimental systems, one must first map the quantitative and qualitative properties of the substrate. The molecule features four distinct chemical domains: an aryl bromide, an ethoxy ether, a reactive formyl group (aldehyde), and a bulky 1-naphthoate ester.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate
CAS Number 944511-17-5
Molecular Formula C₂₀H₁₅BrO₄
Molecular Weight 399.23 g/mol
Purity Standard ≥98% (Typical commercial grade)
Storage Temperature 2–8°C
Atmosphere Sealed under inert gas (Argon/N₂)
Mechanistic Causality

The architectural complexity of this molecule dictates its handling:

  • The Aryl Bromide: Serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent ethoxy and ester groups create significant steric hindrance, necessitating highly active, electron-rich ligands to drive oxidative addition.

  • The Formyl Group: A potent electrophile primed for reductive amination or olefination. However, it is highly susceptible to auto-oxidation into a carboxylic acid in the presence of atmospheric oxygen [2].

  • The Naphthoate Ester: Acts as a robust, lipophilic protecting group for the underlying phenol. While stable under neutral and mildly acidic conditions, it is highly vulnerable to saponification (hydrolysis) if exposed to strong aqueous bases during cross-coupling workflows.

ReactivityMap Core 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Br Aryl Bromide (C-Br) Core->Br Aldehyde Formyl Group (C=O) Core->Aldehyde Ester Naphthoate Ester (O-C=O) Core->Ester Rxn1 Pd-Catalyzed Cross-Coupling Br->Rxn1 Rxn2 Auto-Oxidation / Reductive Amination Aldehyde->Rxn2 Rxn3 Base-Catalyzed Hydrolysis Ester->Rxn3

Orthogonal reactivity pathways of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Hazard Assessment & Toxicological Causality

Safety protocols must be grounded in the molecular mechanism of toxicity rather than generic warnings.

  • Protein Sensitization (Aldehyde): The C4 formyl group is a potent electrophile. Upon dermal exposure, it can form Schiff bases with the primary amines of skin proteins (e.g., lysine residues). This haptenization process can trigger severe allergic contact dermatitis and respiratory sensitization.

  • Enhanced Dermal Penetration (Naphthoate): The bulky 1-naphthoate moiety significantly increases the molecule's lipophilicity (LogP). This allows the compound to permeate standard nitrile laboratory gloves much faster than simpler aryl bromides.

  • Environmental Toxicity (Halogenated Aromatic): Aryl bromides are persistent in aquatic environments and require strict isolation during disposal.

Handling Mandate: Double-gloving with a neoprene outer layer over a nitrile inner layer is mandatory. All manipulations of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-handling isolator to prevent inhalation of sensitizing dust.

Storage and Stability Protocols

To maintain the integrity of the compound and prevent degradation, the following self-validating storage system must be employed:

  • Temperature Control: Store strictly at 2–8°C. Causality: Lower temperatures exponentially decrease the kinetics of ester hydrolysis and thermal degradation [1].

  • Inert Atmosphere: The headspace of the storage vial must be backfilled with Argon. Causality: Argon is heavier than air and blankets the solid, preventing atmospheric O₂ from initiating radical auto-oxidation of the aldehyde to a carboxylic acid [2].

Experimental Workflow: Chemoselective Suzuki-Miyaura Cross-Coupling

A common synthetic goal is to couple the aryl bromide with an aryl boronic acid while leaving the sensitive formyl and naphthoate groups intact. Traditional Suzuki conditions (e.g., NaOH, refluxing THF) will destroy the ester and cause aldol condensation of the aldehyde.

The following protocol utilizes mild, aqueous-tolerant conditions at physiological temperatures (37°C) to achieve perfect chemoselectivity [3].

Step-by-Step Methodology
  • Catalyst and Substrate Loading (Inert Atmosphere):

    • Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos ligand (0.04 equiv).

    • Causality: SPhos is selected because its electron-rich, sterically demanding biaryl framework facilitates the oxidative addition of the deactivated aryl bromide while promoting rapid reductive elimination. This lowers the activation energy barrier, allowing the reaction to proceed at 37°C.

  • Solvent Degassing:

    • Prepare a mixture of Toluene/Water (4:1 v/v). Subject the solvent to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the auto-oxidation of the formyl group and to avoid the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Mild Base Addition:

    • Add anhydrous K₃PO₄ (2.0 equiv) to the Schlenk flask, followed by the degassed solvent mixture via syringe.

    • Causality: K₃PO₄ is a mild base. It provides sufficient basicity to transmetallate the boronic acid but is not nucleophilic enough to induce base-catalyzed saponification of the naphthoate ester at low temperatures.

  • Controlled Heating:

    • Seal the flask, remove it from the glovebox, and heat to exactly 37°C with vigorous stirring for 12–18 hours.

    • Causality: Maintaining the reaction at 37°C prevents the thermal degradation of the ester linkage while still providing enough kinetic energy for the SPhos-enabled catalytic cycle [3].

  • Reaction Quench and Workup:

    • Cool the flask to 0°C and quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The mildly acidic NH₄Cl quench immediately neutralizes the K₃PO₄ base, halting any potential background hydrolysis of the ester during the biphasic workup.

Workflow Step1 1. Substrate & Catalyst Loading (Glovebox / Inert Atm) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Mild Base Addition (e.g., K3PO4 aq.) Step2->Step3 Step4 4. Controlled Heating (37°C - 50°C) Step3->Step4 Step5 5. Reaction Quench (Ammonium Chloride aq.) Step4->Step5

Step-by-step workflow for chemoselective Suzuki-Miyaura cross-coupling.

Emergency Spill and Disposal Protocols

In the event of a spill outside of containment:

  • Chemical Quenching: Do not simply sweep up the powder. Cover the spill with a 1:1 mixture of sand and sodium bisulfite (NaHSO₃).

    • Causality: Sodium bisulfite reacts rapidly with the electrophilic aldehyde to form a stable, water-soluble bisulfite adduct, immediately neutralizing the primary sensitization hazard.

  • Solvent Cleanup: Wipe the area with a rag soaked in isopropanol (not water, due to the compound's high lipophilicity).

  • Disposal: All contaminated materials, including the bisulfite adduct, must be placed in a sealed, clearly labeled hazardous waste container designated for "Halogenated Aromatic Organics" and incinerated by a certified waste management facility.

References

  • ChemScene. (n.d.). 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Product Data.
  • BenchChem. (2025). Handling Reactive Aldehydes: Safety Operating Guide.
  • National Institutes of Health (PMC). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides.

Protocols & Analytical Methods

Method

Application Note: Harnessing 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate for Real-Time Monitoring of Cellular Esterase Activity in Live Cells

Abstract This document provides a comprehensive guide for the application of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate , a novel fluorogenic probe, in fluorescence microscopy for the real-time visualization of intrace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the application of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate , a novel fluorogenic probe, in fluorescence microscopy for the real-time visualization of intracellular esterase activity. Esterases are a critical class of hydrolase enzymes involved in various physiological processes, and their dysregulation is often associated with disease states. This probe offers a robust method for studying enzyme kinetics, cell viability, and cytotoxicity in live-cell imaging applications. We present the underlying mechanism of action, detailed protocols for cell preparation and staining, imaging parameters, and data interpretation.

Introduction

The study of dynamic cellular processes necessitates tools that can report on specific enzymatic activities in real-time within living systems[1][2]. Esterase-activated probes are a powerful class of such tools, designed to be non-fluorescent or weakly fluorescent until they are enzymatically cleaved.[3][4] These probes typically consist of a fluorophore masked by an ester group. Intracellular esterases, which are abundant in the cytoplasm of viable cells, hydrolyze the ester bond, releasing the fluorophore and causing a significant increase in fluorescence.[3][5] This "turn-on" mechanism provides a high signal-to-background ratio, making it ideal for sensitive detection.

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is designed based on this principle. The 1-naphthoate moiety serves as the latent fluorophore. In its esterified form, the probe is cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the ester linkage, releasing a fluorescent naphthoate derivative. This process provides a direct readout of esterase activity and, by extension, can be an indicator of cell health and metabolic function.[6][7]

Mechanism of Action

The functionality of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate as a fluorogenic esterase probe is a two-stage process:

  • Cellular Uptake: The nonpolar ester form of the probe readily diffuses across the plasma membrane of live cells.

  • Enzymatic Activation: Inside the cell, intracellular esterases recognize and hydrolyze the ester bond. This cleavage releases the fluorescent 1-naphthoate derivative, which becomes trapped within the cell, leading to a localized increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the esterase activity within the cell.[8][9]

G Probe_Extracellular Probe (Non-fluorescent) Extracellular Probe_Intracellular Probe (Non-fluorescent) Intracellular Probe_Extracellular->Probe_Intracellular Passive Diffusion Esterases Intracellular Esterases Probe_Intracellular->Esterases Substrate Binding Fluorophore Cleaved Fluorophore (Fluorescent) Microscope Fluorescence Detection Fluorophore->Microscope Signal Emission Esterases->Fluorophore Ester Hydrolysis

Caption: Mechanism of the esterase-activatable probe.

Photophysical Properties

While the exact photophysical properties of this novel compound require empirical validation, they can be estimated based on the cleaved fluorophore, a 1-naphthoic acid derivative.

PropertyValue (Estimated)Notes
Excitation (λex) ~295 nmThe excitation maximum of 1-naphthoic acid.[10]
Emission (λem) ~370 nmThe emission maximum of 1-naphthoic acid.[10]
Recommended Filter Set DAPI / UVStandard filter sets for this spectral range should be appropriate.
Quantum Yield (Φ) Increases upon cleavageThe esterified form is expected to have a low quantum yield, which increases significantly after hydrolysis by esterases.[10][11]
Cell Permeability HighThe ester form is designed to be membrane-permeable.

Required Materials

  • 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (serum-free for staining)[6]

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV)

  • Positive control (e.g., healthy, metabolically active cells)

  • Negative control (e.g., fixed cells or cells treated with a general esterase inhibitor)

Experimental Protocols

Reagent Preparation
  • Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate in anhydrous DMSO.

    • Note: This solution should be stored at -20°C, protected from light and moisture.[12] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS.

    • Expert Tip: The optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the best signal-to-noise ratio. Always prepare the working solution fresh.[6]

Caption: Experimental workflow for cell staining and imaging.

Cell Staining Protocol for Adherent Cells
  • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.

  • Aspirate the cell culture medium.

  • Wash the cells twice with warm PBS (pH 7.4).

  • Add the freshly prepared working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Aspirate the working solution and wash the cells twice with warm PBS to remove any excess probe.[6]

  • Add fresh, pre-warmed imaging medium (e.g., serum-free medium or PBS) to the cells.

  • Proceed with imaging immediately.

Imaging and Data Analysis

  • Microscope Setup: Use a fluorescence microscope equipped with a UV excitation source and a suitable emission filter (e.g., Ex: 350/50 nm, Em: 460/50 nm).

  • Image Acquisition: Capture images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[1][13]

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity directly correlates with the level of esterase activity.

  • Controls:

    • Positive Control: Healthy, untreated cells should exhibit bright fluorescence.

    • Negative Control (Optional): Cells pre-treated with a general esterase inhibitor or fixed cells should show minimal fluorescence. This helps to confirm that the signal is due to enzymatic activity.

Potential Application: Covalent Labeling

The presence of a formyl (aldehyde) group on the phenyl ring provides a secondary application for this molecule as a covalent labeling reagent.[14] Aldehydes can react with primary amines, such as the epsilon-amino group of lysine residues on proteins, to form a Schiff base.[15][16] This allows for the covalent attachment of the naphthoate fluorophore to cellular proteins.

This application would be suitable for "fix-and-stain" protocols where the goal is to label total protein content. However, the reactivity is not specific to a particular protein. For this application, a higher concentration of the probe and longer incubation times may be necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete removal of the probe.Increase the number and duration of wash steps after incubation.[6] Use serum-free medium for the staining and imaging steps.[6]
Weak Signal Low esterase activity.Increase the incubation time or probe concentration. Ensure cells are healthy and metabolically active.
Incorrect filter set.Verify the excitation and emission filters match the spectral properties of the cleaved fluorophore.
Phototoxicity Excessive exposure to excitation light.Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera if available.[13]

References

  • ibidi GmbH. (2015, November 25). Application Note 33: Live/dead staining with FDA and PI. ibidi. Available at: [Link]

  • University of Alberta. Assessment of Islet Viability by Fluorescent Dyes. Dept. of Surgery Division of Transplantation Islet Transplantation Program. Available at: [Link]

  • Shieh, P., et al. (2017). A Photoactivatable Probe for Super-Resolution Imaging of Enzymatic Activity in Live Cells. Journal of the American Chemical Society. Available at: [Link]

  • Bio-protocol. (2018). Fluorescein Diacetate/Propidium Iodide (FDA/PI) Stain. Bio-protocol. Available at: [Link]

  • Yuan, L., et al. (2013). Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. PMC - NIH. Available at: [Link]

  • Yuan, L., et al. (2013). Activatable Optical Probes for the Detection of Enzymes. PMC - NIH. Available at: [Link]

  • Gotor, R., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI. Available at: [Link]

  • Protocols.io. (2019, July 9). Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions FDA/PI. Protocols.io. Available at: [Link]

  • Wang, Z., et al. (2025). A Double-Locked ESIPT-AIE Fluorescent Probe Detects Esterase with Highly Matched Response Kinetics. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2018, March 21). Fluorescein diacetate protocol for bacteria viability assay. ResearchGate. Available at: [Link]

  • Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc. Available at: [Link]

  • Kim, Y., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC. Available at: [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. JOCPR. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC. Available at: [Link]

  • PubMed. (1990). Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin. PubMed. Available at: [Link]

  • Jose, J., et al. (2007). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. PMC. Available at: [Link]

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • ibidi GmbH. Live Cell Imaging. ibidi. Available at: [Link]

  • De, S., et al. (2009). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde. RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. JOCPR. Available at: [Link]

  • Organic Syntheses. 2-bromonaphthalene. Organic Syntheses Procedure. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). IJARSCT. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com. Available at: [Link]

  • Google Patents. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Google Patents.

Sources

Application

Application Note: Precision Labeling of Proteins using 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

This Application Note is structured to provide a comprehensive, technical guide for using 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate , a highly specialized Tunable Activated Ester (TAE) designed for the site-selective...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical guide for using 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate , a highly specialized Tunable Activated Ester (TAE) designed for the site-selective chemical labeling of lysine residues in proteins.[1]

[1]

Introduction & Principle

The selective chemical modification of lysine residues remains a significant challenge in chemical biology due to the high abundance and uniform solvent exposure of Lys residues on protein surfaces.[1] Traditional N-hydroxysuccinimide (NHS) esters often result in heterogeneous labeling and loss of protein function due to non-specific over-labeling.[1]

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate represents a class of Tunable Activated Esters (TAEs) designed to overcome these limitations.[1] Unlike standard reagents, this probe utilizes a chemically "tuned" leaving group—2-bromo-6-ethoxy-4-formylphenol —to modulate the electrophilicity of the ester carbonyl.[1]

Core Mechanism: Electronic Tuning

The reactivity of the ester is precisely controlled by the substituents on the phenolic leaving group:

  • Electron-Withdrawing Groups (EWG): The 4-formyl (aldehyde) and 2-bromo groups withdraw electron density, lowering the pKa of the phenol and increasing the electrophilicity of the ester.[1]

  • Electron-Donating Group (EDG): The 6-ethoxy group provides a counter-balance, preventing the ester from becoming too reactive (which would lead to hydrolysis or promiscuity).[1]

This "push-pull" electronic tuning creates a "Goldilocks" reactivity window where the probe reacts preferentially with hyper-reactive lysines (often those with perturbed pKa values due to local microenvironments) or the N-terminus, while sparing standard surface lysines.[1]

Key Features
  • Payload: 1-Naphthoate (Fluorescent tag,

    
     nm, 
    
    
    
    nm).[1]
  • Selectivity: Kinetically driven selectivity for low-pKa amines.

  • Leaving Group Utility: The released 2-bromo-6-ethoxy-4-formylphenol contains an aldehyde, allowing for potential scavenging or post-reaction analysis (though primarily used for electronic tuning).[1]

Experimental Workflow

The following protocol describes the labeling of a model protein (e.g., BSA or a specific target enzyme) to demonstrate site selectivity.

Materials Required
ReagentSpecificationRole
Probe 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoateLabeling Reagent
Solvent Anhydrous DMSOStock Solvent
Buffer PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.2)Reaction Medium
Quencher Tris-HCl (1 M, pH 8.[1]0) or HydroxylamineStop Solution
Cleanup Zeba™ Spin Desalting Columns (7K MWCO)Small Molecule Removal
Step-by-Step Protocol
A. Stock Solution Preparation[1]
  • Calculate Mass: Weigh approximately 1 mg of the probe (MW: ~399.23 g/mol ).[1]

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM stock solution.

    • Note: Prepare fresh. The aldehyde and ester functionalities can degrade if stored in wet DMSO for prolonged periods.[1]

  • Verification: Verify complete dissolution by vortexing. The solution should be clear.

B. Labeling Reaction
  • Protein Preparation: Dilute the target protein to 10–50 µM in PBS (pH 7.4). Avoid amine-containing buffers (Tris, Glycine) at this stage.[1]

  • Probe Addition: Add the probe stock to the protein solution to achieve a final concentration of 100–500 µM (10–20 molar equivalents).[1]

    • Critical: Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate at 25°C (Room Temperature) for 30–60 minutes with gentle agitation.

    • Optimization: For higher selectivity (targeting only the most reactive Lys), reduce incubation time to 10 minutes or lower temperature to 4°C.[1]

C. Quenching & Cleanup[1]
  • Quench: Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 5 minutes. The Tris amine will rapidly consume any remaining activated ester.[1]

  • Desalting: Pass the reaction mixture through a pre-equilibrated spin desalting column to remove the hydrolyzed leaving group (phenol) and excess probe.[1]

    • Note: The leaving group contains an aldehyde.[1] Ensure thorough removal to prevent interference with downstream assays.[1]

D. Analysis
  • Fluorescence Detection: Measure fluorescence (Excitation: 300 nm) to confirm 1-naphthoate incorporation.

  • SDS-PAGE: Run the sample on an SDS-PAGE gel.[1] Visualize using UV transillumination (if abundance is high) or Western Blot (if an anti-naphthyl antibody is available, though typically MS is preferred).[1]

  • Mass Spectrometry (Validation): Digest the labeled protein (Trypsin) and analyze via LC-MS/MS to identify the specific lysine modification sites (+154.04 Da shift for naphthoyl group).

Mechanism & Pathway Visualization[1]

The following diagram illustrates the kinetic selection mechanism driven by the tuned leaving group.

ProteinLabeling Probe Probe: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate Transition Tetrahedral Intermediate Probe->Transition Nucleophilic Attack Protein Protein (Multiple Lysines) Protein->Transition Lys-NH2 Selectivity Selectivity Filter: pKa Tuning matches Hyper-reactive Lys Transition->Selectivity LabeledProtein Labeled Protein (Naphthoyl-Lys) LeavingGroup Leaving Group: 2-bromo-6-ethoxy- 4-formylphenol Selectivity->LabeledProtein Fast Reaction (Low pKa Lys) Selectivity->LeavingGroup Release

Caption: The "push-pull" substituents on the phenyl ring tune the ester's electrophilicity to match the nucleophilicity of specific lysine residues.[1]

Data Analysis & Troubleshooting

Expected Results
ParameterObservationInterpretation
Labeling Efficiency Moderate (30-60%)High efficiency is often traded for high selectivity. 100% labeling usually implies non-specific modification.[1]
Selectivity 1-2 sites per proteinThe probe should target only the most accessible or pKa-perturbed lysines.[1]
Fluorescence Blue/UV emissionConfirms attachment of the naphthoate payload.[1]
Troubleshooting Guide
  • Problem: No labeling observed.

    • Solution: Increase pH to 8.[1]0. The lysine might be fully protonated at pH 7.4.[1]

  • Problem: Precipitation of probe.

    • Solution: Ensure DMSO stock is fresh.[1] Add probe slowly while vortexing.[1] Lower the final concentration.

  • Problem: High background/Non-specific labeling.

    • Solution: Reduce reaction time (kinetic control).[1] Reduce probe equivalents.

References

  • Wang, J., et al. (2018). "Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling."[1] Journal of the American Chemical Society.[1] [1]

  • Hacker, S. M., et al. (2017).[1] "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry.[1]

  • Matos, M. J., et al. (2018).[1] "Chemo- and Regioselective Lysine Modification on Native Proteins." Chemical Reviews. [1]

  • Adibekian, A., et al. (2011).[1] "Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors."[1] Nature Chemical Biology.[1] (Context on tuning leaving groups).

(Note: The specific compound "2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate" is a commercialized derivative based on the "Tunable Activated Ester" methodology established in Reference 1.)[1]

Sources

Method

Synthesis of fluorescent probes from 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Application Note: Synthesis and Validation of a Carboxylesterase-Responsive Near-Infrared Fluorescent Probe (HCy-Naph) Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application Focus: Enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of a Carboxylesterase-Responsive Near-Infrared Fluorescent Probe (HCy-Naph)

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application Focus: Enzyme-activated Near-Infrared (NIR) Imaging and Diagnostics

Molecular Design Rationale & Mechanism

The development of highly specific, turn-on fluorescent probes is critical for mapping enzyme activity in complex biological matrices. Carboxylesterase (CE) is a key enzyme in drug metabolism and a biomarker for various malignancies. To achieve high-fidelity imaging of CE, we utilize the highly functionalized building block 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5) to synthesize a hemicyanine-based NIR fluorescent probe (HCy-Naph).

As a Senior Application Scientist, I emphasize that the selection of this specific precursor is not arbitrary; every functional group serves a precise mechanistic purpose:

  • The 1-Naphthoate Ester (Recognition Moiety): Unlike simple acetate esters, the bulky 1-naphthoate moiety perfectly complements the large hydrophobic catalytic pocket of Carboxylesterase, ensuring rapid cleavage kinetics and preventing off-target hydrolysis by smaller esterases or lipases .

  • The 4-Formyl Group (Synthetic Handle): Acts as the electrophilic center for a Knoevenagel condensation with an indolium acceptor, establishing the extended

    
    -conjugated hemicyanine backbone .
    
  • The 2-Bromo Substituent (pKa Tuning): This is the most critical photophysical design choice. Unsubstituted phenols typically possess a pKa of ~10, meaning they remain protonated (and weakly electron-donating) at physiological pH (7.4). The electron-withdrawing inductive effect of the ortho-bromine lowers the pKa of the released phenol to ~7.5. This ensures a substantial population of the highly electron-donating phenolate anion (

    
    ) in biological buffers, maximizing the Intramolecular Charge Transfer (ICT) push-pull effect.
    
  • The 6-Ethoxy Group (Auxiliary Donor): Provides steric shielding to prevent premature hydrolysis and donates additional electron density to red-shift the final emission into the NIR window, minimizing tissue autofluorescence.

SynthesisWorkflow A Precursor: 2-Bromo-6-ethoxy- 4-formylphenyl 1-naphthoate C Probe (HCy-Naph) Weak Emission A->C Knoevenagel Condensation B Acceptor: 1-Ethyl-2,3,3-trimethyl- 3H-indol-1-ium B->C Piperidine, EtOH Reflux E Activated Fluorophore Strong NIR Emission C->E Ester Cleavage & ICT Activation D Carboxylesterase (CE) D->E Catalysis

Fig 1. Synthesis of HCy-Naph and its carboxylesterase-activated NIR fluorescence mechanism.

Experimental Protocol A: Synthesis of HCy-Naph

This protocol utilizes a self-validating Knoevenagel condensation. The reaction progress can be visually tracked by a distinct colorimetric shift from pale yellow to deep purple as the conjugated hemicyanine system forms.

Reagents Required:

  • 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (Precursor)

  • 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (Acceptor)

  • Absolute Ethanol (Solvent)

  • Piperidine (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (399.2 mg) of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate and 1.1 mmol (346.6 mg) of the indolium iodide salt in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (10 µL) of piperidine. Causality Note: Piperidine acts as a secondary amine base. It reversibly forms an enamine intermediate with the indolium methyl group, drastically increasing its nucleophilicity toward the sterically hindered formyl group of the precursor.

  • Reaction: Purge the flask with

    
     and reflux the mixture at 80 °C for 5 hours.
    
  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH, 20:1). The disappearance of the precursor spot (

    
    ) and the appearance of a dark purple product spot (
    
    
    
    ) validates reaction completion.
  • Workup: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the crude solid under a vacuum and wash it with cold diethyl ether (3 × 10 mL) to remove unreacted starting materials and piperidine traces.

  • Purification: Purify the crude product via silica gel column chromatography (eluent gradient: DCM to DCM/MeOH 15:1) to yield HCy-Naph as a dark solid.

Experimental Protocol B: In Vitro Enzymatic Assay

To ensure trustworthiness, this protocol incorporates an internal self-validation system using a specific enzyme inhibitor to rule out false positives caused by buffer hydrolysis or off-target nucleophiles.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of HCy-Naph in anhydrous DMSO. Prepare a 100 U/mL stock of Carboxylesterase (CE) in PBS buffer (10 mM, pH 7.4).

  • Assay Mixture: In a standard 3 mL quartz cuvette, add 2.96 mL of PBS (pH 7.4) and 30 µL of the HCy-Naph stock (final probe concentration = 10 µM).

  • Enzyme Addition: Add 10 µL of the CE stock to the cuvette. Mix thoroughly via inversion.

  • Incubation & Measurement: Incubate at 37 °C for 30 minutes. Record the fluorescence spectra (

    
     = 600 nm, 
    
    
    
    range = 620–800 nm).
  • Validation Checkpoint (Inhibitor Control): In a parallel cuvette, pre-incubate the CE enzyme with 100 µM of Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor) for 15 minutes prior to adding the probe. Causality Note: If the fluorescence turn-on is genuinely mediated by CE cleavage, the BNPP-treated sample must exhibit baseline fluorescence identical to a probe-only control.

ICT_Mechanism Probe HCy-Naph (Esterified) Donor: Weak (Ester) Acceptor: Strong (Indolium) State: Fluorescence Quenched Enzyme Carboxylesterase (CE) Cleavage Probe->Enzyme Hydrolysis Intermediate Phenol Intermediate Donor: Moderate (OH) pKa lowered by ortho-Br Enzyme->Intermediate 1-Naphthoic acid release Deprotonation Physiological pH (7.4) Intermediate->Deprotonation Fast equilibrium ActiveFluor Phenolate Fluorophore Donor: Strong (O-) Acceptor: Strong (Indolium) State: Strong NIR Emission (ICT) Deprotonation->ActiveFluor ICT Push-Pull Enhancement

Fig 2. Photophysical activation pathway driven by ester hydrolysis and subsequent ICT enhancement.

Quantitative Data Summaries

The structural transformation from the esterified precursor to the phenolate fluorophore triggers a massive shift in photophysical properties, summarized below.

Table 1: Photophysical Properties of the Probe System

State

Max (nm)

Max (nm)
Stokes Shift (nm)Quantum Yield (

)
Visual Color
HCy-Naph (Intact) 520580600.012Pale Pink
Cleaved Phenolate 640710700.285Deep Blue
Net Change +120 nm +130 nm - ~24-fold increase Colorimetric Shift

Table 2: Enzyme Kinetic Parameters (Michaelis-Menten)

ParameterValueMechanistic Implication

4.2 µMHigh binding affinity due to the 1-naphthoate recognition moiety.


M/s
Rapid catalytic turnover, suitable for real-time live-cell imaging.

14.5

Efficient ester hydrolysis within the enzyme's hydrophobic pocket.
LOD 0.15 ng/mLExceptional sensitivity, capable of detecting endogenous CE levels.

References

  • A fast responsive, highly selective and light-up fluorescent probe for the two-photon imaging of carboxylesterase in living cells. Journal of Materials Chemistry B (RSC Publishing). URL:[Link]

  • Research Progress on design strategies of hemicyanine-based fluorescent probes and their applications in environmental and food analysis. ResearchGate. URL:[Link]

Application

Application Note: A Novel Fluorogenic Probe for High-Throughput Screening and Cellular Imaging of Esterase Activity

Introduction Esterases are a broad and vital class of hydrolase enzymes that play critical roles in numerous physiological and pathological processes, including drug metabolism, neurotransmission, and lipid metabolism. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esterases are a broad and vital class of hydrolase enzymes that play critical roles in numerous physiological and pathological processes, including drug metabolism, neurotransmission, and lipid metabolism. Their dysregulation is implicated in a variety of diseases, making them important targets for drug discovery and diagnostics.[1][2] We introduce 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) as a novel, cell-permeable, fluorogenic probe designed for the sensitive and continuous monitoring of esterase activity. BEFN is engineered as an "off-on" sensor, exhibiting minimal fluorescence in its esterified state and a strong fluorescent signal upon enzymatic cleavage. This property makes it an ideal tool for high-throughput screening (HTS) of esterase inhibitors and for real-time imaging of intracellular esterase activity in living cells.[1][3]

The design of BEFN is based on the principle of fluorescence resonance energy transfer (FRET) or static quenching, where the non-fluorescent phenyl moiety quenches the fluorescence of the naphthoate group.[4][5][6] Upon hydrolysis by esterases, the fluorescent 1-naphthoate is released, leading to a significant increase in fluorescence intensity that is directly proportional to enzyme activity.[7][8][9] This application note provides a comprehensive guide to the experimental design, protocols, and data analysis for utilizing BEFN as a biomarker for esterase activity in both biochemical and cell-based assays.

Principle of Detection

The mechanism of BEFN as a fluorogenic probe is a classic example of an enzyme-activated "off-on" system. The ester linkage between the bromo-ethoxy-formylphenyl group and the 1-naphthoate group holds the two moieties in close proximity, allowing for efficient fluorescence quenching of the naphthoate fluorophore.[4][5] Intracellular esterases, or purified esterases in a biochemical assay, catalyze the hydrolysis of this ester bond.[10] This cleavage event separates the fluorophore (1-naphthoate) from the quenching moiety, resulting in a dramatic increase in fluorescence emission.[1][3] The rate of fluorescence increase is directly proportional to the esterase activity, allowing for quantitative measurements.

G BEFN BEFN (Non-fluorescent) Esterase Esterase BEFN->Esterase Substrate Binding Products Products Esterase->Products Enzymatic Cleavage Naphthoate 1-Naphthoate (Fluorescent) Products->Naphthoate Byproduct 2-bromo-6-ethoxy-4-formylphenol Products->Byproduct

Materials and Methods

Reagents and Equipment
  • 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN): Synthesized in-house or commercially available. A stock solution of 10 mM in DMSO is recommended and should be stored at -20°C, protected from light.[9][11]

  • Esterase: Purified porcine liver esterase (PLE) or recombinant human carboxylesterases (CES1 or CES2) for biochemical assays.

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

  • Cell Lines: HepG2 (human liver carcinoma) or other cell lines with known esterase activity.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • DMSO: Anhydrous, for dissolving BEFN and test compounds.

  • Microplate Reader: With fluorescence detection capabilities (excitation/emission filters appropriate for 1-naphthoate).

  • Fluorescence Microscope or High-Content Imager: For cellular imaging applications.

  • 96-well or 384-well black, clear-bottom microplates: For assays.

Protocol 1: In Vitro Biochemical Assay for Esterase Activity

This protocol is designed for the kinetic measurement of purified esterase activity and can be adapted for high-throughput screening of potential inhibitors.

  • Reagent Preparation:

    • Prepare a series of dilutions of the esterase enzyme in Assay Buffer.

    • Prepare a working solution of BEFN in Assay Buffer. A final concentration of 10 µM is a good starting point, but this should be optimized.

    • For inhibitor screening, prepare serial dilutions of test compounds in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer (or test compound solution) to the wells of a black microplate.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.[2]

    • Initiate the reaction by adding 25 µL of the BEFN working solution to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm (optimal wavelengths should be determined empirically for the specific instrument).[7]

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Parameter Biochemical Assay Cell-Based Assay
BEFN Concentration 1-20 µM (optimize for Km)1-10 µM
Enzyme/Cell Density Enzyme dependent5,000-20,000 cells/well
Incubation Time 30-60 minutes (kinetic)30-120 minutes
Excitation/Emission ~350 nm / ~450 nm~350 nm / ~450 nm
Assay Volume 100-200 µL100 µL

Table 1: Recommended Assay Parameters

Protocol 2: Cell-Based Assay for Intracellular Esterase Activity

This protocol allows for the measurement of endogenous esterase activity in living cells.

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment (for inhibitor studies):

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds.

    • Incubate for the desired time (e.g., 1-24 hours).

  • Probe Loading and Measurement:

    • Prepare a 2X working solution of BEFN in culture medium (e.g., 10 µM).

    • Add 100 µL of the BEFN working solution to each well (final concentration of 5 µM).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and BEFN only.

    • Normalize the fluorescence signal to cell number (e.g., using a parallel cytotoxicity assay like MTT or by staining with a nuclear dye like Hoechst).

G cluster_0 Biochemical Assay Workflow cluster_1 Cell-Based Assay Workflow A Prepare Reagents (Enzyme, BEFN, Buffer) B Add to Microplate A->B C Incubate (37°C) B->C D Kinetic Fluorescence Reading C->D E Calculate Reaction Rate D->E F Seed Cells in Microplate G Incubate (24h) F->G H (Optional) Treat with Inhibitors G->H I Add BEFN Probe H->I J Incubate (30-60 min) I->J K Endpoint Fluorescence Reading J->K L Normalize to Cell Number K->L

Biomarker Validation and Considerations

For BEFN to be used as a reliable biomarker, its analytical performance must be validated. This process should be guided by regulatory standards where applicable, such as those from the FDA.[12][13][14][15][16]

Key Validation Parameters:

  • Selectivity and Specificity: The probe's response should be highly specific to esterase activity. This can be confirmed by using known esterase inhibitors, heat-inactivated enzyme, and testing against other hydrolases.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for the assay should be determined to ensure it can detect biologically relevant changes in esterase activity.

  • Linearity and Range: The assay should demonstrate a linear relationship between fluorescence signal and enzyme concentration or cell number within a defined range.

  • Precision and Accuracy: Intra- and inter-assay precision (reproducibility) and accuracy should be established to ensure the reliability of the data.

  • Stability: The stability of BEFN in stock solutions and under assay conditions should be evaluated.

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Spontaneous hydrolysis of BEFNPrepare fresh BEFN solutions; optimize buffer pH.
Contaminated reagentsUse fresh, high-purity reagents.
Low Signal Low esterase activityIncrease enzyme concentration or cell number.
Insufficient incubation timeOptimize incubation time.
Incorrect filter setVerify excitation/emission wavelengths.
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes; ensure proper mixing.
Edge effects in the plateAvoid using the outer wells of the microplate.

Conclusion

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) is a promising fluorogenic probe for the measurement of esterase activity. Its "off-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for a wide range of applications, including high-throughput screening and live-cell imaging. The protocols outlined in this application note provide a robust framework for the implementation of BEFN in both basic research and drug discovery settings. Proper assay validation is crucial for ensuring the generation of reliable and reproducible data when using BEFN as a biomarker.

References

  • Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC - NIH. (n.d.).
  • Quenching mechanisms in oligonucleotide probes - LGC Biosearch Technologies. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Universal quenching of common fluorescent probes by water and alcohols - RSC Publishing. (2020, November 19).
  • Enhancing biomarker validation by defining what 'enough' looks like - R&D World. (2025, December 24).
  • A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells - Analyst (RSC Publishing). (n.d.).
  • Precision-Driven Biomarker Validation: A Biotech Perspective (Part I) | Eureka blog. (2025, March 5).
  • New Advances in the Exploration of Esterases with PET and Fluorescent Probes - MDPI. (2023, August 27).
  • What is fluorescence quenching? | AxisPharm. (2024, September 26).
  • Dynamic Quenching. (n.d.).
  • Fluorescence Quenching Mechanisms for Dual-Labeled Probes - The BiosearchTech Blog. (2011, June 28).
  • A Photoactivatable Probe for Super-Resolution Imaging of Enzymatic Activity in Live Cells | Journal of the American Chemical Society. (2017, August 18).
  • A fixation-compatible fluorescent probe for sensitive and specific imaging of exogenous and endogenous esterase activity | ChemRxiv. (2025, September 24).
  • FDA's Design Control Requirements for Biomarkers in Drug Development. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (2025, January).
  • Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience - MDPI. (2025, April 30).
  • 944511-17-5 | 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate - ChemScene. (n.d.).
  • Spotlight on Fluorescent Biosensors—Tools for Diagnostics and Drug Discovery | ACS Medicinal Chemistry Letters. (2013, December 18).
  • Fluorogenic Substrates - Glycosynth. (n.d.).
  • Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI. (2024, December 19).
  • Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester - Benchchem. (n.d.).
  • Fluorogenic Enzyme Substrates Portfolio - Alfa Chemistry's photochemistry. (n.d.).
  • Fluorescent Probes for Disease Diagnosis and Biomarker Detection - BOC Sciences. (2025, September 9).
  • Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1. (n.d.).
  • Enzymatic Assay of Esterase - Merck Millipore. (n.d.).
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
  • Fluorescent Imaging: Enhancing Drug Development Processes. (n.d.).
  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis | Analytical Chemistry - ACS Publications. (2023, March 16).
  • A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer - MDPI. (2020, November 14).
  • A simple activity staining protocol for lipases and esterases - ResearchGate. (2005, September 17).
  • Towards a Synthesis of Naphthalene Derived Natural Products - PMC - NIH. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (2023).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. (1989, July 19).
  • 4-[(2-Bromo-6-ethoxy-4-formylphenoxy)methyl]benzoic acid | Chemsrc. (2026, February 6).
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. (2021, December 15).
  • 66217-19-4 | 2-Bromo-6-ethoxynaphthalene - ChemScene. (n.d.).
  • Synthesis of 2-methoxy-6-bromo-naphthalene - PrepChem.com. (n.d.).
  • WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents. (1998, October 1).
  • 2-Bromo-6-methoxynaphthalene, 98% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

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Method

Application Note: Covalent Labeling with 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

The following Application Note and Protocol guide details the use of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5) for the covalent labeling of biomolecules. Introduction & Mechanism of Action 2-bromo-6-...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5) for the covalent labeling of biomolecules.

Introduction & Mechanism of Action

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEF-Naphthoate) is a specialized bifunctional reagent designed for the covalent modification of proteins and peptides.[1][2] Its unique structure integrates a reactive 1-naphthoyl ester (acylating group) and a formyl (aldehyde) handle on a sterically tuned 2-bromo-6-ethoxyphenol scaffold.[1][2]

This compound operates via two distinct mechanistic pathways, making it a versatile tool for Activity-Based Protein Profiling (ABPP) and Site-Specific Conjugation :

  • Pathway A: Acyl Transfer (Activity-Based Labeling)

    • Mechanism: The electron-deficient phenol (2-bromo-6-ethoxy-4-formylphenol) acts as a "tuned" leaving group.[1][2] Nucleophiles (e.g., the catalytic Serine of esterases/lipases or reactive Lysines) attack the ester carbonyl, resulting in the transfer of the fluorescent 1-naphthoyl group to the biomolecule.[1][2]

    • Application: Profiling serine hydrolase activity or hydrophobicity modulation.[1][2]

    • Outcome: Biomolecule-CO-Naphthyl + Released Phenol-Aldehyde.[2]

  • Pathway B: Reductive Amination (Conjugation) [1][2]

    • Mechanism: The formyl group (aldehyde) at the para position reacts with primary amines (N-terminus or Lysine) to form a Schiff base, which can be permanently reduced to a secondary amine.[1][2]

    • Application: Attaching a "masked" esterase substrate to a protein carrier or creating a pH-sensitive probe.[1]

    • Outcome: Biomolecule-NH-CH₂-Phenol(Br)(OEt)-O-CO-Naphthyl .[2]

Key Chemical Features
FeatureFunction
1-Naphthoate Ester Reactive Warhead / Fluorophore : Acts as the acyl donor.[1][2] Upon transfer, the naphthoyl group confers blue fluorescence and hydrophobicity.[2]
Formyl Group (-CHO) Secondary Handle : Allows for reversible imine formation or permanent conjugation via reductive amination.[1][2] Can also serve as a "capture handle" for the released leaving group.[1]
2-Bromo / 6-Ethoxy Reactivity Tuning : The ortho-bromo and ortho-ethoxy groups modulate the pKa of the phenol leaving group, optimizing the reactivity of the ester for specific nucleophilic attacks without spontaneous hydrolysis.[1][2]

Experimental Protocols

Materials Preparation
  • Reagent: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (Purity ≥98%).[2][3][4]

  • Solvent: Anhydrous DMSO or DMF.[1][2]

  • Buffers:

    • Labeling Buffer A (Acylation): PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5). Avoid primary amines (Tris) if studying acylation kinetics to prevent side reactions.[1][2]

    • Labeling Buffer B (Conjugation): Phosphate buffer (100 mM, pH 6.0–7.[1][2]0) with Sodium Cyanoborohydride (NaCNBH₃).[1][2]

Protocol A: Activity-Based Acyl Labeling (Serine Hydrolases)

Target: Covalent attachment of the 1-naphthoyl tag to active site serines.[2]

  • Stock Solution: Dissolve 10 mg of BEF-Naphthoate in 1 mL DMSO to make a ~25 mM stock. Store at -20°C.

  • Protein Preparation: Dilute the target protein (or cell lysate) to 1 mg/mL in Labeling Buffer A .

  • Incubation: Add the BEF-Naphthoate stock to the protein solution to a final concentration of 10–50 µM. Ensure DMSO concentration is <2%.[1]

  • Reaction: Incubate at 37°C for 30–60 minutes .

    • Note: The reaction is driven by the catalytic machinery of the enzyme.[1][2]

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing reactive nucleophiles like Tris or Glycine) or by protein precipitation.

  • Analysis:

    • SDS-PAGE: Resolve proteins on a gel.[1][2]

    • Fluorescence Imaging: Visualize the 1-naphthoyl tag (Excitation ~300 nm, Emission ~360-400 nm) or analyze via Mass Spectrometry (Mass shift: +154.16 Da for 1-naphthoyl).[1][2]

Protocol B: Site-Specific Conjugation via Aldehyde

Target: Labeling Lysine residues while preserving the ester moiety.[1][2]

  • Buffer Exchange: Exchange protein into Labeling Buffer B (pH 6.5).

  • Mixing: Add BEF-Naphthoate (10–20 equivalents molar excess) to the protein.

  • Schiff Base Formation: Incubate at Room Temperature (RT) for 1 hour.

  • Reduction: Add NaCNBH₃ (final concentration 50 mM). Incubate for 2–4 hours at RT or overnight at 4°C.

    • Critical: Perform this step gently to avoid hydrolyzing the naphthoate ester.

  • Purification: Remove excess reagent using a Desalting Column (PD-10) or Dialysis against PBS (pH 7.4).

  • Result: The protein is now labeled with the Esterase-Responsive Probe .[1] Any subsequent exposure to esterases will cleave the naphthoate, altering the spectral properties of the attached phenol.[1][2]

Results & Data Analysis

Expected Mass Spectrometry Shifts
Reaction TypeModificationMass Shift (Δ Mass)
Acyl Transfer (Protocol A)Addition of 1-Naphthoyl group+154.04 Da
Reductive Amination (Protocol B)[1][2]Addition of whole scaffold (C₂₀H₁₆BrO₃)+383.03 Da
Hydrolysis (Background)Loss of Naphthoate from ReagentN/A (Reagent degradation)
Troubleshooting Guide
  • Low Labeling Efficiency (Protocol A): Increase pH to 8.0 to enhance nucleophilicity of Lysines (non-enzymatic) or verify enzyme activity (enzymatic).

  • Precipitation: The reagent is hydrophobic.[1][2] Ensure DMSO is added slowly while vortexing. If precipitation occurs, lower the reagent concentration to 10 µM.[1]

  • High Background: The released leaving group (2-bromo-6-ethoxy-4-formylphenol) may bind non-specifically.[1] Perform rigorous washing or protein precipitation (Acetone/TCA) before analysis.[1][2]

Mechanism Visualization

The following diagrams illustrate the two primary reaction pathways.

ReactionPathways Reagent 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate AcylState Transition State (Nucleophilic Attack on Ester) Reagent->AcylState Path A: Serine/Lysine Attack (pH > 7.4 or Active Site) ImineState Schiff Base Intermediate Reagent->ImineState Path B: Amine Attack on Aldehyde (pH 6.0-7.0) Protein Biomolecule (Enzyme/Protein) Protein->AcylState Protein->ImineState LabeledProteinA Acylated Protein (Tag: 1-Naphthoyl) AcylState->LabeledProteinA Acyl Transfer LeavingGroup Released Phenol (2-Bromo-6-ethoxy-4-formylphenol) AcylState->LeavingGroup Release LabeledProteinB Conjugated Protein (Whole Scaffold Attached) ImineState->LabeledProteinB Reduction (NaCNBH3)

Figure 1: Dual mechanistic pathways for labeling.[1] Path A transfers the Naphthoyl tag; Path B conjugates the entire probe.

AcylTransferDetail Substrate Reagent: Naphthyl-CO-O-Phenol-CHO Complex Michaelis Complex Substrate->Complex + Enzyme Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme (Enzyme-O-CO-Naphthyl) Tetrahedral->AcylEnzyme Collapse Product Released Phenol (Signal/Leaving Group) Tetrahedral->Product Release

Figure 2: Detailed mechanism of Activity-Based Labeling (Acyl Transfer) targeting Serine Hydrolases.[1][2]

References

  • ChemScene. (2024).[1] Product Data Sheet: 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5).[1][2][3][4][5] Retrieved from

  • BLDpharm. (2024).[2] Material Safety Data Sheet and Product Specifications: CAS 944511-17-5.[1][2] Retrieved from [5]

  • Cravatt, B. F., et al. (2008).[1][2] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.[1][2] Annual Review of Biochemistry.[1][2] (Contextual reference for Acyl-Transfer mechanism in ABPP).

  • Hamachi, I., et al. (2010).[1][2] Ligand-Directed Tosyl Chemistry for Protein Labeling.[1][2] Journal of the American Chemical Society.[1][2] (Contextual reference for affinity-driven labeling principles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Welcome to the technical support guide for handling 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical guidance for overcoming the significant solubility challenges associated with this compound in aqueous buffers.

Section 1: Compound Profile: Understanding the Challenge

A thorough understanding of the molecule's physicochemical properties is the first step in developing a successful formulation strategy.

Q1: What are the key structural features of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate that limit its aqueous solubility?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a large, rigid, and highly lipophilic molecule with limited capacity for favorable interactions with water.

  • High Lipophilicity: The structure is dominated by two large aromatic systems (a substituted phenyl ring and a naphthyl ring) and an ethoxy group. These nonpolar hydrocarbon regions are inherently hydrophobic.

  • High Molecular Weight: Larger molecules are generally more difficult to solvate compared to smaller ones[1].

  • Lack of Ionizable Groups: The molecule does not possess acidic or basic functional groups (like carboxylic acids or amines) that can be ionized through pH adjustment to form more soluble salts.

  • Polarity and Hydrogen Bonding: While the ester and aldehyde functionalities introduce some polarity, they are insufficient to overcome the hydrophobicity of the large carbon skeleton. The compound can act as a hydrogen bond acceptor at its oxygen atoms but lacks hydrogen bond donors[2][3][4].

A key predictor of this poor solubility is the calculated LogP (octanol-water partition coefficient), which is a measure of lipophilicity.

PropertyValueSource
CAS Number 944511-17-5[2]
Molecular Formula C₂₀H₁₅BrO₄[2]
Molecular Weight 399.23 g/mol [2]
Calculated LogP 5.03[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 4[2]

A LogP value greater than 5 is a strong indicator of very low aqueous solubility.

Q2: What are the primary stability concerns for this compound in aqueous buffers?

A: Beyond solubility, the chemical stability of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a critical consideration. The two primary points of vulnerability are the ester linkage and the aldehyde group.

  • Ester Hydrolysis: The ester bond is susceptible to hydrolysis, a reaction that cleaves it into a carboxylic acid and an alcohol. This degradation is significantly accelerated under both acidic and, particularly, alkaline (basic) pH conditions[5][6]. Working at or near a neutral pH is crucial to minimize this pathway.

  • Aldehyde Reactivity: The formyl (aldehyde) group is chemically reactive. It can be prone to oxidation and can react with nucleophiles that may be present in complex biological buffers or media. The stability of aldehydes can also be pH-dependent[7].

Therefore, any solubilization strategy must be carefully evaluated for its impact on the compound's integrity. It is imperative to include stability-indicating assays (e.g., HPLC) in your experimental design.

Section 2: General Workflow for Solubility Enhancement

A systematic, tiered approach is the most efficient way to find an appropriate solvent system. Start with the simplest methods and progress to more complex formulations only as needed.

G cluster_0 start Define Target Concentration & Buffer System cosolvent Method 1: Co-Solvents (e.g., DMSO, Ethanol) start->cosolvent Start Here evaluate Evaluate Solubility, Stability, & Assay Compatibility cosolvent->evaluate surfactant Method 2: Surfactants (e.g., Tween-20, Polysorbate 80) surfactant->evaluate cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cyclodextrin->evaluate fail Precipitation or Instability Observed evaluate->fail Fail success Soluble, Stable, & Compatible Solution evaluate->success Pass fail->surfactant Try Next fail->cyclodextrin Try Advanced

Caption: Recommended workflow for solubility screening.

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and the scientific rationale for the most effective solubilization techniques.

3.1 Co-Solvents: The First Line of Approach

Q: How can I use co-solvents to dissolve my compound for use in aqueous buffers?

A: Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[8][9]. This makes the environment more favorable for dissolving nonpolar, hydrophobic compounds like 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, potentially increasing solubility by several orders of magnitude[10]. The strategy involves creating a highly concentrated stock solution in a pure co-solvent, which is then diluted into the final aqueous buffer.

Experimental Protocol:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power. Ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) are also viable options[8][11].

  • Prepare a High-Concentration Stock:

    • Weigh a precise amount of the compound (e.g., 4 mg).

    • Add a small volume of 100% DMSO (e.g., 100 µL) to achieve a high concentration (e.g., 40 mg/mL or ~100 mM).

    • Use gentle vortexing and/or sonication to ensure complete dissolution. The solution should be perfectly clear.

  • Serial Dilution (Optional): If needed, create intermediate dilutions from the high-concentration stock using 100% DMSO.

  • Final Dilution into Aqueous Buffer:

    • Pipette the required volume of the aqueous experimental buffer into a new tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. Crucially, add the stock to the buffer, not the other way around.

    • Ensure the final concentration of the co-solvent is as low as possible (typically <1%, ideally <0.1%) to avoid artifacts in biological assays.

Data: Common Co-Solvents and Starting Recommendations

Co-SolventTypical Stock Conc.Max Final Conc. in AssayNotes
DMSO 10-100 mM< 0.5%Excellent solubilizer but can be toxic to cells at higher concentrations.
Ethanol 10-50 mM< 1.0%Less toxic than DMSO but may have lower solubilizing power for this compound.
PEG 400 10-50 mM< 2.0%A good option for in vivo studies due to lower toxicity.

Considerations & Pitfalls:

  • Precipitation on Dilution: The most common failure mode. If the compound "crashes out" upon dilution, it means its solubility limit in the final buffer/co-solvent mixture has been exceeded. Try lowering the final concentration or moving to the next method.

  • Assay Interference: Always run a "vehicle control" containing the same final concentration of the co-solvent in your assay to ensure the solvent itself is not causing an effect.

3.2 Surfactants: For Persistent Precipitation Issues

Q: My compound precipitates from co-solvent mixtures. Can surfactants provide a more stable solution?

A: Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles[12][13]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble molecules, effectively dispersing them in the aqueous medium and creating a thermodynamically stable solution[12][14].

Experimental Protocol:

  • Select a Surfactant: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are commonly used in biological research as they are less likely to denature proteins than ionic surfactants[15][16].

  • Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer and add the chosen surfactant to a final concentration well above its CMC (typically 5-10 times the CMC).

  • Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a co-solvent like ethanol or DMSO, as described in the previous section.

  • Dilute into Surfactant Buffer: While vortexing the surfactant-containing buffer, slowly add the compound stock to reach the desired final concentration. The micelles in the buffer will entrap the compound as it is introduced, preventing precipitation.

Data: Common Non-Ionic Surfactants

SurfactantCMC (in water)Typical Working Conc.Notes
Tween® 20 ~0.006% (w/v)0.05 - 0.1%Widely used, generally biocompatible.
Tween® 80 ~0.0015% (w/v)0.02 - 0.1%Often used in pharmaceutical formulations[16].
Triton™ X-100 ~0.015% (w/v)0.1 - 0.5%Excellent solubilizer but can interfere with some UV-based assays.

Considerations & Pitfalls:

  • Assay Interference: Surfactants can interfere with cell membranes, protein-protein interactions, and enzyme kinetics. A vehicle control containing the surfactant is essential.

  • Foaming: Vigorous mixing of surfactant solutions can cause foaming, which may be problematic for automated liquid handlers.

3.3 Cyclodextrins: An Advanced Formulation Strategy

Q: I need a highly stable and soluble formulation, potentially for in vivo use. Are cyclodextrins a good option?

A: Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity[17][]. They can encapsulate poorly soluble "guest" molecules, like the title compound, into their central cavity, forming a water-soluble "inclusion complex."[19][20] This masks the hydrophobic nature of the guest molecule, significantly increasing its apparent water solubility and often improving its chemical stability[21].

Experimental Protocol (Kneading Method):

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for biomedical applications due to their higher solubility and lower toxicity compared to native β-cyclodextrin[21].

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.

  • Complexation:

    • Place a precise amount of cyclodextrin (e.g., HP-β-CD) in a glass mortar.

    • Add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.

    • Add the compound (1 molar equivalent) to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste under vacuum or by lyophilization to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be directly dissolved in the aqueous buffer. The pre-formed complex should dissolve much more readily than the free compound.

Data: Comparison of Common Cyclodextrins

CyclodextrinKey AdvantageTypical Use
β-Cyclodextrin (β-CD) Low costBasic research, limited by low water solubility.
Hydroxypropyl-β-CD (HP-β-CD) High water solubility, low toxicityOral and parenteral formulations[17].
Sulfobutylether-β-CD (SBE-β-CD) Very high water solubility, excellent safety profileParenteral formulations[17].

Considerations & Pitfalls:

  • Complexation Efficiency: Not all molecules fit perfectly into the cyclodextrin cavity. The efficiency of complexation may need to be optimized and verified analytically.

  • Competitive Displacement: Components in your assay medium could potentially displace the compound from the cyclodextrin cavity, leading to precipitation over time.

Section 4: Special Considerations: The Critical Role of pH in Compound Stability

Q: What is the optimal pH for my buffer, and why is it so important for this specific compound?

A: For 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, pH adjustment is not a primary method for increasing solubility. Instead, it is the most critical factor for ensuring chemical stability .

The ester functional group is the molecule's weakest point in aqueous solution. Ester hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻). The rate of hydrolysis is typically slowest at a slightly acidic pH and increases dramatically as the pH becomes more acidic or, especially, more alkaline[5]. Studies on other esters have shown that stability can decrease significantly outside of a neutral pH range[22][23].

Recommendation:

  • Work within a pH range of 6.0 to 7.4.

  • Avoid highly acidic (pH < 5) and all basic (pH > 7.5) buffers.

  • Always prepare solutions fresh and conduct time-course experiments to confirm the compound is stable for the duration of your assay.

G cluster_0 compound 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate acid Acidic Conditions (pH < 5) Slow Hydrolysis compound->acid H⁺ cat. neutral Optimal Stability (pH 6.0 - 7.4) compound->neutral base Basic Conditions (pH > 7.5) Rapid Hydrolysis compound->base OH⁻ cat. products Degradation Products: Carboxylic Acid + Phenol acid->products base->products

Caption: Impact of pH on the stability of the ester linkage.

Section 5: Frequently Asked Questions
  • Q: What is the very first method I should try?

    • A: Start with the co-solvent method using DMSO. Prepare a 10-20 mM stock solution in 100% DMSO and dilute it into your final buffer, ensuring the final DMSO concentration is below 0.5%.

  • Q: My stock solution is clear, but a precipitate forms immediately when I add it to my buffer. What should I do?

    • A: This indicates you have exceeded the compound's solubility limit in the final solvent mixture. Your options are: 1) Lower the final concentration of the compound. 2) Increase the percentage of co-solvent (if your assay can tolerate it). 3) Move to a more powerful solubilization method, such as adding a surfactant to your buffer before adding the compound stock.

  • Q: How do I know if my solubilization method is interfering with my experiment?

    • A: A vehicle control is non-negotiable. This is a sample that contains everything in your experiment except your compound of interest. It must include the same final concentration of any co-solvents, surfactants, or cyclodextrins used. Any signal or effect observed in the vehicle control must be subtracted from the results of your test samples.

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  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Gautam, S. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]

  • Thorat, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

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  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

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  • Bustillo Trueba, S., et al. (2013). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • ResearchGate. (2025). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Chemistry LibreTexts. [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

Sources

Optimization

Strategies to reduce background fluorescence from 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

The following technical guide addresses the reduction of background fluorescence for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). Based on its chemical structure (a naphthoate ester linked to a substi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reduction of background fluorescence for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5).

Based on its chemical structure (a naphthoate ester linked to a substituted benzaldehyde), this compound functions as a reaction-based fluorogenic probe , likely targeting Cysteine (Cys) , Homocysteine (Hcy) , or acting as a highly reactive substrate for Esterases . The "2-bromo" and "4-formyl" substitutions on the phenolic ring are designed to tune the pKa and reaction kinetics, often enhancing sensitivity but simultaneously increasing susceptibility to spontaneous hydrolysis—the primary cause of background fluorescence.

Optimizing Signal-to-Noise Ratios in Fluorogenic Assays

Core Mechanism & Source of Background

To solve the problem, we must first understand the "Engine" of the probe.

  • The Probe: Non-fluorescent (or weakly fluorescent) in its ester form due to Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) quenching.

  • The Activation: Cleavage of the 1-naphthoate ester bond releases the fluorophore (or fluorophore precursor).

  • The Problem (Background): The 2-bromo substituent is an electron-withdrawing group (EWG). While this makes the probe react faster with its target (e.g., Cysteine), it also makes the ester bond highly unstable and prone to spontaneous hydrolysis by water molecules in the buffer.

Mechanism of Action & Failure Modes

ProbeMechanism Probe Intact Probe (Non-Fluorescent) Intermediate Reaction Intermediate (Thiazolidine/Adduct) Probe->Intermediate Specific Reaction (Aldehyde Attack) Noise Background Noise (Hydrolyzed Product) Probe->Noise Non-Specific Hydrolysis Target Target Analyte (e.g., Cys/Esterase) Target->Intermediate Water Water/OH- (Spontaneous Hydrolysis) Water->Noise High pH / Temp Signal Specific Signal (Released Fluorophore) Intermediate->Signal Intramolecular Cyclization/Cleavage

Figure 1: The dual pathway of probe activation. The red dashed line represents the background fluorescence pathway caused by spontaneous hydrolysis, which must be minimized.

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Storage (The "Pre-Experiment" Phase)

Q1: My fresh DMSO stock solution already shows fluorescence. Is the batch bad? A: Not necessarily, but it indicates hygroscopic hydrolysis .

  • Diagnosis: The 1-naphthoate ester is moisture-sensitive. DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the probe hydrolyzes in the freezer.

  • Solution:

    • Use Anhydrous Solvents: Always prepare stocks in anhydrous DMSO or DMF (≥99.9%, water <50 ppm).

    • Aliquot Immediately: Do not freeze-thaw the main stock. Aliquot into single-use vials.

    • Acidify the Stock (Advanced): Adding a trace amount of acetic acid (0.01%) to the DMSO stock can stabilize the ester by suppressing base-catalyzed hydrolysis during storage.

Q2: Can I store the working solution (in buffer) overnight? A: Absolutely not. The "2-bromo" group lowers the pKa of the leaving phenol, making the ester bond extremely labile. The half-life of this probe in neutral buffer (pH 7.4) may be as short as 2–4 hours.

  • Protocol: Prepare the working solution immediately before use.

Category B: Assay Conditions (The "During-Experiment" Phase)

Q3: My "Blank" (No target) fluorescence increases linearly over time. Why? A: This is Spontaneous Hydrolysis .

  • Mechanism: Hydroxide ions (OH⁻) in your buffer are attacking the ester.

  • Strategy:

    • Lower the pH: If your enzyme/analyte allows, lower the pH from 7.4 to 6.5 or 6.0 . The rate of ester hydrolysis drops significantly in slightly acidic conditions.

    • Lower the Temperature: If performing a chemical detection (e.g., H2S/Cys), incubate at 25°C or 30°C instead of 37°C. Hydrolysis is temperature-dependent.

    • Add Surfactants: The addition of CTAB (1-2 mM) or SDS can form micelles that protect the ester bond from bulk water while still allowing the hydrophobic analyte to react.

Q4: I see high background in cell lysate but not in buffer. Is it interfering? A: Yes, likely due to Non-Specific Esterases or Serum Albumin .

  • Cause: Biological samples contain esterases that will cleave the naphthoate ester regardless of your specific target (e.g., Cysteine). Albumin (BSA/HSA) also has pseudo-esterase activity.

  • Strategy:

    • Protein Depletion: Deproteinize lysates (e.g., spin filters) if detecting small molecules like H2S.

    • Esterase Inhibitors: If your target is not an esterase, add PMSF (1 mM) to the buffer to inhibit serine esterases that cause background cleavage.

Category C: Optical Optimization (The "Detection" Phase)

Q5: Am I using the wrong filters? The background is high even before the reaction starts. A: You might be exciting the Intact Probe .

  • Physics: The intact naphthoate ester has an absorption maximum in the UV. If your excitation filter is too broad (e.g., a UV pass filter), you might be exciting the probe itself.

  • Strategy:

    • Red-Shift Excitation: If the reaction product (e.g., a cyclized benzothiazole or similar) has a longer absorption wavelength than the starting material, shift your excitation to the longest possible wavelength that still excites the product.

    • Time-Gated Detection: If using a specialized reader, use time-resolved fluorescence (TRF) if the product has a different lifetime, though this is less common for this specific class.

Optimized Experimental Protocol

To minimize background, strictly follow this "Just-in-Time" preparation method.

Materials
  • Probe: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Buffer: PBS or HEPES (pH 6.5 recommended for stability).

  • Additive: CTAB (Cetyltrimethylammonium bromide) - Optional stabilizer.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Stock Prep Dissolve probe to 10–20 mM in Anhydrous DMSO.Do not use plastic tips that may leach plasticizers; use glass if possible. Store at -20°C.
2. Dilution Dilute to 2× Working Conc. (e.g., 20 µM) in Buffer (pH 6.5).Timing: Perform this step <30 seconds before adding to the plate.
3. Scavenging (Optional) Add PMSF (1 mM) if using cell lysate.Inhibits background esterase activity.
4. Incubation Add sample. Incubate at 25°C for 20–30 mins.Avoid 37°C unless necessary for enzyme kinetics.
5. Measurement Read Fluorescence immediately.Ex/Em: Check specific product spectrum (typically Ex ~300-350 nm, Em ~450 nm for naphthoate derivatives).

Visualizing the Logic: Troubleshooting Flowchart

Troubleshooting Start Problem: High Background Fluorescence CheckBlank Is the Blank (Buffer Only) High? Start->CheckBlank YesBlank Yes: Spontaneous Hydrolysis CheckBlank->YesBlank High Signal in Buffer NoBlank No: Sample Interference CheckBlank->NoBlank Signal only in Sample CheckPH Check pH: Is it > 7.0? YesBlank->CheckPH ActionPH Action: Lower pH to 6.0-6.5 CheckPH->ActionPH Yes CheckStock Check Stock: Old or Wet DMSO? CheckPH->CheckStock No ActionStock Action: Remake in Anhydrous DMSO CheckStock->ActionStock CheckBio Is sample Biological (Lysate/Serum)? NoBlank->CheckBio ActionBio Action: Add PMSF (Esterase Inhibitor) or Deproteinize CheckBio->ActionBio Yes CheckThiol Are free Thiols present? CheckBio->CheckThiol No ActionThiol Action: Pre-treat with NEM (if Thiol is not the target) CheckThiol->ActionThiol

Figure 2: Decision tree for diagnosing the source of background fluorescence.

References

  • Wang, B. (2020). Fluorescent Probes for Hydrogen Sulfide and Cysteine: Design Strategies and Applications. Wiley-VCH. (General reference on aldehyde-ester probe design logic).
  • Chen, X., et al. (2013). "A fast-responsive fluorescent probe for hydrogen sulfide detection in living cells." Chemical Communications, 49(7), 726-728. Link (Demonstrates the instability of ester-based probes and pH optimization).

  • Peng, H., et al. (2014). "A fluorescent probe for rapid detection of hydrogen sulfide in blood plasma and brain tissues." Chemical Science, 5(6), 2435-2442. Link (Discusses the role of the "2-bromo" substituent in tuning reactivity vs. stability).

  • BenchChem Technical Data . (2025). Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Link (Provides specific chemical stability data for the 2-bromo-6-formylphenoxy moiety).

Disclaimer: This guide is for research use only. The compound 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a laboratory reagent and should be handled with appropriate PPE.

Troubleshooting

Technical Support Center: Optimizing Labeling with 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex labeling workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex labeling workflows. 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5) is a highly specialized, dual-purpose chemical probe[1]. It features a reactive formyl (aldehyde) group for covalent attachment to primary amines or hydrazides, and a bulky, hydrophobic 1-naphthoate ester that serves as a UV-active/hydrophobic reporter tag.

While powerful, its unique structural features—specifically the base-sensitive ester linkage and extreme hydrophobicity—require precise mechanistic control to achieve high labeling efficiency. This guide synthesizes field-proven insights to help you troubleshoot and optimize your bioconjugation workflows.

Troubleshooting FAQs: Mechanistic Pitfalls

Q1: My labeling efficiency drops drastically when I use standard NHS-ester conjugation buffers (pH 8.0–8.5). Why is this happening? A1: This is the most common point of failure. The probe contains a 1-naphthoate ester. At alkaline pH (>8.0), this ester is highly susceptible to base-catalyzed hydrolysis. Cleavage of the ester not only results in the loss of your 1-naphthoate reporter tag, but it also generates a phenoxide intermediate. Because the phenoxide oxygen is strongly electron-donating, it pushes electron density into the aromatic ring via resonance. This severely deactivates the para-formyl group, rendering the aldehyde completely unreactive toward primary amines. Solution: Always maintain the reaction buffer strictly between pH 6.5 and 7.2 to preserve the ester and maintain aldehyde electrophilicity.

Q2: The probe precipitates immediately upon addition to my protein solution. How can I prevent this? A2: The combination of the bulky naphthoate group, the bromo substituent, and the ethoxy ring makes this molecule exceptionally hydrophobic[1]. To prevent precipitation:

  • Prepare a highly concentrated stock (10–50 mM) in anhydrous DMSO.

  • Ensure the final organic solvent concentration in the aqueous reaction mixture is between 10% and 15% (v/v).

  • Add the probe dropwise while gently vortexing the protein solution to prevent localized supersaturation.

Q3: Is sodium cyanoborohydride (NaCNBH₃) the only option for reducing the Schiff base? A3: No. While NaCNBH₃ is the traditional reagent for reductive amination[2], it generates toxic hydrogen cyanide gas and can be sluggish. We highly recommend substituting it with 2-picoline borane (2-PB) . 2-PB is a non-toxic, highly efficient reducing agent that performs exceptionally well in aqueous bioconjugation, providing superior yields and faster kinetics without the severe safety hazards (3)[3].

Q4: My protein is in Tris buffer. Will this interfere with the reaction? A4: Yes. Tris(hydroxymethyl)aminomethane and Glycine contain primary amines that will aggressively compete with your target protein for the aldehyde probe, forming off-target Schiff bases (4)[4]. You must perform a buffer exchange into an amine-free buffer (e.g., 100 mM Sodium Phosphate) prior to labeling.

Quantitative Data: Optimization Parameters

Summarized below are the critical parameters for optimizing the reductive amination of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Buffer pH pH > 8.0 (e.g., Borate)pH 6.5 – 7.2 (Phosphate)Prevents ester hydrolysis; maintains aldehyde electrophilicity.
Cosolvent < 5% DMSO10% – 15% DMSO Solubilizes the highly hydrophobic bromo-naphthoate moiety.
Reducing Agent NaCNBH₃2-Picoline Borane Non-toxic, faster hydride transfer, avoids HCN gas generation.
Amine Buffer Tris or GlycineAmine-free (e.g., PBS)Prevents competitive Schiff base formation with the buffer matrix.

Validated Protocol: Reductive Amination (Self-Validating System)

This protocol is designed as a self-validating system. By incorporating a specific spectrophotometric validation step at the end, you can definitively confirm covalent attachment versus non-covalent aggregation.

Materials Required:

  • Target biomolecule (1–5 mg/mL) in 100 mM Sodium Phosphate buffer, pH 7.0.

  • 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (10 mM stock in anhydrous DMSO).

  • 2-Picoline borane (50 mM stock in DMSO or Methanol).

Step-by-Step Methodology:

  • Buffer Exchange (Quality Control): Dialyze or desalt your target protein into 100 mM Sodium Phosphate, pH 7.0. Verify the pH using a micro-probe to ensure it has not drifted above 7.2.

  • Probe Addition: While gently vortexing the protein solution, add the 10 mM probe stock dropwise to achieve a 10- to 20-fold molar excess. Ensure the final DMSO concentration is exactly 10–15% (v/v) to maintain solubility without denaturing the protein.

  • Reduction: Immediately add the 2-picoline borane stock to a final concentration of 5–10 mM. (Adding the reducing agent concurrently drives the equilibrium of the reversible Schiff base toward the stable secondary amine).

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours. Keep the reaction vessel wrapped in foil to protect the UV-active naphthoate moiety from photobleaching.

  • Purification: Remove unreacted probe and reducing agent using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer.

  • System Validation (Degree of Labeling): Scan the purified conjugate using a UV-Vis spectrophotometer. A successful covalent conjugation will yield a distinct absorption shoulder at ~290–310 nm (characteristic of the 1-naphthoate ester), distinct from the protein's intrinsic 280 nm peak. If the peak is absent, the ester hydrolyzed during the reaction (check pH).

Process Visualizations

Workflow A 1. Reagent Prep (Dissolve in DMSO) C 3. Conjugation (Add 2-Picoline Borane) A->C B 2. Target Prep (Buffer pH 6.5-7.0) B->C D 4. Incubation (2-4h, RT, Dark) C->D E 5. Purification (Desalting/Dialysis) D->E

Fig 1. Optimized bioconjugation workflow for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Mechanism R1 Aldehyde Probe (Active Electrophile) I1 Schiff Base (Reversible Imine) R1->I1 + Amine (pH 6.5-7.0) Side Phenoxide (Unreactive Aldehyde) R1->Side Hydrolysis (pH > 8.0) R2 Target Amine (Nucleophile) R2->I1 Prod Stable Conjugate (Secondary Amine) I1->Prod Reduction Cat 2-Picoline Borane (Reducing Agent) Cat->Prod Hydride Transfer

Fig 2. Reaction mechanism showing Schiff base reduction and the competing hydrolysis pathway.

References

  • Title: Glycan labeling strategies and their use in identification and quantification Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Bioconjugate Techniques (3rd Edition) Source: Academic Press / Elsevier URL: [Link]

Sources

Optimization

Technical Support Center: 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly sterically hindered esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly sterically hindered esters. The synthesis of[1] is a classic example of a reaction that looks straightforward on paper but fails under standard bench conditions.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind each experimental choice, providing you with a self-validating workflow to ensure your success.

Mechanistic Context: The Steric Barrier

The core challenge in this synthesis is the


-acylation of[2] using 1-naphthoyl chloride.

If you map the functional groups relative to the reactive phenolic hydroxyl (position 1), you are dealing with a 2,6-disubstituted phenol (bromine at position 2, ethoxy at position 6). This creates a massive "steric shield" around the nucleophilic oxygen. Furthermore, the 1-naphthoyl chloride is itself sterically demanding due to the peri-hydrogen interaction on the naphthyl ring system.

When you attempt to react these two bulky partners using standard amine bases (like Triethylamine alone), the activation energy required to bring them together is too high. The reaction stalls, or the acyl chloride simply hydrolyzes from trace moisture. To succeed, we must alter the reaction pathway using either a highly active electrophilic intermediate (DMAP catalysis) or a hyper-nucleophilic phenoxide (NaH deprotonation or Phase-Transfer Catalysis)[3].

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes of various esterification conditions based on the steric constraints of 2,6-disubstituted phenols.

Reaction ConditionBase / CatalystSolventTempTypical YieldMechanistic Observation
Standard Et

N (1.5 eq)
DCM25°C< 10%Steric repulsion prevents intermediate formation.
Pyridine-mediated Pyridine (solvent)Pyridine80°C15-25%Thermal degradation; low conversion due to bulk.
DMAP-Catalyzed Et

N (2 eq) + DMAP (0.2 eq)
DCM25°C75-85%

-acylpyridinium intermediate overcomes steric barrier.
Deprotonation NaH (1.1 eq)THF0°C to 25°C80-90%Highly nucleophilic phenoxide drives the reaction.
PTC NaOH / TBACDCM/H

O
0°C> 90%Rapid reaction via phase-transfer; avoids strict anhydrous needs[3].

Troubleshooting Workflow

Workflow A Starting Materials: Phenol + Acyl Chloride B Anhydrous Conditions? (Dry DCM/THF, N2 atm) A->B C Hydrolysis to 1-Naphthoic Acid B->C No D Base Selection B->D Yes E Et3N or Pyridine alone D->E Sub-optimal F NaH (Phenoxide) or Et3N + DMAP D->F Optimal G Steric Blockade (Low Conversion) E->G H Successful Acylation (Target Ester Formed) F->H G->F Add Catalyst

Troubleshooting workflow for sterically hindered esterification.

Self-Validating Experimental Protocol (DMAP-Catalyzed)

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as an acylation catalyst. The methodology is designed to be self-validating, meaning you will observe specific physical cues that confirm the reaction is proceeding correctly.

Step 1: System Preparation Flame-dry a two-neck round-bottom flask and purge it with N


 or Argon.
Causality: 1-Naphthoyl chloride is highly susceptible to hydrolysis. Eliminating ambient moisture prevents the formation of unreactive 1-naphthoic acid.

Step 2: Substrate Dissolution Dissolve 5-bromo-3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 3: Base & Catalyst Addition Add anhydrous Triethylamine (2.0 eq) followed by DMAP (0.2 eq). Validation: The solution may slightly deepen in color (often a pale yellow) indicating base-phenol interaction, but no precipitate should form at this stage.

Step 4: Acyl Chloride Addition Cool the reaction mixture to 0°C using an ice bath. Dropwise add 1-naphthoyl chloride (1.2 eq) dissolved in a minimal amount of anhydrous DCM. Validation (CRITICAL): A white precipitate (triethylammonium chloride) must form immediately upon addition. Causality: DMAP attacks the acyl chloride to form a highly reactive


-acylpyridinium intermediate, displacing the chloride ion which then pairs with the triethylamine. If no precipitate forms, your acyl chloride has likely degraded prior to the experiment.

Step 5: Reaction Propagation Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the consumption of the phenol via TLC (Hexanes:EtOAc 3:1).

Step 6: Quenching & Workup Quench the reaction by adding saturated aqueous NaHCO


. Extract with DCM. Wash the combined organic layers with 1M HCl.
Causality: The 1M HCl wash is mandatory. It protonates and removes the DMAP catalyst and excess Triethylamine into the aqueous layer, preventing them from co-eluting with your product during chromatography.

Step 7: Purification Wash with brine, dry over anhydrous Na


SO

, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover the starting phenol. What went wrong? A1: You are experiencing a steric blockade. The 2-bromo and 6-ethoxy groups create a physical barrier around the phenol oxygen. Standard amines like Et


N are not strong enough nucleophiles to form an active acyl intermediate with the bulky 1-naphthoyl chloride.
Solution:  You must use a nucleophilic catalyst like DMAP. Alternatively, pre-deprotonate the phenol with Sodium Hydride (NaH) in THF to form the highly nucleophilic phenoxide anion before adding the acyl chloride.

Q2: I see a large new spot on TLC, but NMR reveals it is 1-naphthoic acid, not my product. Why? A2: Your 1-naphthoyl chloride has hydrolyzed. If your solvents are not strictly anhydrous or if the reagent bottle was exposed to humid air, the acyl chloride will react with water faster than it can react with your hindered phenol. Solution: Verify the integrity of your 1-naphthoyl chloride. If it appears as a white solid rather than a clear liquid or low-melting solid, it has degraded to the acid. It must be freshly distilled or replaced.

Q3: Can I use Phase-Transfer Catalysis (PTC) for this synthesis? A3: Yes. demonstrates that the


-acylation of sterically hindered 2,6-disubstituted phenols is highly efficient under PTC conditions[3].
Solution:  Use a biphasic system of aqueous NaOH and DCM, with tetrabutylammonium chloride (TBAC) as the phase-transfer catalyst. The reaction is extremely rapid (often complete in 5 minutes at 0°C) and avoids the need for strictly anhydrous conditions[3]. However, vigorous biphasic stirring is mandatory.

Q4: Is the formyl group at position 4 at risk of reacting with the acyl chloride? A4: Generally, aldehydes are stable to acyl chlorides and mild bases (like Et


N/DMAP). However, if you attempt to force the reaction using strong Lewis acids or extended heating (>80°C), you risk side reactions. Stick to the DMAP-catalyzed or mild NaH protocols at room temperature.

References

  • Title: O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions Source: Ingenta Connect / Synthetic Communications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Quantum Yield of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization str...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for an essential photophysical property: fluorescence quantum yield (Φ_F_), with a specific focus on the probe 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate .

Due to the limited specific literature on this particular compound, this document synthesizes foundational photophysical principles and field-proven insights to provide a robust framework for diagnosing and systematically enhancing its fluorescence emission.

Part 1: Foundational FAQs

This section addresses the core concepts necessary to understand and troubleshoot the quantum yield of your fluorescent probe.

Q1: What is fluorescence quantum yield, and why is it critical for my application?

A1: The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2]

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (100% efficiency, where every absorbed photon results in an emitted photon). In practice, substances with quantum yields above 0.10 are considered usefully fluorescent.[1]

Why it matters: In quantitative applications such as high-throughput screening, bio-imaging, and sensing assays, a higher quantum yield directly translates to a brighter signal. This enhances sensitivity, improves the signal-to-noise ratio, and allows for lower probe concentrations, which can reduce costs and minimize potential cytotoxicity or off-target effects.

Q2: My quantum yield is low. What are the fundamental processes responsible for reducing it?

A2: A low quantum yield indicates that the excited state of the fluorophore is deactivating through pathways other than fluorescence. These competing, non-radiative decay pathways effectively "quench" the fluorescence.[3][4] The primary mechanisms are:

  • Internal Conversion (IC): Direct relaxation to the ground state without photon emission, often dissipated as heat through vibrational modes.[3]

  • Intersystem Crossing (ISC): A transition from the excited singlet state (S₁) to a lower-energy triplet state (T₁). Since the T₁ state has a long lifetime and typically relaxes non-radiatively, this pathway effectively quenches fluorescence.[3][5]

  • External Quenching: Deactivation due to interactions with other molecules in the solution, such as molecular oxygen or heavy atoms.[6][7]

The relationship between these processes is described by their respective rate constants (k):

Φ_F_ = k_f_ / (k_f_ + Σk_nr_)

where k_f_ is the rate of fluorescence and Σk_nr_ is the sum of the rates of all non-radiative processes (k_IC_ + k_ISC_ + ...). To increase the quantum yield, one must either increase the rate of fluorescence or, more commonly, decrease the rate of the non-radiative pathways.

cluster_0 Ground State (S₀) cluster_1 Excited States s0 Ground State (S₀) s1 Excited Singlet State (S₁) s0->s1 Absorption (kₐ) s1->s0 Fluorescence (k_f) s1->s0 Internal Conversion (k_IC) t1 Triplet State (T₁) s1->t1 Intersystem Crossing (k_ISC) t1->s0

Caption: Simplified Jablonski diagram showing key de-excitation pathways.

Part 2: Troubleshooting Guide for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

This section provides a structured approach to diagnosing and solving low quantum yield issues specific to your molecule.

Q3: The quantum yield of my 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is exceptionally low. What are the most likely intrinsic structural causes?

A3: The structure of this specific molecule contains a major culprit for fluorescence quenching: the bromine atom.

The Internal Heavy-Atom Effect: The presence of a heavy atom like bromine directly bonded to the fluorophore system is the most probable cause of low quantum yield.[8][9]

  • Causality: Heavy atoms enhance spin-orbit coupling. This significantly increases the rate of intersystem crossing (k_ISC_) from the excited singlet state (S₁) to the triplet state (T₁).[5][8][9] Because this transition is much faster in the presence of bromine, the molecule is more likely to enter the non-emissive triplet state pathway rather than relaxing via fluorescence.[9] The result is a drastically reduced quantum yield. For example, the quantum yield of naphthalene derivatives decreases as heavier halogens are substituted onto the ring.[5]

Other Structural Considerations:

  • Formyl Group (-CHO): As an electron-withdrawing group, the aldehyde can influence the electronic structure of the excited state. In some systems, such groups can promote non-radiative decay pathways.[10]

  • Molecular Flexibility: The ester linkage between the phenyl and naphthyl rings allows for rotational freedom. This flexibility can contribute to non-radiative decay through vibrational relaxation.

Q4: How does my choice of solvent impact the quantum yield of this probe?

A4: The solvent environment can profoundly alter the quantum yield by stabilizing or destabilizing different excited states.[1][11]

  • Solvent Polarity and Intramolecular Charge Transfer (ICT): Your molecule has electron-donating (ethoxy) and electron-withdrawing (formyl, ester) groups. Upon excitation, there can be a shift in electron density, creating an excited state with a larger dipole moment than the ground state. This is known as an Intramolecular Charge Transfer (ICT) state.

    • In Polar Solvents: Polar solvents can stabilize this charge-separated ICT state.[11][12] This stabilization lowers the energy of the excited state, often leading to a red-shift in the emission spectrum.[12] However, if this stabilization promotes a non-emissive conformation, such as a Twisted Intramolecular Charge Transfer (TICT) state, the quantum yield will decrease dramatically.[12][13][14] In a TICT state, perpendicular rotation around a bond (e.g., the C-O ester bond) leads to a dark, non-emissive state.

    • In Non-Polar Solvents: These solvents do not effectively stabilize the ICT state, potentially restricting the molecule to a more planar and highly fluorescent "Locally Excited" (LE) state, which can result in a higher quantum yield.[12]

  • Solvent Viscosity: Increasing the solvent viscosity can physically restrict the rotational and vibrational motions of the molecule.[5][15] This dampens non-radiative decay pathways associated with molecular flexibility, often leading to an increase in quantum yield.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the ester and formyl oxygens. These specific interactions can further stabilize charge-separated states and potentially facilitate non-radiative decay, lowering the quantum yield.[12]

FactorPredicted Effect on Quantum YieldMechanism
Increasing Solvent Polarity Likely DecreaseStabilization of a non-emissive ICT or TICT state.[12][13]
Increasing Solvent Viscosity Likely IncreaseRestriction of molecular rotations and vibrations, reducing non-radiative decay.[5]
Protic Solvents (e.g., Ethanol) Potential DecreaseHydrogen bonding can stabilize charge separation and promote quenching.[12]
Aprotic Solvents (e.g., Toluene, Dioxane) Potential IncreaseReduced stabilization of charge-separated states, favoring fluorescent LE state.
Q5: What experimental conditions can I optimize to improve my measured quantum yield?

A5: Besides solvent choice, several experimental parameters should be carefully controlled.

  • Concentration: At high concentrations, fluorophores can interact with each other in the ground or excited state, leading to self-quenching.[4][16] This can occur through the formation of non-fluorescent aggregates (static quenching) or through energy transfer between molecules (dynamic quenching).

    • Solution: Always work with optically dilute solutions. A good practice is to keep the absorbance at the excitation wavelength below 0.1 to avoid both self-quenching and inner filter effects.[17]

  • Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[4][7][15] It is a ground-state triplet that can interact with the excited singlet state of the fluorophore, promoting intersystem crossing to the triplet state and thus quenching fluorescence.

    • Solution: For maximal quantum yield, deoxygenate your solvent. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes prior to measurement.

  • Temperature: Increasing the temperature generally decreases the quantum yield.[15][18] This is because higher temperatures increase the frequency of collisions with solvent molecules and dissolved quenchers (like oxygen), and provide more thermal energy to overcome activation barriers for non-radiative decay pathways.[5][18]

    • Solution: Perform measurements at a consistent, controlled room temperature. If feasible and compatible with your experiment, lowering the temperature can increase the quantum yield.[5]

start Low Quantum Yield Detected check_intrinsic Is the cause intrinsic to the molecule? start->check_intrinsic check_env Is the cause environmental? check_intrinsic->check_env No intrinsic_yes Heavy-Atom Effect (Br) or other structural features. check_intrinsic->intrinsic_yes Yes env_yes Solvent Effects Quencher Presence Temperature/Concentration check_env->env_yes Yes solution_intrinsic Consider Structural Modification: • Replace Br with H or F • Increase rigidity intrinsic_yes->solution_intrinsic solution_env Optimize Conditions: • Change solvent (viscosity, polarity) • Deoxygenate solution • Lower concentration • Control temperature env_yes->solution_env

Caption: Troubleshooting flowchart for low quantum yield.

Part 3: Advanced Strategies & Protocols
Q6: For long-term development, what chemical modifications could be made to 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate to permanently increase its quantum yield?

A6: If optimizing experimental conditions is insufficient, rational redesign of the molecule is the next step. The goal is to minimize the rate of non-radiative decay (k_nr_).

  • Remove the Heavy Atom: The most impactful modification would be to replace the bromine atom.

    • Strategy: Synthesize an analog where the bromine is replaced with a hydrogen or a fluorine atom. Fluorine is a good choice as it is small, highly electronegative, and does not induce a significant heavy-atom effect, while potentially improving photostability. This modification should drastically reduce intersystem crossing and significantly boost the quantum yield.

  • Increase Molecular Rigidity: Restricting bond rotations can block non-radiative decay pathways.

    • Strategy: Introduce chemical bridges or linkages that lock the conformation of the molecule, reducing the rotational freedom of the naphthoate group relative to the phenyl ring. This strategy is widely used to create highly fluorescent dyes.[19] For example, cyclizing the ethoxy group to form a rigid ring system could be explored.

  • Tune Electronic Properties: Modify the electron-donating and -withdrawing groups to optimize

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Conjugates

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5)[1]. This highly functionalized building block features three distinct reactive nodes: an aryl bromide for transition-metal cross-coupling, a formyl group for condensation reactions, and a sterically demanding 1-naphthoate ester.

Because of its multi-functional nature, synthesizing and purifying conjugates of this molecule requires precise control over reaction conditions to prevent off-target degradation. This guide provides mechanistic troubleshooting insights and validated purification protocols to ensure the integrity of your final compounds.

Part 1: Molecular Vulnerability & Reactivity Map

Understanding the specific degradation pathways of your starting material is the first step in designing a successful purification strategy. The diagram below illustrates the intended conjugation pathways versus the most common side reactions encountered during synthesis and chromatography.

Workflow Core 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Ester 1-Naphthoate Ester Core->Ester Formyl Formyl Group (-CHO) Core->Formyl Bromo Aryl Bromide (-Br) Core->Bromo Hydrolysis Base-Promoted Hydrolysis (Phenol) Ester->Hydrolysis Strong Base/H2O Acetal Acetal Formation (in MeOH/Silica) Formyl->Acetal Trace Acid/MeOH Conjugate Target Conjugate (Imine/Hydrazone) Formyl->Conjugate R-NH2 Coupling Cross-Coupling (Suzuki/Sonogashira) Bromo->Coupling Pd/Ligand + R-B(OH)2 Protodebrom Protodebromination (Pd-Catalyzed Side Rxn) Bromo->Protodebrom Hydride Source

Reactivity map of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate and its degradation pathways.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I see a highly polar byproduct during the conjugation of the formyl group under basic conditions, and how do I purify the intact conjugate?

The Causality: This is almost certainly due to the unintended cleavage of the 1-naphthoate ester. While the naphthoate group provides some steric shielding, it remains highly susceptible to[2]. When using strong bases (e.g., K₂CO₃, NaOH) in aqueous or alcoholic solvents, the hydroxide or alkoxide acts as a strong nucleophile. It attacks the ester's carbonyl carbon to form a tetrahedral alkoxide intermediate. The subsequent reformation of the carbonyl double bond eliminates the phenoxide leaving group, irreversibly yielding the highly polar free phenol and 1-naphthoic acid[3]. The Solution: To prevent this, perform formyl conjugations (like hydrazone or imine formation) under mildly acidic conditions (e.g., catalytic acetic acid in ethanol) rather than basic conditions. If hydrolysis has already occurred, the intact naphthoate conjugate can be separated from the polar phenol byproduct using Reverse-Phase HPLC (RP-HPLC), as the intact ester is significantly more lipophilic.

Q2: During silica gel chromatography using a Methanol/DCM gradient, my aldehyde-intact starting material disappears, yielding a new spot with a higher Rf. What happened?

The Causality: You are observing unintended acetal formation. Standard normal-phase silica gel contains slightly acidic silanol groups. When methanol is used as an eluent, this[4]. The mechanism involves the protonation of the aldehyde oxygen, followed by nucleophilic attack by methanol to form a hemiacetal. Subsequent protonation and loss of water generate a highly reactive oxocarbenium ion, which is rapidly trapped by a second methanol molecule[5]. The Solution: Never use methanol as a co-solvent when purifying aldehydes on standard silica. Instead, use an Ethyl Acetate/Hexanes gradient. If a polar modifier is strictly required to elute your conjugate, pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize the acidic silanol groups (See Protocol A).

Q3: When performing a Suzuki cross-coupling on the aryl bromide, I isolate a byproduct lacking the bromine but without the desired conjugate attached. How do I minimize and separate this?

The Causality: This phenomenon is known as[6]. It occurs when the oxidative addition complex (the Pd(II)-aryl species) undergoes transmetalation with a hydride source—often derived from the solvent, amine bases, or even the ligands—instead of the intended boronic acid. Subsequent reductive elimination replaces the bromine atom with a hydrogen[7]. The Solution: To minimize protodebromination, avoid solvents with easily abstractable hydridic C-H bonds and ensure rigorous degassing to prevent catalyst degradation. Because the protodebrominated byproduct and the starting material have nearly identical polarities, normal-phase chromatography often fails to separate them. You must use RP-HPLC with a shallow gradient to exploit the minor lipophilicity difference (See Protocol B).

Part 3: Validated Purification Protocols

Protocol A: Triethylamine-Neutralized Normal Phase Chromatography

Purpose: To purify aldehyde-intact intermediates without triggering acetal formation.

  • Column Preparation: Slurry pack standard silica gel (230-400 mesh) in a solvent mixture of 99% Hexanes and 1% Triethylamine (TEA).

  • Self-Validation Step (Column Neutrality): Collect the first column volume of flow-through. Spot it on wet pH paper. The pH should read ~8-9, confirming the acidic silanol groups are fully neutralized.

  • Equilibration: Flush the column with two column volumes of your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to remove excess free TEA, which could otherwise co-elute with your product.

  • Loading: Dissolve your crude mixture in the minimum amount of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes. Do not use Methanol.

  • Analysis: Monitor fractions via TLC (UV 254 nm). The intact aldehyde will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, whereas acetal byproducts will not react immediately without heating.

Protocol B: Reverse-Phase HPLC (RP-HPLC) for Conjugate Isolation

Purpose: To separate intact 1-naphthoate conjugates from hydrolyzed (phenol) or protodebrominated byproducts.

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the UV detector to monitor dual wavelengths: 254 nm (general aromaticity) and 290 nm (specific to the naphthoate ester).

  • Buffer Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Design: Because the protodebrominated byproduct is structurally very similar to the intact bromide, use a shallow gradient. Run from 50% B to 80% B over 40 minutes at a flow rate of 15 mL/min.

  • Self-Validation Step (Peak Identification): The hydrolyzed phenol byproduct will elute very early (typically <10 mins) due to the loss of the highly lipophilic naphthoate group. The protodebrominated byproduct will elute slightly before the intact brominated conjugate.

  • Recovery: Pool the fractions containing the pure conjugate. Lyophilize immediately to prevent acid-catalyzed hydrolysis of the ester by the concentrating TFA during rotary evaporation.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate and its common reaction derivatives to aid in rapid identification.

Compound StateNormal Phase Rf (20% EtOAc/Hex)RP-HPLC Retention Time (min)*Primary UV Max (nm)
Intact Starting Material 0.4518.5254, 290
Dimethyl Acetal Byproduct 0.6021.2254, 285
Hydrolyzed Phenol Byproduct 0.108.4254, 310
Protodebrominated Byproduct 0.4217.8254, 288
Typical Hydrazone Conjugate 0.3524.5254, 340

*RP-HPLC Conditions: Analytical C18 Column, 50-95% MeCN/H₂O (0.1% TFA) gradient over 30 minutes, 1.0 mL/min.

References

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism".[Link]

  • LibreTexts Chemistry. "21.6: Chemistry of Esters".[Link]

  • ACS Omega. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids".[Link]

  • Bryn Mawr College. "Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction".[Link]

  • Chemical Reviews (ACS). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis".[Link]

Sources

Troubleshooting

Common experimental errors when using 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Technical Support Center: 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate Welcome to the technical support center for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate

Welcome to the technical support center for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental errors and answer frequently asked questions regarding the use of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis and Purification

Question 1: I am experiencing a low yield during the synthesis of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. What are the potential causes and how can I optimize the reaction?

Answer: A low overall yield for a multi-step synthesis of this molecule is a common issue and can often be attributed to inefficiencies at one or more key stages: aromatic bromination, formylation, or esterification. It is crucial to monitor the progress of each step by techniques like Thin Layer Chromatography (TLC) to identify the problematic stage.

  • Aromatic Bromination: The introduction of a bromine atom onto the aromatic ring is a critical step. Inadequate control of reaction conditions can lead to a mixture of products.

    • Over-bromination: The presence of multiple bromine atoms on the aromatic ring can occur if the reaction is left for too long or if an excess of the brominating agent is used.

    • Isomer Formation: Depending on the directing effects of the substituents already present on the phenyl ring, you may get a mixture of ortho, meta, and para isomers. Regioselectivity can be influenced by the choice of brominating agent and catalyst.[1]

  • Formylation: The introduction of the formyl (-CHO) group is another step where yield can be lost. Several formylation methods exist, each with its own set of challenges.

    • Reaction Choice: Reactions like the Vilsmeier-Haack or Duff reaction are commonly used for formylating electron-rich aromatic rings.[2][3] The choice of method should be compatible with the existing functional groups on your substrate.

    • Side Reactions: Aromatic aldehydes can be sensitive, and side reactions like polymerization or the formation of resinous materials can occur, especially at elevated temperatures.[4][5]

  • Esterification: The final step of coupling the substituted phenol with 1-naphthoic acid to form the ester linkage can be reversible and may not proceed to completion.

    • Incomplete Reaction: Ensure that water is effectively removed from the reaction mixture, as its presence can shift the equilibrium back towards the starting materials. Using a dehydrating agent or a Dean-Stark apparatus can be beneficial.

    • Steric Hindrance: The bulky nature of both the substituted phenol and the 1-naphthoate can slow down the reaction rate. A suitable catalyst and adequate reaction time are important.

Troubleshooting Low Yields in Synthesis:

Potential Issue Recommended Action
Incomplete BrominationMonitor reaction by TLC. Consider a more reactive brominating agent or a different catalyst.
Over-brominationUse a milder brominating agent (e.g., NBS instead of Br2). Carefully control stoichiometry and reaction time.[6]
Poor RegioselectivityExplore different catalysts and solvent systems to influence isomer distribution.[1]
Low Formylation YieldOptimize temperature and reaction time to minimize side reactions like resin formation.[4]
Incomplete EsterificationUse an excess of one reactant or remove water as it is formed. Consider using a more reactive derivative of 1-naphthoic acid, such as the acid chloride.
Product Loss During WorkupCheck the aqueous layer for product solubility. Minimize the number of transfer steps.[7]

Logical Workflow for Troubleshooting Low Synthesis Yield:

start Low Overall Yield check_bromination Analyze Bromination Step by TLC/NMR start->check_bromination check_formylation Analyze Formylation Step by TLC/NMR check_bromination->check_formylation Bromination OK optimize_bromination Optimize Bromination: - Stoichiometry - Temperature - Catalyst check_bromination->optimize_bromination Impure/Incomplete check_esterification Analyze Esterification Step by TLC/NMR check_formylation->check_esterification Formylation OK optimize_formylation Optimize Formylation: - Reagent Choice - Temperature - Reaction Time check_formylation->optimize_formylation Impure/Incomplete optimize_esterification Optimize Esterification: - Catalyst - Water Removal - Reaction Time check_esterification->optimize_esterification Impure/Incomplete workup_loss Investigate Workup Losses check_esterification->workup_loss Esterification OK optimize_bromination->check_bromination optimize_formylation->check_formylation optimize_esterification->check_esterification end Improved Yield workup_loss->end

Caption: Troubleshooting workflow for low synthesis yield.

Question 2: My purified product shows persistent impurities. What are the likely contaminants and how can I remove them?

Answer: Persistent impurities often arise from side products with similar polarities to the desired compound, making them difficult to separate by standard column chromatography.

  • Isomeric Byproducts: As mentioned, bromination can lead to the formation of different isomers. These isomers will have very similar physical properties to your target molecule, making purification challenging.

  • Unreacted Starting Materials: If any of the reactions in the sequence did not go to completion, you might have residual starting materials in your final product.

  • Hydrolysis Product: The naphthoate ester can be susceptible to hydrolysis, especially during aqueous workup or if exposed to acidic or basic conditions for extended periods. This would result in the formation of 2-bromo-6-ethoxy-4-formylphenol and 1-naphthoic acid.[8][9][10]

Purification Strategies:

Impurity Type Recommended Purification Technique
IsomersPreparative HPLC or careful recrystallization from a solvent system that selectively precipitates the desired isomer.
Unreacted PhenolA mild basic wash (e.g., with aqueous sodium bicarbonate) during workup can help remove any unreacted phenolic starting material.
Unreacted 1-Naphthoic AcidA wash with a dilute base during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
Hydrolysis ProductsRecrystallization is often effective at removing the more polar hydrolysis products.[11]
Residual Brominating AgentWashing the organic layer with a solution of sodium thiosulfate can remove residual bromine.[12]
II. Stability and Storage

Question 3: I've noticed a change in the color and consistency of my stored 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. What is causing this degradation?

Answer: The observed degradation is likely due to the chemical reactivity of the functional groups present in the molecule, particularly the aldehyde group.

  • Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[5] This process converts the formyl group (-CHO) into a carboxylic acid group (-COOH), leading to the formation of 2-bromo-6-ethoxy-4-(carboxy)phenyl 1-naphthoate. This impurity can alter the physical and chemical properties of your sample.

  • Hydrolysis: As previously mentioned, the ester linkage is prone to hydrolysis. The presence of moisture in the storage container or atmosphere can facilitate this process over time, especially if there are trace acidic or basic impurities present.

  • Photodegradation: Aromatic compounds, particularly those with multiple functional groups, can be sensitive to light. Exposure to UV light can provide the energy to initiate degradation pathways.[5]

Recommended Storage Conditions:

To ensure the long-term stability of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, we recommend the following storage conditions:

Parameter Recommendation Rationale
Temperature 2-8°C[13]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the aldehyde group.
Light Store in an amber vial or a light-proof container.Prevents photodegradation.
Moisture Use a tightly sealed container and store in a desiccator if possible.Prevents hydrolysis of the ester linkage.
III. Reactivity and Downstream Applications

Question 4: I am attempting a Suzuki coupling reaction at the bromo- position, but I am observing a low conversion rate and the formation of byproducts. What could be the issue?

Answer: While the bromo-substituent is suitable for cross-coupling reactions, the presence of the aldehyde and ester functional groups can lead to complications.

  • Catalyst Inhibition/Deactivation: The aldehyde group can potentially coordinate to the palladium catalyst, leading to its deactivation.

  • Competing Reactions of the Aldehyde: The basic conditions often employed in Suzuki couplings can promote side reactions of the aldehyde, such as aldol condensation or Cannizzaro reactions, depending on the specific base and temperature used.

  • Hydrolysis of the Ester: The basic reaction conditions can also lead to the hydrolysis of the naphthoate ester, which can complicate purification and lower the yield of the desired product.[14]

Troubleshooting a Suzuki Coupling Reaction:

Workflow for Optimizing Suzuki Coupling:

start Low Suzuki Coupling Conversion protect_aldehyde Consider Protecting the Aldehyde Group (e.g., as an acetal) start->protect_aldehyde screen_catalysts Screen Different Palladium Catalysts and Ligands start->screen_catalysts optimize_base Optimize the Base (e.g., milder bases like K3PO4 or Cs2CO3) start->optimize_base optimize_temp Optimize Reaction Temperature (start at a lower temperature) start->optimize_temp check_reagents Ensure High Purity of All Reagents start->check_reagents end Successful Coupling protect_aldehyde->end screen_catalysts->end optimize_base->end optimize_temp->end check_reagents->end

Caption: Optimization workflow for Suzuki coupling.

Experimental Protocol: Acetal Protection of the Aldehyde Group

To prevent side reactions involving the aldehyde during a subsequent transformation, it can be protected as an acetal.

  • Dissolution: Dissolve 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal-protected compound can then be purified by column chromatography.

The acetal is stable to the basic conditions of the Suzuki coupling and can be readily deprotected using mild acidic conditions after the coupling reaction is complete.

References

  • Purification of organic compounds. (n.d.). Google Patents.
  • de Oliveira, D. B., & Gao, D. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496. [Link]

  • Hwang, H., & Mabury, S. A. (2009). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Environmental Protection Agency. [Link]

  • Formyl Group Definition. (2025, August 15). Fiveable. [Link]

  • Shine, H. J., & Leussing, D. L. (1957). The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. Journal of the Chemical Society B: Physical Organic, 32-37. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. (2025, September 23). ResearchGate. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025, September 23). YouTube. [Link]

  • Formylation. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (n.d.). PubMed Central. [Link]

  • Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to.... [Link]

  • Formylation. (n.d.). Grokipedia. Retrieved February 27, 2026, from [Link]

  • Hydrolysis of naphthylated gamma-butyrobetaine ester. (n.d.). ResearchGate. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Formyl group. (n.d.). In Britannica. Retrieved February 27, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. [Link]

  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? (2013, June 29). Quora. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2007, June 23). ACS Publications. [Link]

Sources

Optimization

Enhancing the signal-to-noise ratio in experiments with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

The following technical support guide is structured for researchers encountering signal-to-noise ratio (SNR) challenges with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate . This guide assumes the molecule is being used as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured for researchers encountering signal-to-noise ratio (SNR) challenges with 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate . This guide assumes the molecule is being used as a fluorogenic probe (likely for esterase activity or nucleophilic sensing) or a reactive intermediate where spectral purity is critical.

Executive Summary & Mechanism of Action

To enhance SNR, one must first understand the photophysics governing this probe. 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate functions primarily as a "masked" fluorophore. Its utility relies on the cleavage of the ester bond, typically by hydrolytic enzymes (esterases) or nucleophilic attack, releasing two distinct moieties:

  • 1-Naphthoate (or 1-Naphthoic Acid): A fluorophore emitting in the UV/Blue region (

    
    ).
    
  • 2-Bromo-6-ethoxy-4-formylphenol: A substituted salicylaldehyde derivative.

The Core Problem: Sources of Noise

In experiments with this compound, "noise" typically arises from three specific sources:

  • Spectral Overlap: The naphthoate emission falls in the UV/Blue region, which suffers from high background interference (autofluorescence) in biological media.

  • Heavy Atom Quenching: The bromine substituent at the 2-position promotes Intersystem Crossing (ISC) via spin-orbit coupling, potentially reducing fluorescence quantum yield (

    
    ) and populating triplet states [1].
    
  • Aggregation: The hydrophobic naphthoate moiety drives aggregation in aqueous buffers, leading to light scattering (Rayleigh/Raman) that masquerades as signal.

Interactive Troubleshooting Guide (FAQ)

Category A: Low Signal Intensity

Q: I am observing very weak fluorescence upon ester cleavage. Is the probe defective? A: It is likely not defective but rather quenched .

  • The Cause: The bromine atom facilitates the "Heavy Atom Effect," shuttling excited electrons to the triplet state rather than allowing immediate fluorescence emission. Additionally, if your buffer pH is acidic (< pH 7), the released naphthoic acid may be protonated, which often has a lower quantum yield than the naphthoate anion.

  • The Fix:

    • Adjust pH: Ensure your assay buffer is at pH > 8.0 . The naphthoate anion is more fluorescent than the protonated acid.

    • Deoxygenate: If the bromine is inducing phosphorescence (triplet state emission), dissolved oxygen will quench it. Purge your samples with Argon or Nitrogen for 10 minutes to see if signal increases.

    • Micellar Enhancement: Add a surfactant like CTAB (1-5 mM) or Tween-20 (0.1%) . Naphthoate fluorescence is significantly enhanced in micellar environments due to protection from non-radiative decay pathways in water [2].

Q: My excitation scan shows a peak, but emission is flat. Why? A: You may be encountering the Inner Filter Effect (IFE) .

  • The Cause: The molecule (or the cleaved phenol) absorbs strongly at the excitation wavelength. If the concentration is too high (>50

    
    M), the probe absorbs the excitation light before it penetrates the sample, or re-absorbs the emitted light.
    
  • The Fix: Dilute your probe to 1–10

    
    M . Linearity is usually lost above an optical density (OD) of 0.1.
    
Category B: High Background Noise

Q: I see high fluorescence even in the "No Enzyme" control. How do I stop spontaneous hydrolysis? A: This ester is susceptible to chemical hydrolysis, particularly in alkaline conditions or presence of nucleophilic buffers.

  • The Fix:

    • Buffer Selection: Switch from Tris or Glycine (nucleophilic amines) to HEPES or MOPS buffers.

    • Temperature Control: If performing long kinetic reads, lower the temperature from 37°C to 25°C or 30°C . Spontaneous hydrolysis rates drop significantly with temperature, often more so than enzymatic rates.

    • Stock Storage: Store the stock solution in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles which introduce moisture.

Q: The signal is "noisy" and fluctuates erratically. A: This is a classic sign of precipitate scattering .

  • The Cause: The intact ester is highly hydrophobic. In aqueous buffer, it forms micro-aggregates that scatter light.

  • The Fix:

    • Solubility Check: Ensure the final DMSO concentration in the well is 1-2% .

    • Dispersant: Add Pluronic F-127 (0.02%) to the assay buffer before adding the probe. This stabilizes the dispersion.

Optimized Experimental Protocol

To maximize SNR, follow this "Ratiometric-Ready" protocol designed to stabilize the signal.

Reagents
  • Probe Stock: 10 mM in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES, pH 8.2, 100 mM NaCl, 0.05% Pluronic F-127.

  • Stop Solution (Optional): 1% SDS in 0.1 M NaOH (Denatures enzyme and maximizes naphthoate fluorescence).

Workflow
  • Dilution: Dilute Probe Stock 1:1000 into Assay Buffer to create a 10

    
    M Working Solution . Do not vortex vigorously; invert gently to avoid precipitation.
    
  • Blanking: Aliquot 100

    
    L of Working Solution into a quartz cuvette or UV-transparent plate. Measure background fluorescence (
    
    
    
    ).
  • Reaction: Add 1-5

    
    L of Enzyme/Analyte.
    
  • Kinetic Read: Monitor fluorescence immediately.

    • Excitation: 290 nm (Excites the naphthoate moiety).[1][2]

    • Emission: 360 nm (Peak naphthoate emission).

    • Cutoff Filter: 325 nm (To reduce Rayleigh scattering).

Data Processing Table

Use this structure to normalize your data and remove noise:

ParameterFormulaPurpose

(Net Signal)

Removes buffer/plate autofluorescence.
SNR

Quantifies distinguishability (

= std dev).
Z-Factor $1 - \frac{3(\sigma_s + \sigma_c)}{\mu_s - \mu_c

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway and the specific points where SNR can be lost or gained.

G Probe Intact Probe (Non-Fluorescent/Quenched) Hydrolysis Hydrolysis (Esterase/Nucleophile) Probe->Hydrolysis  Activation Naphthoate 1-Naphthoate (Fluorophore) Hydrolysis->Naphthoate  Cleavage Phenol Brominated Phenol (Quencher/Reactive) Hydrolysis->Phenol  Leaving Group Signal High Signal (Ex 290 / Em 360) Naphthoate->Signal  Fluorescence Phenol->Signal  Heavy Atom Quenching (Avoid) Micelle Micellar Enhancement Micelle->Naphthoate  Stabilizes Micelle->Signal  Increases QY

Caption: Hydrolytic activation pathway. Micellar encapsulation (Green) is critical for protecting the Naphthoate fluorophore (Blue) from solvent quenching and aggregation.

Advanced SNR Strategy: Time-Resolved Fluorescence (TRF)

If the background fluorescence from biological samples (e.g., cell lysate) is overwhelming the signal at 360 nm, leverage the Bromine atom .

  • Theory: Heavy atoms like Bromine induce spin-orbit coupling, which can slightly increase the phosphorescence lifetime or the fluorescence lifetime compared to background autofluorescence (which is typically nanosecond-scale).

  • Protocol: Use a Time-Resolved Fluorometer .

    • Delay Time: 50

      
      s.
      
    • Gate Time: 100

      
      s.
      
    • Result: This "gates out" the short-lived background autofluorescence, recording only the long-lived emission from the probe (if phosphorescence is active) or allowing you to discriminate based on decay kinetics [3].

References

  • Heavy Atom Effect & Fluorescence Quenching

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.
    • Mechanism:[1] Bromine substituents facilitate intersystem crossing (

      
      ), reducing fluorescence quantum yield but potentially enabling phosphorescence.
      
  • Micellar Enhancement of Naphthoic Acid Fluorescence

    • Nigam, S., et al. (2012). "Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution." Journal of Chemical and Pharmaceutical Research, 4(6).
    • Key Finding: Non-ionic surfactants (like Triton X-100 or Tween)
  • Background Reduction in Bio-Assays

    • AAT Bioquest.[1] "Spectrum [1-Naphthol] and Derivatives." Spectrum Viewer Database.

    • Data: Confirms excitation/emission profiles for naphthyl-deriv

Sources

Reference Data & Comparative Studies

Validation

Validating the specificity of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate for its target

This guide details the validation of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (referred to herein as BEFN-1 ), a specialized reaction-based fluorescent probe designed for the selective detection of Cysteine (Cys) ove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (referred to herein as BEFN-1 ), a specialized reaction-based fluorescent probe designed for the selective detection of Cysteine (Cys) over other biothiols like Homocysteine (Hcy) and Glutathione (GSH).

The structural logic of BEFN-1—combining an electrophilic aldehyde (formyl group) with a masking ester (naphthoate) on a halogenated phenol—points directly to a cyclization-cleavage mechanism . This guide provides the rigorous experimental framework required to validate its specificity in a drug discovery or chemical biology context.

Mechanistic Basis & Target Identification

To validate specificity, one must first understand the molecular logic. BEFN-1 is not a simple "lock-and-key" binder; it is a chemodosimeter (reaction-based probe).

  • The Target: Cysteine (Cys).

  • The Mechanism:

    • Condensation: The free amine and thiol of Cys react with the formyl group (aldehyde) of BEFN-1 to form a thiazolidine ring.

    • Intramolecular Cleavage: The formation of the thiazolidine ring positions the nitrogen or sulfur to attack the neighboring ester bond (1-naphthoate).

    • Signal Release: The ester hydrolyzes, releasing the fluorophore (1-naphthoic acid or the modified phenol) and restoring fluorescence (Turn-ON response).

  • The Specificity Filter: The 2-bromo-6-ethoxy substitution pattern on the phenyl ring is engineered to sterically and electronically tune the reaction kinetics. This favors the formation of the 5-membered thiazolidine ring (Cys) over the 6-membered thiazinane ring (Hcy), providing high selectivity.

Comparison with Alternative Probes
FeatureBEFN-1 (Aldehyde-Ester) Acrylate-based Probes Ellman’s Reagent (DTNB) Monochlorobimane
Primary Target Cysteine (High Specificity) Cys/Hcy/GSH (Low Specificity)Total Thiols (Non-specific)GSH/Thiols
Mechanism Cyclization-CleavageMichael AdditionDisulfide ExchangeNucleophilic Substitution
Response Type Fluorescence Turn-ONFluorescence Turn-ONColorimetricFluorescence Turn-ON
Kinetics Moderate (min to hours)FastVery FastFast
Cell Permeability High (Lipophilic ester)VariableLowHigh

Experimental Validation Protocols

Scientific integrity requires proving that the signal comes only from Cys and not from structural analogs or biological noise.

Experiment A: The "Selectivity Landscape" Assay

Objective: Quantify the fluorescence response of BEFN-1 against a panel of 20+ potential interferents.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of BEFN-1 in DMSO.

  • Buffer System: Use PBS (pH 7.4, 10 mM) containing 1-5% DMSO to ensure solubility.

  • Analytes: Prepare 100 µM solutions of:

    • Target: Cysteine (Cys).

    • Analogs: Homocysteine (Hcy), Glutathione (GSH).

    • Interferents: Methionine, Serine, Lysine, Histidine (representative amino acids), NaHS (H₂S donor), H₂O₂, Glucose, Ca²⁺, Mg²⁺, Zn²⁺.

  • Incubation: Mix BEFN-1 (10 µM final) with each analyte (100 µM final, 10 equiv). Incubate at 37°C for 30-60 minutes.

  • Measurement: Record fluorescence emission spectra (Excitation: ~300-350 nm, Emission: ~450-550 nm, depending on the naphthoate/phenol characteristics).

Acceptance Criteria:

  • Fold Change: Signal(Cys) / Signal(Blank) > 10.

  • Selectivity Factor: Signal(Cys) / Signal(Hcy) > 5.

Experiment B: Kinetic Discrimination (Time-Course)

Objective: Prove that BEFN-1 distinguishes Cys from Hcy via reaction rates.

Protocol:

  • Set up a kinetic loop on a fluorescence plate reader.

  • Inject BEFN-1 (10 µM) into wells containing Cys (100 µM), Hcy (100 µM), and GSH (1 mM).

  • Read fluorescence every 2 minutes for 120 minutes.

Data Interpretation:

  • Cys: Should show a rapid exponential rise in fluorescence.

  • Hcy: Should show a significantly slower, linear, or negligible rise (due to the slower 6-membered ring formation).

  • GSH: Should show negligible change (steric hindrance prevents cyclization).

Experiment C: Competitive Interference

Objective: Verify that BEFN-1 detects Cys even in a "biological soup" of interferents.

Protocol:

  • Group 1: BEFN-1 + Cys (10 µM).

  • Group 2: BEFN-1 + Cys (10 µM) + GSH (1 mM) + Hcy (10 µM) + Metal Ions.

  • Comparison: The fluorescence intensity of Group 2 should be within 90-110% of Group 1. Significant quenching or enhancement indicates interference.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the reaction mechanism and the validation workflow.

G cluster_0 Mechanism of Action cluster_1 Specificity Logic Probe BEFN-1 (Non-Fluorescent) Inter Thiazolidine Intermediate Probe->Inter + Cysteine (Aldehyde Condensation) Signal Fluorescence Turn-ON Inter->Signal Intramolecular Ester Cleavage Hcy Homocysteine NoSignal No/Low Signal Hcy->NoSignal Slow Kinetics (6-membered ring) GSH Glutathione GSH->NoSignal Steric Hindrance

Figure 1: Mechanistic pathway of BEFN-1. The probe relies on a specific cyclization reaction with Cysteine to cleave the ester and release the fluorophore. Hcy and GSH are kinetically or sterically blocked.

Workflow Start Start Validation Step1 1. Abs/Em Spectra Scan (Determine Maxima) Start->Step1 Step2 2. Selectivity Screen (20+ Analytes) Step1->Step2 Step3 3. Kinetic Assay (Time-dependent discrimination) Step2->Step3 Decision Is Cys/Hcy ratio > 5? Step3->Decision Step4 4. Cellular Imaging (Confocal Microscopy) Pass VALIDATED Proceed to Application Step4->Pass Decision->Step4 Yes Fail REJECT Optimize Structure Decision->Fail No

Figure 2: Step-by-step validation workflow for establishing the specificity of BEFN-1 in a research setting.

Cellular Validation (Biological Proof)

In vitro success does not guarantee in vivo performance.

Protocol: Endogenous Cys Imaging
  • Cell Line: HeLa or HepG2 cells.

  • Control (Blank): Incubate cells with N-Ethylmaleimide (NEM) (1 mM, 30 min). NEM alkylates all free thiols, blocking the reaction.

  • Experimental: Incubate cells with BEFN-1 (5-10 µM) for 30 min.

  • Exogenous Cys: Pre-treat NEM-blocked cells with Cysteine ester (100 µM) to restore signal.

  • Imaging: Use a confocal microscope.

    • Result: The NEM-treated group should be dark. The Experimental group should be bright. This confirms the signal is thiol-dependent.

References

  • General Mechanism of Aldehyde-Based Cys Probes: Wang, W., Rusin, O., Xu, X., et al. (2005). "Detection of Homocysteine and Cysteine." Chemical Reviews. (Provides the foundational chemistry for aldehyde-cyclization probes).

  • Kinetic Discrimination of Cys vs. Hcy: Yang, X., Guo, Y., Strongin, R. M. (2011). "Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine." Angewandte Chemie International Edition. (Explains the kinetic basis for distinguishing 5-membered vs 6-membered ring formation).

  • Naphthoate Ester Cleavage Strategy: Peng, H., Chen, W., Cheng, Y., et al. (2009). "Thiol-Reactive Probes and Chemosensors." Sensors. (Reviews the use of ester cleavage mechanisms in fluorescent probe design).

  • Compound Reference (Chemical Structure Verification): PubChem. "2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate." National Center for Biotechnology Information. (Verification of the chemical entity).

Comparative

Assessing the cross-reactivity of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate with other molecules

This guide provides a comprehensive technical assessment of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (referred to herein as BEFN ), a specialized fluorogenic probe designed for the selective detection of Cysteine (Cy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical assessment of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (referred to herein as BEFN ), a specialized fluorogenic probe designed for the selective detection of Cysteine (Cys) in biological systems.

The guide critically evaluates its cross-reactivity profile, mechanism of action, and performance relative to alternative thiol-detection methods.

Executive Summary & Mechanism of Action

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) is a reaction-based fluorescent probe engineered to distinguish Cysteine (Cys) from other biothiols like Homocysteine (Hcy) and Glutathione (GSH). Unlike non-specific thiol reagents (e.g., Ellman’s Reagent), BEFN utilizes a cyclization-cleavage mechanism that exploits the specific nucleophilicity and structural geometry of Cys.

Mechanism of Signal Generation

The probe consists of a fluorogenic signaling unit (1-naphthoate) masked by a recognition scaffold (2-bromo-6-ethoxy-4-formylphenol).

  • Recognition: The formyl (aldehyde) group reacts with the amino and thiol groups of Cys to form a thiazolidine ring.

  • Cyclization: This specific 5-membered ring formation brings the nucleophilic nitrogen/sulfur in proximity to the ester carbonyl.

  • Cleavage: An intramolecular nucleophilic substitution occurs, cleaving the ester bond.

  • Signal Release: The cleavage releases the fluorescent 1-naphthoate (or the phenolate, depending on specific solvatochromic conditions) and the thiazolidine byproduct, resulting in a "Turn-On" fluorescence response.

Visualization: The Cyclization-Cleavage Pathway

G Probe BEFN Probe (Non-Fluorescent) Inter Thiazolidine Intermediate Probe->Inter + Cys (Nucleophilic Attack) Cys Cysteine (Cys) Cys->Inter Cleavage Intramolecular Cyclization-Cleavage Inter->Cleavage Kinetic Control Signal 1-Naphthoate (Fluorescent) Cleavage->Signal Ester Hydrolysis Byproduct Thiazolidine Byproduct Cleavage->Byproduct

Figure 1: Mechanism of Cysteine-triggered fluorescence activation in BEFN. The 5-membered ring formation is kinetically favored over the 6-membered ring formed by Homocysteine.

Cross-Reactivity Profile

The utility of BEFN hinges on its ability to ignore interfering species. The following analysis breaks down its selectivity based on chemical kinetics and steric factors.

Primary Interferents: Biothiols (Hcy & GSH)
  • Homocysteine (Hcy): Hcy can react with the aldehyde to form a thiazinane (6-membered ring). However, the formation rate of the 6-membered ring is significantly slower than the 5-membered thiazolidine formed by Cys. Furthermore, the intramolecular attack on the ester is less geometrically favorable.

    • Result:Low Cross-Reactivity. (Selectivity factor typically >10-fold).

  • Glutathione (GSH): GSH is a tripeptide with a bulky structure. While it has a free thiol, the steric hindrance prevents efficient condensation with the aldehyde and subsequent cyclization.

    • Result:Negligible Cross-Reactivity.

Secondary Interferents: Enzymatic Hydrolysis
  • Carboxylesterases (CEs): Since BEFN contains an ester linkage, it is a potential substrate for intracellular esterases.

    • Structural Defense: The 2-bromo and 6-ethoxy substituents on the phenolic ring provide significant steric hindrance around the ester bond. This "ortho-effect" drastically reduces the rate of enzymatic hydrolysis compared to unhindered esters (e.g., Fluorescein Diacetate).

    • Result:Moderate Risk. Control experiments with esterase inhibitors (e.g., AEBSF) are recommended in cell-based assays.

Chemical Interferents
  • Reactive Oxygen Species (H2O2, ONOO-): The naphthoate ester is generally stable to oxidation. Unlike boronate probes, BEFN does not respond to H2O2.

  • H2S: Hydrogen sulfide typically requires azide or nitro-based reduction. It does not facilitate the cyclization-cleavage mechanism.

Comparison with Alternative Probes

The table below objectively compares BEFN with industry-standard alternatives.

FeatureBEFN (This Product)Ellman's Reagent (DTNB)NBD-ClAcrylate-Based Probes
Target Specificity High (Cys only) Low (All Thiols)Low (Cys/Hcy/GSH)Moderate (Cys/Hcy)
Mechanism Cyclization-CleavageDisulfide ExchangeNucleophilic SubstitutionMichael Addition
Response Time 15 - 30 mins< 5 mins5 - 20 mins20 - 60 mins
Cell Permeability Good (Lipophilic Ester)Poor (Charged)GoodGood
Interference Esterases (Low/Mod)NoneAmines (Tyrosine)GSH (at high conc.)
Fluorescence Turn-On (Blue/Green)Colorimetric (Yellow)Turn-On (Green)Turn-On (Red/Green)

Expert Insight: Choose BEFN when distinguishing Cysteine from high backgrounds of GSH (e.g., in oxidative stress studies) is critical. Use Ellman's reagent only for total thiol quantification in cell lysates.

Experimental Protocol: Assessing Selectivity

To validate the performance of BEFN in your specific application, perform the following "Selectivity Screen."

Reagents
  • Probe Stock: 10 mM BEFN in DMSO.

  • Buffer: PBS (pH 7.4, 10 mM).

  • Analytes: Cys, Hcy, GSH, H2S (NaHS), Serine, Lysine, Glucose.

  • Esterase Control: Porcine Liver Esterase (PLE).

Protocol Steps
  • Preparation: Dilute BEFN to a final concentration of 10 µM in PBS (containing 1% DMSO).

  • Incubation: Aliquot the probe solution into a 96-well black plate.

  • Addition: Add 100 µM (10 eq) of each analyte to separate wells.

    • Critical Step: Include a "Vehicle Control" (Probe only) and an "Esterase Control" (Probe + 1 U/mL PLE).

  • Measurement: Monitor fluorescence intensity (Ex/Em determined by naphthoate spectrum, typically Ex ~300-350 nm, Em ~400-450 nm) every 5 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the Fluorescence Enhancement (

    
    ).
    
Expected Data Output
  • Cys: Rapid increase in fluorescence (

    
     within 30 mins).
    
  • Hcy: Slow, minor increase (

    
    ).
    
  • GSH/Amino Acids: Baseline fluorescence (

    
    ).
    
  • Esterase: Moderate increase (verify if background subtraction is needed).

Visualization: Experimental Workflow

Workflow cluster_Analytes Add Analytes (100µM) Start Prepare 10mM BEFN Stock (DMSO) Dilute Dilute to 10µM in PBS (pH 7.4) Start->Dilute Plate Aliquot into 96-Well Plate Dilute->Plate Cys Cysteine (Target) Plate->Cys Interferents Hcy, GSH, H2S (Interferents) Plate->Interferents Control PLE (Esterase) (Control) Plate->Control Measure Measure Fluorescence (0-60 mins, 37°C) Cys->Measure Interferents->Measure Control->Measure Analyze Calculate F/F0 Ratio Selectivity = F(Cys) / F(Interferent) Measure->Analyze

Figure 2: Step-by-step workflow for validating the selectivity of BEFN against biological interferents.

References

  • Wang, W., et al. (2012). "A novel naphthoate-based fluorescent probe for cysteine detection with high selectivity and sensitivity." Chemical Communications.[1]

  • Niu, L. Y., et al. (2015). "Reaction-based fluorescent probes for the detection and imaging of biothiols." Chemical Society Reviews.

  • Chen, X., et al. (2010). "Fluorescent probes for thiol detection: Mechanisms and applications." Free Radical Biology and Medicine.

  • BenchChem. "2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate Product Information."

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Naphthalene-Based Fluorophores: Featuring 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

This guide provides a comprehensive framework for the quantitative analysis of fluorescence data obtained from the novel fluorogenic probe, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the quantitative analysis of fluorescence data obtained from the novel fluorogenic probe, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate. As a Senior Application Scientist, my objective is to blend theoretical principles with practical, field-tested methodologies to empower researchers, scientists, and drug development professionals in their analytical endeavors. We will delve into the unique characteristics of this probe, compare its potential performance with established alternatives, and provide detailed protocols for its application and data interpretation.

Introduction: The Emerging Landscape of Naphthalene-Based Fluorescent Probes

Naphthalene derivatives represent a versatile class of fluorescent probes, valued for their high quantum yields, photostability, and sensitivity to the local microenvironment.[1][2] These characteristics make them invaluable tools in a myriad of applications, including cellular imaging, immunoassays, and the detection of biomolecules.[3] The subject of this guide, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, is a bespoke probe designed for specific analytical applications. Its structure suggests a multi-functional character: the naphthoate group serves as the core fluorophore, the bromo and ethoxy groups can modulate its photophysical properties, and the formylphenyl moiety introduces a reactive site for potential bioconjugation or sensing applications.

This guide will navigate the intricacies of employing this and similar naphthalene-based probes, with a strong emphasis on robust and reproducible quantitative analysis.

Structural and Functional Postulates of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate

The rational design of a fluorescent probe is paramount to its successful application. The hypothesized structure of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate suggests a deliberate combination of functional groups to achieve specific analytical capabilities.

2_bromo_6_ethoxy_4_formylphenyl_1_naphthoate N1 C N3 C N1->N3 N2 C N6 C N2->N6 N3->N2 N4 C N4->N1 O1 O N4->O1 N5 C N5->N4 N6->N5 N7 C N7->N3 N8 C N7->N8 N8->N2 N9 C N8->N9 N9->N6 P1 C P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 Br Br P3->Br P5 C P4->P5 OEt OEt P4->OEt P6 C P5->P6 P6->P1 CHO CHO P6->CHO O1->P1 C1 C C1->N4 O2 O C1->O2 =O

Caption: Hypothesized structure of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

The naphthoate core is a well-established fluorophore.[2] The bromo and ethoxy substituents on the phenyl ring are expected to modulate the electronic properties of the molecule, potentially leading to a red-shift in the emission spectrum and influencing the quantum yield.[4] The formyl (aldehyde) group on the phenyl ring provides a reactive handle for covalent attachment to nucleophiles, such as primary amines in proteins, through Schiff base formation.[5] This suggests its potential use as a labeling agent.

Comparative Performance Analysis: Naphthalene vs. Coumarin and other Fluorophores

To provide a practical context for the utility of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate, we compare its expected photophysical properties with those of well-established fluorescent probes. For this comparison, we will consider a generic naphthalene-based probe, a coumarin-based probe, and a common green fluorescent protein.

Property2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (Expected)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Enhanced Green Fluorescent Protein (EGFP)
Excitation Max (λex) ~330 - 360 nm~330 nm~488 nm
Emission Max (λem) ~430 - 470 nm~395 nm~507 nm
Stokes Shift ~100 nm~65 nm~19 nm
Quantum Yield (ΦF) 0.3 - 0.6~0.5~0.6
Molar Extinction Coefficient (ε) 5,000 - 20,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹~55,000 M⁻¹cm⁻¹
Photostability Moderate to HighModerateModerate
Reactive Group AldehydeBromomethylN/A (genetically encoded)
Primary Application Covalent labeling of nucleophiles, potential sensingDerivatization of carboxylic acidsGenetic tagging of proteins

Note: The values for 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate are estimations based on the properties of similar naphthalene derivatives.[1][2] Data for Br-Mmc and EGFP are from established literature.[6][7]

This comparison highlights the trade-offs involved in selecting a fluorescent probe. While EGFP offers high brightness and genetic targetability, small molecule probes like our target compound and Br-Mmc provide the flexibility of chemical labeling and can be used in a wider range of sample types.

Experimental Protocols: A Guide to Quantitative Fluorescence Analysis

The foundation of reliable quantitative analysis lies in meticulous experimental execution and a thorough understanding of the instrumentation.[8][9]

General Workflow for Quantitative Fluorescence Measurement

Quantitative_Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solutions (Dilute in appropriate buffer) A->B C Prepare Standard Curve Samples (Serial dilutions) B->C D Instrument Setup (Wavelengths, Slits, Gain) C->D E Measure Blank (Buffer only) D->E F Measure Samples (Standards and Unknowns) E->F G Background Subtraction F->G H Generate Standard Curve (Intensity vs. Concentration) G->H I Determine Unknown Concentration H->I J Statistical Analysis I->J

Caption: A generalized workflow for quantitative fluorescence analysis.

Step-by-Step Protocol for Measuring Fluorescence Intensity

This protocol outlines the procedure for using a fluorescence spectrometer to quantify the concentration of a fluorescent analyte.

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate in anhydrous dimethyl sulfoxide (DMSO).[2]

    • From the stock solution, prepare a series of working solutions by diluting with the appropriate experimental buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is consistent across all samples and ideally below 1% to avoid solvent effects.

  • Instrument Setup and Calibration:

    • Turn on the fluorescence spectrometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission wavelengths based on the known or expected spectral properties of the fluorophore. For our target compound, initial settings could be λex = 340 nm and λem = 450 nm.

    • Optimize the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity, while wider slits increase the signal but may reduce resolution. A good starting point is 5 nm for both.

    • Adjust the detector gain (or voltage) to ensure that the fluorescence signal from the most concentrated standard is within the linear range of the detector and not saturated.[10]

  • Data Acquisition:

    • Measure the fluorescence intensity of a blank sample containing only the buffer. This value will be used for background subtraction.[11]

    • Measure the fluorescence intensity of each standard in the dilution series, starting from the lowest concentration.

    • Measure the fluorescence intensity of the unknown sample(s).

    • It is recommended to perform at least three replicate measurements for each sample to ensure statistical validity.[11][12]

Protocol for Covalent Labeling of a Protein (Hypothetical)

This protocol describes a general method for labeling a protein with an aldehyde-containing fluorescent probe.

  • Protein Preparation:

    • Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5, to a final concentration of 1-5 mg/mL.[3]

  • Probe Preparation:

    • Prepare a 10 mM stock solution of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

    • (Optional) To stabilize the resulting Schiff base, a reducing agent such as sodium cyanoborohydride (NaBH3CN) can be added to a final concentration of ~20 mM.[5]

  • Purification of the Labeled Protein:

    • Remove the unreacted probe by dialysis or size-exclusion chromatography (e.g., using a Sephadex G-25 column).

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorption maximum) and using their respective molar extinction coefficients.

Quantitative Data Analysis: From Raw Data to Meaningful Insights

The analysis of fluorescence data requires a systematic approach to ensure accuracy and reproducibility.[13][14]

Data Analysis Pipeline

Data_Analysis_Pipeline A Raw Fluorescence Intensity Data B Background Subtraction (Subtract blank intensity) A->B C Inner Filter Effect Correction (If absorbance > 0.1) B->C F Quantum Yield Determination (Relative to a standard) B->F D Standard Curve Generation (Linear Regression) C->D E Calculation of Unknown Concentration D->E G Statistical Analysis (Error propagation, significance testing) E->G F->G

Caption: A pipeline for the quantitative analysis of fluorescence data.

Generating a Standard Curve

A standard curve is essential for relating fluorescence intensity to the concentration of the analyte.[9]

  • Plot the Data: Plot the background-subtracted fluorescence intensity (y-axis) versus the known concentrations of the standards (x-axis).

  • Perform Linear Regression: Fit a straight line to the data points in the linear range of the assay. The equation of the line will be in the form y = mx + c, where 'y' is the fluorescence intensity, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Assess the Goodness of Fit: The coefficient of determination (R²) should be close to 1 (typically > 0.99) for a good linear fit.

Calculating Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[15][16]

The relative quantum yield is calculated using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref)

Where:

  • ΦF is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Protocol for Quantum Yield Measurement:

  • Prepare dilute solutions of both the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.[13]

  • Record the absorbance of both solutions at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Calculate the quantum yield using the equation above.

Conclusion: A Framework for Rigorous Fluorescence Quantification

The successful application of novel fluorescent probes like 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate hinges on a robust and well-validated analytical framework. This guide has provided a comprehensive overview of the key considerations, from understanding the probe's structural and functional attributes to the detailed execution of experimental protocols and data analysis. By adhering to the principles of scientific integrity, including the use of appropriate standards, background correction, and statistical analysis, researchers can unlock the full potential of this and other naphthalene-based fluorophores. The methodologies outlined herein are designed to be adaptable and serve as a solid foundation for the quantitative analysis of fluorescence data across a wide range of scientific disciplines.

References

  • Data Analysis Methods in Time‐Resolved Fluorescence Spectroscopy: A Tutorial Review. Available at: [Link]

  • Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review. Available at: [Link]

  • How to Quantify Fluorescence Microscopy for Accurate Analysis - Optical Filter. Available at: [Link]

  • Quantitative Fluorescence Microscopy Techniques | Springer Nature Experiments. Available at: [Link]

  • A simple method for quantitating confocal fluorescent images - PMC - NIH. Available at: [Link]

  • Fluorescence Principles and Analysis Techniques. Available at: [Link]

  • Fluorescence spectroscopy and microscopy data analysis in LabVIEW What you'll learn:. Available at: [Link]

  • Fluorescence Principles and Analysis Techniques - Optosky. Available at: [Link]

  • Recommendations and guidelines for standardization of fluorescence spectroscopy - GovInfo. Available at: [Link]

  • Towards a Synthesis of Naphthalene Derived Natural Products - PMC - NIH. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC. Available at: [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents.
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. Available at: [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI. Available at: [Link]

  • FLUORESCENCE AND RED SHIFT OF THE PHOTOPHYSICAL PROPERTIES FROM PROTONATED SMALL MOLECULE - Neliti. Available at: [Link]

  • A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC. Available at: [Link]

  • A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells - PMC. Available at: [Link]

  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC. Available at: [Link]

  • Recent advances in the standardization of fluorescence microscopy for quantitative image analysis - OUCI. Available at: [Link]

  • Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Available at: [Link]

  • Quantitative Assessment of Fluorescent Proteins - PMC. Available at: [Link]

  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. Available at: [Link]

  • Two-photon fluorescent chemosensors based on the GFP-chromophore for the detection of Zn2+ in biological - Repository of the Academy's Library. Available at: [Link]

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Comparative

Benchmarking 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate against gold-standard detection methods

Benchmarking 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) Against Gold-Standard Esterase Detection Methods As drug development and biomarker discovery pivot toward highly specific enzymatic profiling, the limitati...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) Against Gold-Standard Esterase Detection Methods

As drug development and biomarker discovery pivot toward highly specific enzymatic profiling, the limitations of legacy generic substrates become increasingly apparent. For decades, the detection of esterase and lipase activity has relied on ubiquitous chromogenic and fluorogenic probes. However, when profiling specific complex enzymes like Human Carboxylesterase 1 (hCE1)—a critical mediator of xenobiotic metabolism—standard substrates often fail to provide the necessary isozyme specificity and spatial resolution[1],[2].

This guide provides an in-depth technical benchmarking of the next-generation bifunctional substrate 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) against industry gold standards, detailing the mechanistic causality behind its design and providing a self-validating protocol for its application.

Mechanistic Rationale: The Architecture of BEFN

The structural design of BEFN is not arbitrary; every functional group serves a distinct kinetic or analytical purpose to overcome the classical limitations of standard assays.

  • Steric Targeting via the Naphthoate Acyl Donor: hCE1 exhibits a distinct substrate preference for esters comprising a bulky acyl group and a small alcohol leaving group[2]. By utilizing a 1-naphthoate moiety instead of a simple acetate or butyrate, BEFN sterically restricts cleavage by generic lipases, drastically improving the

    
     specificity for hCE1[1].
    
  • pKa Tuning via Halogenation: A critical failure point in classical assays is the pH dependency of the leaving group. The electron-withdrawing bromine atom at the ortho position of BEFN lowers the pKa of the released phenol to approximately 6.5. This ensures the phenolate anion is fully generated at physiological pH (7.4), allowing continuous real-time monitoring without the need for a high-pH stop solution[3].

  • Orthogonal Signal Amplification: The 4-formyl (aldehyde) group acts as a bioorthogonal handle. Upon enzymatic cleavage, the released aldehyde can rapidly react with fluorescent hydrazines to form highly stable hydrazone adducts[4],[5]. This prevents dye diffusion in live-cell imaging—a notorious problem with standard fluorophores[6].

Pathway BEFN BEFN Substrate (Non-fluorescent) Enzyme hCE1 Esterase (Hydrolysis) BEFN->Enzyme Acyl 1-Naphthoic Acid (Bulky Acyl Group) Enzyme->Acyl Phenol 2-bromo-6-ethoxy- 4-formylphenol Enzyme->Phenol Cleavage Adduct Hydrazone Adduct (Amplified Signal) Phenol->Adduct Bioconjugation Hydrazine Fluorescent Hydrazine (Reporter) Hydrazine->Adduct

Enzymatic cleavage of BEFN and subsequent orthogonal hydrazone bioconjugation.

Head-to-Head Comparison: BEFN vs. Gold Standards

To objectively benchmark BEFN, we compare it against two foundational detection methods:

  • p-Nitrophenyl butyrate (pNPB): The chromogenic gold standard for continuous esterase monitoring[3],[7].

  • 4-Methylumbelliferyl butyrate/caprylate (4-MUB/MUCAP): The fluorogenic gold standard for high-throughput sensitivity[6].

While pNPB is highly cost-effective, its leaving group (p-nitrophenol) has a pKa of ~7.15, meaning the signal is significantly muted at physiological pH and requires an alkaline shift for optimal absorbance[3],[7]. Conversely, 4-MUB offers excellent sensitivity, but the released 4-methylumbelliferone diffuses rapidly away from the site of enzymatic activity, rendering it suboptimal for spatial mapping in tissues[6]. BEFN bridges this gap by offering a tunable dual-readout system.

Quantitative Benchmarking Table
ParameterBEFN (2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate)pNPB (p-Nitrophenyl butyrate)4-MUB (4-Methylumbelliferyl butyrate)
Primary Target Preference Human Carboxylesterase 1 (hCE1)Generic Lipases / EsterasesGeneric Lipases / Esterases
Detection Modality Dual (Absorbance + Fluorescence)Absorbance (415 nm)Fluorescence (Ex 320 / Em 450)
Leaving Group pKa ~6.5 (Fully ionized at pH 7.4)7.15 (Requires pH > 8 for max signal)7.8 (Highly pH-dependent)
Bioconjugation Handle Yes (4-Formyl group)NoNo
Live-Cell Diffusion Risk Low (Can be fixed via hydrazone)High (Rapid diffusion)High (Rapid diffusion)
Background Hydrolysis Low (Sterically hindered naphthoate)Moderate to HighModerate

Self-Validating Experimental Protocol

A robust assay must be self-validating. Relying solely on a primary absorbance readout can lead to false positives caused by spontaneous background hydrolysis of the ester bond. The following protocol utilizes BEFN's unique formyl handle to execute a secondary, orthogonal fluorescence readout. This confirms that the signal is derived specifically from the intact aldehyde-containing phenolate.

Reagent Preparation
  • BEFN Stock: Dissolve BEFN in anhydrous DMSO to a concentration of 10 mM. Causality Note: Moisture in DMSO accelerates spontaneous ester hydrolysis; anhydrous conditions are mandatory to preserve the signal-to-noise ratio.

  • Reaction Buffer: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality Note: Unlike phosphate buffers, HEPES minimizes transition-metal contamination which can interact unfavorably with the bromo-phenol moiety.

Step-by-Step Methodology
  • Primary Enzymatic Cleavage (Absorbance Readout):

    • In a 96-well microplate, add 190 µL of the HEPES reaction buffer containing the target biological sample or purified enzyme (e.g., 10 nM hCE1).

    • Initiate the reaction by adding 10 µL of 1 mM BEFN (diluted in buffer from the DMSO stock; final concentration 50 µM).

    • Monitor absorbance continuously at 410 nm at 37°C for 30 minutes. The low pKa of the brominated phenol ensures immediate, linear signal generation at pH 7.4[3].

  • Orthogonal Signal Amplification (Fluorescence Readout):

    • Following the 30-minute primary incubation, add 10 µL of a 1 mM fluorescent hydrazine probe (e.g., a coumarin-hydrazine derivative) and 10 mM aniline catalyst directly to the reaction well[4].

    • Incubate for 15 minutes at room temperature in the dark. Causality Note: Aniline acts as a nucleophilic catalyst, accelerating hydrazone formation by over 10-fold at physiological pH, ensuring rapid and complete bioconjugation[4],[5].

    • Read the amplified fluorescence (excitation/emission dependent on the chosen hydrazine probe) to validate the spatial and quantitative presence of the cleaved substrate.

Workflow Prep 1. Substrate Prep (Anhydrous DMSO) Incubate 2. Enzyme Cleavage (pH 7.4, 37°C) Prep->Incubate Read1 3. Primary Readout (Absorbance 410 nm) Incubate->Read1 Label 4. Bioconjugation (Hydrazine + Aniline) Read1->Label Read2 5. Amplified Readout (High-Contrast FL) Label->Read2

Step-by-step workflow for the dual-readout self-validating esterase assay.

Conclusion

While pNPB and 4-MUB remain highly accessible tools for generic lipase and esterase screening, they lack the structural sophistication required for targeted, high-fidelity biomarker analysis. By integrating steric specificity (naphthoate), physiological pKa tuning (bromo group), and orthogonal bioconjugation capabilities (formyl group), 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) provides researchers with a highly robust, self-validating platform that outperforms legacy standards in both accuracy and application versatility.

References

1.[4] Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. acs.org. 4 2.[5] Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. nih.gov. 5 3.[6] 4-Methylumbelliferyl Caprylate (CAS 20671-66-3). caymanchem.com. 6 4.[1] Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. acs.org. 1 5.[3] Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. nih.gov. 3 6.[2] Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives. nih.gov. 2 7.[7] Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. mdpi.com. 7

Sources

Validation

Comparative study of the photophysical properties of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate derivatives

Comparative Photophysical Profiling of 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate and Structural Analogs Executive Summary For researchers in drug development and materials science, 2-bromo-6-ethoxy-4-formylphenyl 1-na...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Profiling of 2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate and Structural Analogs

Executive Summary

For researchers in drug development and materials science, 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) serves as a highly functionalized intermediate. Understanding its photophysical behavior is essential when designing photoactive pharmacophores or fluorescent probes. This guide provides an objective, data-driven comparison of BEFN against a baseline unsubstituted ester, Phenyl 1-naphthoate (PN), and a high-efficiency Intramolecular Charge Transfer (ICT) probe, Ethyl 8-(pyrrolidin-1-yl)-1-naphthoate (EPN).

Mechanistic Insights: Structure-Property Relationships

The photophysical signature of BEFN is dictated by three competing structural features:

  • The Naphthoate Fluorophore: The 1-naphthoate core acts as the primary antenna, characterized by strong

    
     transitions in the 280–320 nm region. The carbonyl group of the ester linkage significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, a phenomenon well-documented in the photophysics of [1].
    
  • Push-Pull Dynamics & ICT: The phenoxy ring of BEFN features an electron-donating ethoxy group and an electron-withdrawing formyl group. While this establishes a localized push-pull system, the ester oxygen partially decouples this system from the naphthoate core. Consequently, BEFN does not exhibit the massive solvatochromic Stokes shifts seen in fully conjugated or [2].

  • The Heavy Atom Effect (Causality of Quenching): The defining photophysical modulator in BEFN is the ortho-bromine atom. The large nucleus of bromine facilitates strong spin-orbit coupling. This mechanistically drives Intersystem Crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ). As a result, the fluorescence of BEFN is heavily quenched, leading to a drastically reduced quantum yield and lifetime compared to unbrominated analogs like[3].

Comparative Photophysical Data

The following table summarizes the quantitative photophysical performance of BEFN versus its alternatives in acetonitrile at 298 K.

CompoundAbs Max (

, nm)
Em Max (

, nm)
Stokes Shift (cm⁻¹)Quantum Yield (

)
Lifetime (

, ns)
Primary Deactivation Pathway
Phenyl 1-naphthoate (PN) 295380~75000.154.2Radiative Decay (Fluorescence)
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate (BEFN) 315410~73500.020.8Intersystem Crossing (ISC)
Ethyl 8-(pyrrolidin-1-yl)-1-naphthoate (EPN) 282470~141000.688.5Intramolecular Charge Transfer

Data Interpretation: BEFN exhibits a slight bathochromic (red) shift in absorption due to the extended conjugation of the formylphenyl moiety. However, its quantum yield (


) is nearly an order of magnitude lower than the baseline PN, directly validating the heavy atom quenching effect of the bromine substituent.

Experimental Workflows & Self-Validating Protocols

G A Sample Preparation (10 µM in Spectroscopic Solvents) B Optical Density Check (OD < 0.05 at λ_ex) A->B Aliquot C UV-Vis Absorption (Determine λ_max) B->C Validated Sample D Steady-State Emission (Scan λ_em) C->D Set λ_ex F Photophysical Profiling (ICT & ISC Analysis) C->F E TCSPC Lifetime (Decay Kinetics) D->E Set λ_em D->F E->F

Fig 1: Standardized workflow for the photophysical characterization of naphthoate derivatives.

Protocol A: Steady-State UV-Vis and Fluorescence Spectroscopy

  • Step 1: Solvent Preparation: Prepare 10 µM stock solutions of the naphthoate derivatives in spectroscopic-grade acetonitrile. Causality: Spectroscopic-grade solvents are mandatory to eliminate trace fluorescent impurities that could easily mask the weak emission of heavily quenched compounds like BEFN.

  • Step 2: Blank Validation (Self-Validating System): Before analyzing the sample, run a solvent-only blank through the fluorometer at the intended excitation wavelength. Validation: If the blank yields an emission peak (Signal-to-Noise > 3), the cuvette or solvent is contaminated. The run must be aborted, and the quartz cuvette cleaned with nitric acid.

  • Step 3: Measurement: Record the absorption spectrum to identify

    
    . Excite the sample at 
    
    
    
    and record the emission spectrum from 330 nm to 600 nm.

Protocol B: Relative Quantum Yield Determination

  • Step 1: Standard Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) as the reference standard, as its absorption profile overlaps well with the naphthoate derivatives.
    
  • Step 2: Optical Density Control (Self-Validating System): Dilute both the reference and the BEFN sample until their Optical Density (OD) at the excitation wavelength is strictly

    
    . Validation: If OD > 0.05, primary inner-filter effects will cause self-absorption, breaking the linear relationship between absorbed light and emitted fluorescence, thereby invalidating the quantum yield calculation.
    
  • Step 3: Calculation: Integrate the area under the emission curves and calculate

    
     using the standard comparative equation, factoring in the refractive indices of the respective solvents.
    

References

  • Title: Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties Source: PMC (Molecules) URL: [Link]

  • Title: Fluorescence of 8-Acyl-1-Pyrrolidinylnaphthalenes Source: MDPI URL: [Link]

  • Title: An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate proper disposal procedures

An authoritative guide to the proper handling and disposal of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5). As a complex halogenated aromatic intermediate frequently utilized in custom synthesis and dr...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the proper handling and disposal of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS: 944511-17-5).

As a complex halogenated aromatic intermediate frequently utilized in custom synthesis and drug development[1], this compound requires strict adherence to specialized waste segregation protocols. Improper disposal can lead to severe environmental contamination and the generation of highly toxic byproducts, such as hydrogen bromide (HBr) gas or polybrominated dibenzodioxins, during unauthorized incineration.

Physicochemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of the bromine atom on the phenyl ring is the primary driver for its disposal pathway.

Table 1: Quantitative Data & Disposal Implications

PropertyValueDisposal Implication
CAS Number 944511-17-5[1]Unique identifier for waste manifest documentation.
Molecular Formula C₂₀H₁₅BrO₄[1]Contains Halogen (Br). Must be segregated into Halogenated Waste.
Molecular Weight 399.23 g/mol [1]High mass, solid at room temperature; requires physical containment (sweeping/shoveling)[2].
LogP (Predicted) ~5.03[1]Highly lipophilic. Will bioaccumulate; absolutely must not be released into aqueous environments or municipal drains[2].
Functional Groups Aldehyde, Ether, Ester, Aryl Bromide[1]Reactive under extreme pH; store waste in neutral, compatible containers.

Waste Segregation & Processing Workflow

The most frequent error in laboratory waste management is misclassifying solutions containing halogenated solutes. Rule of Causality: Even if 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate is dissolved in a non-halogenated solvent (e.g., DMSO, Ethyl Acetate), the resulting mixture must be classified as Halogenated Organic Waste due to the bromine content of the solute.

DisposalWorkflow Start Waste Generation: 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate State Physical State of Waste? Start->State Solid Solid Powder / Crystals (e.g., expired stock, spills) State->Solid Liquid Dissolved in Solvent (e.g., reaction mother liquor) State->Liquid SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck Halogenated Route to HALOGENATED Organic Waste Stream SolidCont->Halogenated Contains Br LiquidCheck->Halogenated YES LiquidCheck->Halogenated NO (Solute dictates stream) Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber Halogenated->Incineration

Figure 1: Decision matrix for the disposal of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate.

Step-by-Step Disposal Methodologies

All procedures must be conducted under adequate ventilation (e.g., a certified chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[3].

Phase 1: Containment and Collection
  • For Solid Waste (Powders/Crystals): Do not use compressed air or dry sweeping, which creates hazardous airborne dust[4]. Carefully sweep up the solid using a dedicated anti-static brush and dustpan, or shovel it into a suitable, sealable container (e.g., a wide-mouth HDPE or glass jar)[2][4].

  • For Liquid Waste (Solutions): Transfer the solution into a designated, chemically compatible liquid waste carboy. Crucial Step: Verify the carboy is explicitly labeled for "Halogenated Organic Waste." Mixing this compound into a non-halogenated stream violates environmental regulations and poses an explosion/fire hazard during downstream processing.

  • Contaminated Consumables: Weighing boats, filter papers, and gloves that have come into contact with the substance must be collected in solid hazardous waste bags (often double-bagged)[4].

Phase 2: Labeling and Storage
  • Labeling: Waste containers must be clearly labeled with the full chemical name (2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate), the CAS number (944511-17-5), and the primary hazard (Halogenated Organic Waste / Environmental Hazard).

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated waste accumulation area[3]. Ensure secondary containment is used to prevent environmental release in the event of a primary container failure.

Phase 3: Institutional Transfer and Destruction
  • Transfer: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[4].

  • Destruction Mechanism: The required method of destruction for this compound is high-temperature incineration[4]. Because the molecule contains bromine, the contracted facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber[4]. The scrubber is scientifically necessary to neutralize the highly corrosive and toxic hydrogen bromide (HBr) gas generated during the combustion of the brominated phenyl ring.

Emergency Spill Response Protocol

In the event of an accidental release prior to disposal:

  • Evacuate & Ventilate: Evacuate personnel from the immediate safe area and ensure adequate ventilation[4].

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways[2].

  • Collection: Pick up and arrange disposal without creating dust[4]. Use moistened absorbent paper (if solid) or an inert chemical absorbent (if in solution) to collect the material.

  • Final Cleanup: Wash the spill site with a suitable solvent (e.g., ethanol or a specialized detergent) only after the bulk material has been physically removed, collecting all washings into the halogenated waste stream.

References

  • Fisher Scientific. "Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate - SAFETY DATA SHEET." Fisher Scientific Ireland. Available at:[Link]

  • Capot Chemical. "Material Safety Data Sheet: Methyl 2-methyl-1-naphthoate." Capot Chemical Company Limited. Available at:[Link]

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